molecular formula C10H8ClNO2 B2356123 5-chloro-7-methyl-1H-indole-2-carboxylic acid CAS No. 15936-74-0

5-chloro-7-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2356123
CAS No.: 15936-74-0
M. Wt: 209.63
InChI Key: KCHVBNGYTXIUNL-UHFFFAOYSA-N
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Description

5-chloro-7-methyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63. The purity is usually 95%.
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Properties

IUPAC Name

5-chloro-7-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-5-2-7(11)3-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHVBNGYTXIUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15936-74-0
Record name 5-chloro-7-methyl-1H-indole-2-carboxylic acid
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Foundational & Exploratory

synthesis of 5-chloro-7-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-chloro-7-methyl-1H-indole-2-carboxylic acid

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents. Its substituted indole structure allows for versatile functionalization, making it a valuable intermediate in the development of targeted therapeutics. This guide provides a comprehensive technical overview of the primary synthetic routes to this molecule, with a focus on the Fischer Indole Synthesis. We will delve into the strategic considerations behind precursor synthesis, reaction mechanisms, detailed experimental protocols, and the comparative advantages of alternative pathways. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of this important compound.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged structure in drug discovery, ubiquitous in natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal scaffold for engaging with biological targets. The specific substitution pattern of this compound provides three key points for molecular elaboration: the carboxylic acid at the 2-position, the chloro group at the 5-position, and the methyl group at the 7-position. The chloro and methyl groups modulate the electronic properties and lipophilicity of the indole ring, influencing pharmacokinetic and pharmacodynamic profiles.[1] The carboxylic acid at C-2 is a versatile handle for amide bond formation, esterification, or decarboxylation, enabling the synthesis of diverse compound libraries for screening and lead optimization.[2][3] Consequently, robust and scalable synthetic access to this intermediate is of critical importance.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule points toward several established indole synthesis methodologies. The most direct and widely employed approach is the Fischer indole synthesis, which constructs the indole ring from a substituted phenylhydrazine and a keto-acid or its ester equivalent. This disconnection reveals (4-chloro-2-methylphenyl)hydrazine and pyruvic acid (or an ester thereof) as the key precursors.

G target This compound fischer Fischer Indole Synthesis target->fischer intermediate1 (4-chloro-2-methylphenyl)hydrazone of pyruvic acid hydrazine (4-chloro-2-methylphenyl)hydrazine intermediate1->hydrazine pyruvate Pyruvic Acid / Ester intermediate1->pyruvate fischer->intermediate1 diazotization Diazotization & Reduction hydrazine->diazotization aniline 4-chloro-2-methylaniline diazotization->aniline

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthetic Pathway: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and versatile method for constructing indole rings, first discovered by Emil Fischer in 1883.[4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.[5] For the synthesis of our target molecule, this pathway is executed in two principal stages: the preparation of the key hydrazine intermediate and the subsequent cyclization.

Stage 1: Synthesis of (4-chloro-2-methylphenyl)hydrazine Hydrochloride

The requisite starting material, (4-chloro-2-methylphenyl)hydrazine, is not commonly available commercially and must be prepared, typically from the corresponding aniline.[6] The synthesis is a classic two-step, one-pot procedure involving diazotization followed by in-situ reduction.

Causality and Experimental Choices:

  • Diazotization: 4-chloro-2-methylaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, like hydrochloric acid (HCl), at low temperatures (-5 to 0 °C). The low temperature is critical to prevent the highly reactive diazonium salt intermediate from decomposing.

  • Reduction: The diazonium salt is then reduced to the corresponding hydrazine. Tin(II) chloride (SnCl₂) in concentrated HCl is a highly effective and common reducing agent for this transformation.[6] The reaction proceeds via the transfer of electrons from Sn(II) to the diazonium cation. The product precipitates from the acidic medium as its hydrochloride salt, which is often used directly in the next step without further purification.[6]

Experimental Protocol: Synthesis of (4-chloro-2-methylphenyl)hydrazine HCl [6]

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-chloro-2-methylaniline (1 eq.) in 6 M aqueous HCl.

  • Cool the stirred solution to -5 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the internal temperature does not exceed 0 °C.

  • Stir the resulting mixture for an additional 30 minutes at -5 °C.

  • In a separate flask, prepare a solution of tin(II) chloride (2.5 eq.) in concentrated HCl.

  • Add the SnCl₂ solution dropwise to the cold diazonium salt suspension.

  • After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for 1 hour.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold dilute HCl solution.

  • Dry the product under vacuum to yield (4-chloro-2-methylphenyl)hydrazine hydrochloride as a solid, which can be used directly.[6]

ReagentMolar Mass ( g/mol )EquivalentsPurpose
4-chloro-2-methylaniline141.591.0Starting Material
Sodium Nitrite (NaNO₂)69.001.1Diazotizing Agent
Hydrochloric Acid (HCl)36.46ExcessAcidic Medium
Tin(II) Chloride (SnCl₂)189.602.5Reducing Agent

Table 1: Reagents for the synthesis of (4-chloro-2-methylphenyl)hydrazine HCl.

Stage 2: Fischer Indolization

With the hydrazine salt in hand, the final stage involves condensation with a pyruvate source and subsequent acid-catalyzed cyclization. The reaction can be performed in one pot by heating the hydrazine and pyruvate in an acidic medium.[5]

Causality and Experimental Choices:

  • Hydrazone Formation: The hydrazine reacts with the ketone of pyruvic acid (or its ester) to form the corresponding hydrazone intermediate. This is a standard condensation reaction.

  • Catalyst: A strong acid catalyst is required for the key cyclization step. Brønsted acids like HCl, H₂SO₄, or polyphosphoric acid (PPA) are frequently employed.[4][7] Lewis acids such as ZnCl₂ or BF₃·OEt₂ are also effective and can sometimes offer milder conditions.[8] The choice of acid can significantly impact yield and side-product formation.

  • Mechanism: The reaction proceeds via tautomerization of the hydrazone to an ene-hydrazine, followed by a[9][9]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[4][5]

G cluster_0 Fischer Indole Synthesis Workflow start (4-chloro-2-methylphenyl)hydrazine + Pyruvic Acid step1 Condensation (Hydrazone Formation) start->step1 intermediate Arylhydrazone Intermediate step1->intermediate step2 Acid-Catalyzed [3,3]-Sigmatropic Rearrangement intermediate->step2 step3 Cyclization & Aromatization (-NH3) step2->step3 product This compound step3->product

Caption: General workflow of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of this compound

  • Combine (4-chloro-2-methylphenyl)hydrazine hydrochloride (1 eq.) and pyruvic acid (1.1 eq.) in a suitable solvent, such as ethanol or glacial acetic acid.

  • Add the acid catalyst (e.g., concentrated H₂SO₄, catalytic amount, or a larger quantity of PPA).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • The crude product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with copious amounts of water to remove the acid catalyst and any water-soluble impurities.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetone/water).

ParameterConditionRationale
TemperatureReflux (80-120 °C)Provides activation energy for the[9][9]-sigmatropic rearrangement and cyclization steps.
CatalystH₂SO₄, PPA, ZnCl₂Protonates the hydrazone to facilitate tautomerization and the subsequent rearrangement.[4]
SolventEthanol, Acetic AcidPolar protic solvents that can solubilize the starting materials and facilitate proton transfer.
Work-upPrecipitation in WaterThe organic product is insoluble in water, allowing for easy separation from the acidic and water-soluble components.

Table 2: Typical reaction parameters for Fischer Indolization.

Alternative Synthetic Strategies

While the Fischer synthesis is the most direct route, other methods can be employed, which may offer advantages in specific contexts.

The Japp-Klingemann Reaction

The Japp-Klingemann reaction provides an alternative pathway to the crucial hydrazone intermediate, circumventing the need to isolate the hydrazine.[9] This reaction involves the coupling of an aryl diazonium salt with a β-keto-ester, which then undergoes hydrolysis and decarboxylation to form the hydrazone.[10]

Workflow:

  • Diazotization: 4-chloro-2-methylaniline is converted to its diazonium salt as described previously.

  • Coupling: The diazonium salt is reacted with a β-keto-ester, such as ethyl 2-methyl-3-oxobutanoate, in a buffered solution.[11]

  • Rearrangement: The resulting azo compound rearranges to form the hydrazone.

  • Indolization: The isolated hydrazone is then cyclized under standard Fischer conditions.

This method can be advantageous if the required hydrazine is unstable or difficult to handle.[10]

G title Japp-Klingemann Reaction Mechanism start_keto β-Keto-ester enolate Enolate start_keto->enolate Base azo_compound Azo Intermediate enolate->azo_compound diazonium Ar-N₂⁺ (from 4-chloro-2-methylaniline) diazonium->azo_compound hydrolysis Hydrolysis azo_compound->hydrolysis tetrahedral Tetrahedral Intermediate hydrolysis->tetrahedral decomposition Decomposition (-RCOOH) tetrahedral->decomposition hydrazone Hydrazone Product decomposition->hydrazone

References

A Technical Guide to the Physicochemical Properties of 5-Chloro-7-methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-7-methyl-1H-indole-2-carboxylic acid (CAS No: 15936-74-0) is a halogenated and alkyl-substituted derivative of the indole-2-carboxylic acid scaffold. The indole core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. The strategic placement of substituents on the indole ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both established data and field-proven experimental protocols for its characterization. This information is critical for researchers in drug discovery and development for applications ranging from hit-to-lead optimization to formulation and preclinical assessment.

Core Molecular and Physical Properties

The fundamental identity and physical nature of a compound are the bedrock of its scientific investigation. The introduction of a chloro group at the 5-position and a methyl group at the 7-position significantly influences the molecule's properties compared to its parent scaffold, indole-2-carboxylic acid.

Summary of Key Properties

The primary molecular and physical data for this compound are summarized below.

PropertyValueSource
CAS Number 15936-74-0BIOSYNCE[1]
Molecular Formula C₁₀H₈ClNO₂BIOSYNCE[1]
Molecular Weight 209.63 g/mol BIOSYNCE[1]
Melting Point 272°CBIOSYNCE[1]
Analysis of Physical Properties
  • Molecular Weight: At 209.63 g/mol , the compound falls well within the range considered suitable for small molecule drug candidates, adhering to general guidelines like Lipinski's Rule of Five.

  • Melting Point: The reported melting point of 272°C is notably high. For comparison, the parent compound, indole-2-carboxylic acid, has a melting point of 202-206°C. This significant increase suggests that the chloro and methyl substituents facilitate strong intermolecular interactions within the crystal lattice, such as hydrogen bonding, dipole-dipole interactions, and potentially halogen bonding, leading to a more stable and higher-melting solid. This high melting point can have implications for its solubility and dissolution rate.

Spectroscopic and Structural Characterization

While specific spectra for this exact compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features essential for identity confirmation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton. Key expected signals include a downfield singlet for the indole N-H proton (typically >11 ppm), distinct aromatic proton signals in the 7-8 ppm range with splitting patterns dictated by the substitution, a singlet for the C3-H proton, and a singlet for the C7-methyl group protons around 2.5 ppm.

  • Mass Spectrometry (MS): In electrospray ionization mass spectrometry (ESI-MS), the compound would primarily be observed in negative ion mode as the deprotonated molecule [M-H]⁻. A crucial feature for confirmation is the isotopic pattern conferred by the chlorine atom, which will present as two major peaks separated by approximately 2 m/z units ([M-H]⁻ and [M+2-H]⁻) in a characteristic intensity ratio of roughly 3:1.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band for the carboxylic acid carbonyl (C=O) stretch, typically around 1680-1710 cm⁻¹. A broad O-H stretch from the carboxylic acid dimer hydrogen bonding would be visible from 2500-3300 cm⁻¹, and a sharper N-H stretch from the indole ring would appear around 3300-3500 cm⁻¹.

Key Parameters in a Drug Development Context

For drug development professionals, understanding solubility, acidity, and lipophilicity is paramount as these properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility

Solubility, particularly aqueous solubility, is a critical determinant of bioavailability. Indole derivatives, especially those with lipophilic substituents like chloro and methyl groups, often exhibit poor solubility in water.[2] The carboxylic acid moiety provides an ionizable handle that can be used to form salts, a common strategy to enhance solubility and dissolution.

This protocol provides a reliable method for determining the equilibrium solubility of the compound.

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial. Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining.

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The use of a shaking incubator is ideal.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the sample at high speed (e.g., >10,000 g for 15 minutes) to pellet all undissolved solid.

  • Sampling & Analysis: Carefully extract a precise aliquot from the clear supernatant, ensuring no solid particles are disturbed. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Causality: The 24-48 hour agitation period is critical to overcome kinetic barriers and achieve a true thermodynamic equilibrium, while high-speed centrifugation ensures that only the truly dissolved compound is measured, preventing overestimation of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to buffer (pH 7.4) B Agitate at constant T (24-48 hours) A->B Achieve Equilibrium C Centrifuge at >10,000 g B->C Pellet Solid D Sample supernatant C->D Isolate Solute E Quantify via HPLC-UV D->E Determine Conc.

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity (pKa)

The compound possesses two acidic protons: one on the carboxylic acid group and one on the indole nitrogen.

  • Carboxylic Acid pKa: Expected to be in the range of 3-5. This is the most relevant pKa for physiological systems, as it dictates the ionization state of the molecule in the body. Below this pKa, the molecule is predominantly neutral (R-COOH); above it, it is anionic (R-COO⁻).

  • Indole N-H pKa: Expected to be much higher, around 16-17. This proton is not significantly ionized in aqueous or physiological conditions.

The ionization state dramatically affects solubility, permeability, and target binding. Understanding the carboxylic acid pKa is therefore essential.

G Relationship between pH, pKa, and Ionization State A R-COOH (Neutral Form) More Lipophilic B pKa A->B C R-COO⁻ (Anionic Form) More Hydrophilic B->C

Caption: Ionization state of the carboxylic acid relative to pH.

Lipophilicity (logP)

Lipophilicity, the "greasiness" of a molecule, is a key predictor of its ability to cross cell membranes. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.

  • logP vs. logD: logP describes the lipophilicity of the neutral form of the molecule. logD (distribution coefficient) is the effective lipophilicity at a specific pH, accounting for all ionized and neutral species. For this compound, logD at pH 7.4 will be significantly lower than its logP because the carboxylic acid will be mostly deprotonated (anionic) and thus more water-soluble.

  • Structural Impact: The presence of the chlorine atom and the methyl group increases the molecule's overall lipophilicity compared to the parent indole-2-carboxylic acid, which will influence its ADME properties.

  • System Preparation: Prepare a biphasic system of n-octanol and water (or buffer, for logD). Pre-saturate the octanol with water and the water with octanol by mixing them vigorously and allowing the layers to separate.

  • Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add a known volume of the pre-saturated octanol.

  • Equilibration: Seal the container and shake for several hours to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation & Analysis: Centrifuge the sample to ensure a clean separation of the two layers.

  • Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each phase using HPLC-UV.

  • Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Water]).

Conclusion

This compound is a well-defined small molecule with physicochemical properties that are heavily influenced by its substituent pattern. Its high melting point indicates strong crystal lattice forces, which may present challenges for dissolution. Its carboxylic acid group provides a critical handle for ionization, which governs its solubility and lipophilicity as a function of pH. A thorough understanding and experimental determination of these properties, using the robust protocols outlined herein, are essential first steps for any researcher aiming to explore the therapeutic potential of this compound or its analogues in a drug discovery program.

References

An In-Depth Technical Guide to 5-chloro-7-methyl-1H-indole-2-carboxylic acid (CAS Number: 15936-74-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-chloro-7-methyl-1H-indole-2-carboxylic acid is a halogenated indole derivative belonging to a class of compounds that has garnered significant interest in medicinal chemistry. The indole scaffold is a privileged structure, forming the core of numerous biologically active natural products and synthetic drugs. The strategic placement of chloro and methyl groups on this scaffold can profoundly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a particular focus on its relevance in drug discovery and development.

Introduction

The indole ring system is a fundamental heterocyclic motif in a vast array of pharmacologically active molecules. Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive scaffold for the design of novel therapeutic agents. Halogenation of the indole nucleus is a common strategy employed by medicinal chemists to modulate parameters such as lipophilicity, metabolic stability, and receptor binding affinity.

This compound (Figure 1) is a specific derivative that combines the structural features of a chloro substituent at the 5-position, a methyl group at the 7-position, and a carboxylic acid at the 2-position. This unique combination of functional groups suggests its potential as a versatile building block for the synthesis of more complex molecules with diverse biological activities. This guide will delve into the technical details of this compound, providing a valuable resource for researchers in the field.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for designing synthetic and formulation strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 15936-74-0[1]
Molecular Formula C₁₀H₈ClNO₂[1]
Molecular Weight 209.63 g/mol [1]
Melting Point 272 °CBIOSYNCE
Appearance White to off-white powderTypical for this class of compounds
Solubility Soluble in organic solvents like DMSO and DMFInferred from related structures

Synthesis

The synthesis of this compound is typically achieved through a two-step process: the formation of its ethyl ester precursor followed by hydrolysis. The most common and versatile method for the synthesis of the indole core is the Fischer indole synthesis.[2][3]

Step 1: Synthesis of Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate

The precursor, ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate, can be synthesized via the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone.[2][3] In this case, the likely starting materials are (2-chloro-4-methylphenyl)hydrazine and ethyl pyruvate.

G cluster_0 Fischer Indole Synthesis Start (2-chloro-4-methylphenyl)hydrazine + Ethyl Pyruvate Intermediate Hydrazone Formation Start->Intermediate Condensation Cyclization Acid-catalyzed Cyclization Intermediate->Cyclization [3,3]-Sigmatropic Rearrangement Product Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate Cyclization->Product Aromatization

Caption: Workflow for the Fischer indole synthesis of the ethyl ester precursor.

Experimental Protocol: Synthesis of Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate

Materials:

  • (2-chloro-4-methylphenyl)hydrazine hydrochloride

  • Ethyl pyruvate

  • Ethanol

  • Concentrated Sulfuric Acid (or other suitable acid catalyst like polyphosphoric acid)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Hydrazone Formation: To a solution of (2-chloro-4-methylphenyl)hydrazine hydrochloride in ethanol, add ethyl pyruvate. The mixture is stirred at room temperature for 1-2 hours to form the corresponding hydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: The reaction mixture containing the hydrazone is then treated with a catalytic amount of concentrated sulfuric acid. The mixture is heated to reflux for 2-4 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into ice-water and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard procedure typically carried out under basic conditions.[4]

Experimental Protocol: Hydrolysis

Materials:

  • Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate

  • Ethanol

  • Sodium hydroxide (or potassium hydroxide) solution (e.g., 2M)

  • Hydrochloric acid (e.g., 2M)

Procedure:

  • Saponification: Dissolve ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate in ethanol. Add an aqueous solution of sodium hydroxide. The mixture is heated to reflux for 2-3 hours.

  • Acidification: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified with hydrochloric acid to a pH of approximately 2-3.

  • Isolation: The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield this compound.

Potential Applications in Drug Discovery

While specific biological data for this compound is not extensively reported in the public domain, the broader class of indole-2-carboxylic acid derivatives has shown significant promise in various therapeutic areas. The structural features of this molecule suggest its potential as a scaffold for the development of novel inhibitors of various enzymes and receptors.

As a Scaffold for Anticancer Agents

Derivatives of 5-chloro-indole have been investigated as potent anticancer agents. For instance, certain 5-chloro-indole-2-carboxamides have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, which are key targets in cancer therapy.[5] The carboxylic acid moiety of the title compound provides a convenient handle for the synthesis of a library of amide derivatives for structure-activity relationship (SAR) studies.

As a Precursor for Antiviral Compounds

Indole-2-carboxylic acid derivatives have been identified as inhibitors of viral enzymes. Notably, they have been explored as HIV-1 integrase inhibitors. The core structure can chelate essential metal ions in the active site of the enzyme, leading to inhibition of viral replication.[6] The chloro and methyl substituents on the indole ring of this compound could be crucial for optimizing binding affinity and pharmacokinetic properties.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its synthesis, primarily through the Fischer indole synthesis of its ethyl ester followed by hydrolysis, is a well-established and versatile route. While direct biological data for this specific molecule is limited, the extensive research on related indole-2-carboxylic acid derivatives strongly suggests its utility as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and virology. This technical guide provides a solid foundation for researchers interested in exploring the chemistry and potential applications of this intriguing molecule.

References

structure elucidation of 5-chloro-7-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 5-chloro-7-methyl-1H-indole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous , a substituted indole derivative of interest to medicinal chemists and drug development professionals. Moving beyond a simple recitation of methods, this document delves into the causal reasoning behind the selection of analytical techniques, the interpretation of spectral data, and the synergistic interplay between different methods. By integrating mass spectrometry, vibrational and electronic spectroscopy, and advanced nuclear magnetic resonance techniques, we present a self-validating system for structural confirmation, culminating in the definitive proof offered by X-ray crystallography. This guide is designed to serve as a practical reference for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction and Strategic Overview

Indole and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The precise characterization of their substitution patterns is paramount, as subtle structural changes can profoundly impact biological activity. This guide focuses on this compound, a molecule with distinct electronic and steric features arising from its chloro, methyl, and carboxylic acid substituents.

The structure elucidation strategy is a hierarchical process, beginning with methods that confirm elemental composition and progressing to sophisticated techniques that map atomic connectivity. Each step provides a piece of the puzzle, and the congruence of data across all methods provides the highest level of confidence in the final structural assignment.

Elucidation_Workflow start_node Hypothesized Structure: This compound ms_node Mass Spectrometry (MS) - Molecular Formula - Isotopic Pattern start_node->ms_node Confirms Molecular Weight & Formula ir_uv_node Vibrational & Electronic Spectroscopy - Functional Groups (FT-IR) - Chromophore System (UV-Vis) ms_node->ir_uv_node Formula Known, Identify Groups nmr_node Nuclear Magnetic Resonance (NMR) - 1H & 13C Chemical Environment - H-H Connectivity (COSY) - C-H Connectivity (HSQC, HMBC) ir_uv_node->nmr_node Groups Known, Map Connectivity xray_node Single-Crystal X-ray Diffraction - Unambiguous 3D Structure nmr_node->xray_node Confirm Connectivity & Stereochemistry end_node Conclusively Confirmed Structure nmr_node->end_node Strong Evidence (if no crystal) xray_node->end_node Definitive Proof

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

Before delving into complex connectivity, the elemental composition and the presence of key functional groups must be verified.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the cornerstone for determining the molecular formula. For a compound containing chlorine, the characteristic isotopic pattern is a critical diagnostic feature. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1, which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) with a corresponding intensity ratio. This provides immediate, compelling evidence for the presence of a single chlorine atom.

Experimental Protocol (ESI-TOF MS):

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the chances of observing a strong molecular ion peak.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.

Trustworthiness (Self-Validating Data): The calculated exact mass for C₉H₈ClNO₂ is compared against the experimentally measured mass. Agreement within 5 ppm, coupled with the observation of the correct 3:1 isotopic pattern for the [M]⁺ and [M+2]⁺ peaks, provides very high confidence in the assigned molecular formula.

Data Presentation:

ParameterExpected Value for C₉H₈³⁵ClNO₂Expected Value for C₉H₈³⁷ClNO₂
Molecular Formula C₉H₈ClNO₂C₉H₈ClNO₂
Calculated Exact Mass 210.02435 ([M+H]⁺)212.02140 ([M+H]⁺)
Relative Intensity ~100%~32%
Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule. For an indole carboxylic acid, we expect to see characteristic vibrations for the N-H and O-H bonds, the C=O of the carboxylic acid, and aromatic C=C bonds. The broadness of the O-H stretch is particularly diagnostic, as it indicates hydrogen bonding, which is typical for carboxylic acid dimers in the solid state.[2]

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean, empty crystal.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform ATR correction and baseline correction on the resulting spectrum.

Data Presentation:

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H Stretch (Carboxylic Acid) 3300 - 2500Very Broad, indicates H-bonding
N-H Stretch (Indole) ~3400 - 3300Sharp to Medium
Aromatic C-H Stretch ~3100 - 3000Sharp, Weak
Aliphatic C-H Stretch (Methyl) ~2950 - 2850Sharp, Weak
C=O Stretch (Carboxylic Acid) ~1700 - 1680Strong, Sharp
Aromatic C=C Stretch ~1600 - 1450Medium to Strong
C-Cl Stretch ~800 - 600Medium to Strong

Mapping the Carbon-Hydrogen Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[3]

Experimental Protocol (General NMR):

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to slow the exchange of labile protons (N-H, O-H), making them easier to observe.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra at a constant temperature (e.g., 298 K).

¹H and ¹³C NMR - The Atomic Census

Expertise & Experience: ¹H NMR provides information on the number of distinct proton environments and their neighboring protons, while ¹³C NMR reveals the number of unique carbon environments. The chemical shifts are highly sensitive to the electronic environment created by the substituents.[4]

  • The electron-withdrawing chlorine at C-5 will deshield adjacent protons and carbons.

  • The electron-donating methyl group at C-7 will shield nearby positions.

  • The carboxylic acid group at C-2 strongly deshields the C-2 carbon.

Data Presentation: Predicted NMR Assignments

PositionPredicted ¹H δ (ppm), Multiplicity, J (Hz)Predicted ¹³C δ (ppm)Rationale
COOH ~13.0, br s~163Labile, acidic proton; deshielded carbonyl carbon.
N-H ~12.0, br s-Labile, deshielded indole proton.[4]
H-3 ~7.1, s~110Singlet, adjacent to C-2 with no proton.
H-4 ~7.7, s~123Singlet (or narrow d), deshielded by adjacent chloro group.
C-5 -~127Carbon directly attached to chlorine.
H-6 ~7.2, s~122Singlet, flanked by two substituted carbons.
CH₃ ~2.5, s~16Aliphatic methyl group.
C-7 -~121Carbon directly attached to methyl group.
C-2 -~138Deshielded by COOH and indole nitrogen.
C-3a -~128Bridgehead carbon.
C-7a -~135Bridgehead carbon.
2D NMR - Connecting the Dots

Expertise & Experience: While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. For this molecule, no aromatic H-H couplings are expected due to the substitution pattern, which is in itself a key piece of structural evidence.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton with the carbon it is attached to. This allows for the definitive assignment of protonated carbons (e.g., linking the ¹H signal at ~2.5 ppm to the ¹³C signal at ~16 ppm confirms the -CH₃ group).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for piecing together the fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away. This allows us to unambiguously place the substituents.

Trustworthiness (Key HMBC Correlations for Structure Validation):

  • Placing the Methyl Group: A correlation from the methyl protons (δ ~2.5) to the carbons at C-7 and C-6 confirms the methyl group is at position 7.

  • Placing the Chlorine: A correlation from H-4 (δ ~7.7) to C-5 and C-5a confirms the position of H-4 relative to the chloro-substituted carbon.

  • Confirming the Indole Core: A correlation from the indole N-H proton (δ ~12.0) to C-2, C-3, and C-7a validates the core heterocyclic structure.

Caption: Key HMBC correlations confirming substituent positions.

The Definitive Proof: Single-Crystal X-ray Diffraction

Authoritative Grounding: While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray diffraction is the gold standard, providing an unambiguous three-dimensional map of the atoms in the solid state. Recent studies on similar halogenated indole-2-carboxylic acids have demonstrated their tendency to form hydrogen-bonded dimers in the crystal lattice.[2][5]

Experimental Protocol (Conceptual):

  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

The resulting crystal structure would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as the hydrogen bonding between carboxylic acid groups, definitively confirming the constitution and connectivity of this compound.

Conclusion

The is a systematic process where each analytical technique provides complementary and confirmatory data. High-resolution mass spectrometry establishes the correct molecular formula. FT-IR spectroscopy identifies the key functional groups. A full suite of 1D and 2D NMR experiments maps the precise atomic connectivity, allowing for the unambiguous placement of the chloro and methyl substituents on the indole ring. Finally, single-crystal X-ray diffraction can serve as the ultimate arbiter, providing a definitive and incontrovertible 3D structure. This integrated, multi-technique approach ensures the highest level of scientific integrity and confidence in the final structural assignment.

References

5-chloro-7-methyl-1H-indole-2-carboxylic acid NMR and mass spectrometry data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-chloro-7-methyl-1H-indole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound this compound. This molecule is a representative of the substituted indole-2-carboxylic acid scaffold, a privileged structure in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed interpretation of spectroscopic data, causality behind experimental choices, and robust, replicable protocols. By integrating ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry, we present a self-validating workflow for the unambiguous structural elucidation and characterization of this and related heterocyclic compounds.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, found in a vast array of biologically active compounds, from neurotransmitters like serotonin to blockbuster drugs. The indole-2-carboxylic acid moiety, in particular, serves as a critical pharmacophore that can be strategically modified to tune pharmacological activity. The title compound, this compound, incorporates a chlorine atom and a methyl group, substituents that significantly modulate its electronic properties, lipophilicity, and metabolic stability.

Accurate structural confirmation is the bedrock of chemical research and drug development. Spectroscopic techniques like NMR and MS are indispensable tools for this purpose. This guide explains not just the data but the rationale behind the analytical methods, providing insights that empower researchers to confidently characterize their own novel molecules.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) provides detailed information about the hydrogen atom framework of a molecule, revealing insights into connectivity, chemical environment, and stereochemistry.

Expertise in Experimental Choices

The choice of solvent is critical for compounds like this compound, which contains acidic protons (N-H and COOH). Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for several key reasons:

  • Solubility: It effectively dissolves a wide range of polar organic compounds.

  • Observation of Exchangeable Protons: Unlike protic solvents like D₂O or CD₃OD, DMSO-d₆ allows for the routine observation of N-H and O-H protons as distinct, albeit often broad, signals.

  • High Boiling Point: Its low volatility is practical for extended experiments.

A high-field spectrometer (e.g., 400 MHz or higher) is employed to achieve better signal dispersion and resolve complex coupling patterns, which is essential for unambiguous assignment.[3]

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ reveals several characteristic signals. The electron-withdrawing nature of the chlorine atom and the indole nitrogen influences the chemical shifts of nearby protons.[4]

  • Carboxylic Acid Proton (COOH): This proton is highly deshielded and appears as a very broad singlet in the far downfield region (δ 12.5-13.5 ppm). Its broadness is due to hydrogen bonding and chemical exchange.

  • Indole N-H Proton (H1): The proton on the indole nitrogen is also deshielded and appears as a broad singlet, typically between δ 11.5 and 12.0 ppm.[5]

  • Aromatic Protons (H4, H6): With substitution at positions 5 and 7, the two remaining protons on the benzene ring, H4 and H6, are isolated. They are expected to appear as two distinct singlets or very narrow doublets (due to a small four-bond, or meta, coupling). H6 is adjacent to the electron-donating methyl group, while H4 is adjacent to the electron-withdrawing chlorine atom. Therefore, H4 is expected to be slightly downfield of H6.

  • Indole C3-H Proton (H3): This is the lone proton on the pyrrole ring portion and typically appears as a singlet around δ 7.1-7.3 ppm. Its chemical shift is influenced by the adjacent carboxylic acid group.

  • Methyl Protons (-CH₃): The three protons of the methyl group at the C7 position will appear as a sharp singlet in the upfield region, expected around δ 2.4 ppm.

Data Summary: ¹H NMR
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
COOH~13.0br s1HChemical shift is concentration-dependent.
NH (H1)~11.8br s1HBroad due to quadrupole effects and exchange.[4]
H4~7.70s1HDeshielded by adjacent chlorine atom.
H6~7.18s1HShielded relative to H4.
H3~7.25s1HCharacteristic proton of the indole-2-carboxylate system.
-CH₃~2.45s3HSharp singlet corresponding to the methyl group.

¹³C NMR Spectroscopy Analysis

Carbon NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon skeleton. In proton-decoupled mode, each unique carbon atom typically appears as a single line, simplifying spectral analysis.

Expertise in Experimental Choices

The same sample prepared for ¹H NMR can be used for ¹³C NMR. Standard acquisition involves proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE). However, quaternary carbons (those without attached protons) often show weaker signals due to longer relaxation times and the absence of NOE enhancement.[6] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although it is not strictly necessary for this relatively simple molecule.

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule.

  • Carboxyl Carbon (-COOH): This carbon is the most deshielded, appearing around δ 162-165 ppm.[7]

  • Aromatic and Heterocyclic Carbons: These appear in the typical range of δ 100-140 ppm.

    • C5 (C-Cl): The carbon directly bonded to chlorine will be shifted downfield and is expected around δ 125-128 ppm.[4]

    • C2 & C7a: These are quaternary carbons within the indole ring system. C2, adjacent to the nitrogen and bearing the carboxylic acid, and the bridgehead carbon C7a are expected in the δ 130-138 ppm range.

    • C3a & C7: These are also quaternary carbons. C7, bearing the methyl group, and the bridgehead carbon C3a will have distinct shifts.

    • C3, C4, C6: These are the protonated carbons. C3 is typically the most shielded of the ring carbons (around δ 103-108 ppm), while C4 and C6 will appear in the aromatic region.

  • Methyl Carbon (-CH₃): This aliphatic carbon is the most shielded, appearing far upfield around δ 15-20 ppm.

Data Summary: ¹³C NMR
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O~163.5Carboxylic acid carbon, often a weaker signal.
C7a~136.0Bridgehead quaternary carbon.
C2~133.2Quaternary carbon attached to COOH.
C3a~129.5Bridgehead quaternary carbon.
C5~127.8Quaternary carbon attached to chlorine.
C7~126.0Quaternary carbon attached to methyl group.
C4~122.5Protonated aromatic carbon.
C6~120.0Protonated aromatic carbon.
C3~105.0Protonated heterocyclic carbon.
-CH₃~16.5Methyl carbon.

Mass Spectrometry Analysis

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, valuable structural information. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition of the molecule.

Expertise in Experimental Choices

Electrospray Ionization (ESI) is the preferred method for a polar, acidic molecule like this, as it is a soft ionization technique that typically keeps the molecule intact. Analysis in negative ion mode (ESI-) is ideal, as the carboxylic acid will readily deprotonate to form a stable [M-H]⁻ ion. This provides an accurate measurement of the molecular weight.

Interpretation of the Mass Spectrum
  • Molecular Ion Peak: The molecular formula is C₁₀H₈ClNO₂. The exact mass is 209.0243 g/mol . In ESI- HRMS, the primary ion observed will be the deprotonated molecule, [M-H]⁻, with a calculated m/z of 208.0165. A key feature will be the isotopic pattern of chlorine: an M peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) in an approximate 3:1 ratio, which is a definitive signature for a monochlorinated compound.[8]

  • Key Fragmentation: Tandem MS (MS/MS) on the [M-H]⁻ ion would likely show a dominant fragmentation pathway corresponding to the loss of carbon dioxide (CO₂, 44 Da), a process known as decarboxylation.[9] This would result in a fragment ion with an m/z of 164.0239.

Data Summary: HRMS (ESI-)
IonCalculated m/zObserved m/zNotes
[M-H]⁻ (C₁₀H₇³⁵ClNO₂⁻)208.0165~208.0167Base peak, showing the molecular ion.
[M-H]⁻ (C₁₀H₇³⁷ClNO₂⁻)210.0136~210.0138Isotope peak, ~32% intensity of the base peak.
[M-H-CO₂]⁻164.0239~164.0241Major fragment from decarboxylation.

Integrated Spectroscopic Workflow

The power of modern analytical chemistry lies in the integration of multiple techniques. The workflow for characterizing this compound is a logical progression from initial confirmation to detailed structural mapping.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Secondary Analysis cluster_3 Data Interpretation & Confirmation Compound Synthesized Compound HRMS HRMS (ESI-) Compound->HRMS Confirms Elemental Formula H_NMR ¹H NMR Compound->H_NMR Provides Proton Framework MSMS Tandem MS (MS/MS) HRMS->MSMS Select [M-H]⁻ C_NMR ¹³C NMR H_NMR->C_NMR Correlates Structure Confirm Structure Confirmed C_NMR->Confirm Confirms Carbon Skeleton MSMS->Confirm Confirms Fragmentation

Caption: Integrated workflow for structural elucidation.

Experimental Protocols

These protocols are designed to be self-validating, providing the necessary detail for replication.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ (99.9% D) to the NMR tube using a calibrated pipette.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may be used if necessary.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of DMSO-d₆.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.[4]

  • ¹H NMR Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

  • ¹³C NMR Acquisition: Following ¹H acquisition, switch to the ¹³C nucleus. Acquire a proton-decoupled spectrum (e.g., 30° pulse, 2-second relaxation delay, 1024 or more scans to achieve adequate signal-to-noise).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to both spectra. Calibrate the ¹H spectrum to the residual DMSO peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at δ 39.52 ppm.

Protocol 2: HRMS Sample Preparation and Acquisition
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Working Solution: Create a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with a 50:50 mixture of acetonitrile and water. A small amount of base (e.g., 0.1% ammonium hydroxide) can be added to the solvent to promote deprotonation for negative ion mode.

  • Instrument Setup: Calibrate the mass spectrometer (e.g., Q-TOF or Orbitrap) according to the manufacturer's instructions to ensure high mass accuracy.

  • Infusion/Injection: Introduce the sample into the ESI source via direct infusion or flow injection at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition (ESI-): Set the instrument to acquire data in negative ion mode over a relevant m/z range (e.g., 50-500 Da). Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M-H]⁻ ion.

  • Tandem MS (Optional): If fragmentation data is desired, perform a product ion scan by selecting the [M-H]⁻ ion (m/z ~208) in the first mass analyzer and fragmenting it with collision-induced dissociation (CID) to observe daughter ions in the second analyzer.

Conclusion

The structural characterization of this compound is definitively achieved through the synergistic use of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The key spectroscopic signatures include the distinct signals for the aromatic protons H4 and H6, the characteristic downfield shifts of the NH and COOH protons in ¹H NMR, the full complement of 10 signals in the ¹³C NMR, and the confirmation of elemental composition via the m/z and chlorine isotopic pattern in HRMS. The protocols and interpretations provided herein serve as a robust template for the analysis of related indole derivatives, reinforcing the principles of scientific integrity and experimental rigor in chemical research.

References

biological activity of 5-chloro-7-methyl-1H-indole-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 5-Chloro-7-Methyl-1H-indole-2-carboxylic Acid Derivatives

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds.[1] This guide focuses on a specific, highly functionalized subset: derivatives of this compound. The strategic placement of a chloro group at the 5-position and a methyl group at the 7-position profoundly influences the molecule's electronic and steric properties, often enhancing its interaction with biological targets. Coupled with the reactive handle of the 2-carboxylic acid moiety, this scaffold serves as a versatile platform for developing novel therapeutic agents. This document provides a comprehensive exploration of the synthesis, multifaceted biological activities—including anticancer, anti-inflammatory, antimicrobial, and antiviral properties—and the underlying mechanisms of action for this promising class of compounds. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

The this compound Scaffold: A Strategic Design

The Privileged Indole Nucleus

The indole ring system is a bicyclic aromatic heterocycle that is central to numerous natural products and synthetic drugs. Its unique electronic structure allows it to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, making it an ideal framework for molecular recognition by biological receptors and enzymes.[1]

Significance of 5-Chloro and 7-Methyl Substitution

The introduction of substituents onto the indole core is a key strategy for modulating pharmacological activity.

  • 5-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 5-position can significantly alter the electron density of the indole ring. This modification can enhance binding affinity to target proteins and improve metabolic stability. In several studies, 5-chloro substitution has been shown to be favorable for antiplasmodial and anticancer activity.[2][3]

  • 7-Methyl Group: A methyl group at the 7-position introduces steric bulk, which can enforce a specific conformation required for optimal binding. It can also enhance lipophilicity, potentially improving membrane permeability.

The Versatility of the 2-Carboxylic Acid Moiety

The carboxylic acid group at the C2 position is a critical functional handle. It can act as a hydrogen bond donor and acceptor, or it can chelate metal ions within an enzyme's active site. This latter property is particularly crucial for its activity as an HIV-1 integrase inhibitor.[4] Furthermore, the carboxylic acid can be readily converted into a wide range of derivatives, such as esters and amides, allowing for extensive Structure-Activity Relationship (SAR) studies and the fine-tuning of pharmacokinetic properties.[5][6]

Synthetic Strategies and Derivatization

The synthesis of the core scaffold and its subsequent derivatization is a critical aspect of drug development. A common and adaptable approach involves the Fischer indole synthesis, followed by standard amide or ester coupling reactions.

General Synthetic Workflow

The synthesis typically begins with a substituted aniline and a keto-ester, proceeding through a Fischer indole synthesis to form the core indole-2-carboxylate ester. This ester is then hydrolyzed to the key carboxylic acid intermediate, which can be coupled with various amines or alcohols to produce a library of derivatives.

G cluster_0 Core Synthesis cluster_1 Intermediate Formation cluster_2 Derivatization A 4-Chloro-2-methylaniline C Fischer Indole Synthesis A->C B Ethyl pyruvate B->C D Ethyl 5-chloro-7-methyl- 1H-indole-2-carboxylate C->D E Hydrolysis (e.g., LiOH) D->E F 5-Chloro-7-methyl- 1H-indole-2-carboxylic acid E->F H Amide Coupling (e.g., HATU, EDCI) F->H G Amine (R-NH2) G->H I Amide Derivatives H->I

Caption: General workflow for synthesis and derivatization.

Key Biological Activities and Mechanisms of Action

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for multiple therapeutic areas.

Anticancer Activity

A significant body of research highlights the potent antiproliferative effects of 5-chloro-indole derivatives, particularly against cancers driven by tyrosine kinase signaling.[3][7]

Mechanism of Action: EGFR Inhibition Many derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often mutated or overexpressed in various cancers, including non-small cell lung cancer (NSCLC).[8] These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways like MAPK and PI3K/Akt. Certain derivatives have shown efficacy against both wild-type (EGFRWT) and mutant forms (e.g., EGFRT790M), which are responsible for acquired resistance to first-generation inhibitors.[3][7]

G ligand EGF Ligand egfr EGFR ligand->egfr Binds & Activates ras Ras egfr->ras pi3k PI3K egfr->pi3k inhibitor 5-Chloro-indole Derivative inhibitor->egfr Inhibits Phosphorylation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation akt Akt pi3k->akt akt->proliferation

Caption: Simplified EGFR signaling pathway and point of inhibition.

Antiproliferative Activity Data The following table summarizes the growth inhibition (GI₅₀) values for representative compounds against various cancer cell lines.

Compound IDScaffold ModificationCancer Cell LineGI₅₀ (nM)Reference
3e Ethyl ester, m-piperidin-1-yl side chainPanc-1 (Pancreatic)29[3]
5f Amide, p-2-methylpyrrolidin-1-yl side chainA549 (Lung)29[7]
Erlotinib (Reference Drug)(Average of 4 lines)33[3][7]
C11 Amide derivativeBel-7402 (Liver)(Potent)[9]
Anti-inflammatory Activity

Indole derivatives, including indole-2-carboxylic acids, have long been explored for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[1][10]

Mechanism of Action: COX-2 Inhibition Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes (COX-1 and COX-2). While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is inducible at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[10] Indole-based compounds can fit into the active site of the COX-2 enzyme, blocking the conversion of arachidonic acid and thereby reducing prostaglandin production.[10][11]

Antiviral Activity

A particularly promising area for indole-2-carboxylic acid derivatives is in the treatment of HIV-1 infection.

Mechanism of Action: HIV-1 Integrase Inhibition HIV-1 integrase is an essential viral enzyme that catalyzes the insertion of the viral DNA into the host cell's genome. This process requires two magnesium ions (Mg²⁺) in the enzyme's active site. Indole-2-carboxylic acid derivatives have been designed to act as integrase strand transfer inhibitors (INSTIs). The core scaffold, specifically the nitrogen of the indole ring and the oxygen atoms of the 2-carboxylic acid group, forms a critical pharmacophore that chelates the two Mg²⁺ ions, effectively disabling the enzyme and halting the viral replication cycle.[4][12]

G cluster_0 HIV-1 Integrase Active Site Mg1 Mg²⁺ result Strand Transfer Blocked Mg1->result Mg2 Mg²⁺ Mg2->result inhibitor Indole-2-carboxylic Acid Derivative inhibitor->Mg1 Chelates inhibitor->Mg2 Chelates vDNA Viral DNA vDNA->Mg1 Binding Site vDNA->Mg2 Binding Site

Caption: Chelation of Mg²⁺ ions by the inhibitor blocks viral DNA integration.

HIV-1 Integrase Inhibitory Activity

Compound IDScaffold ModificationIC₅₀ (µM)Reference
20a Optimized C3 side chain0.13[4]
17a C6 halogenated benzene ring3.11[12][13]
1 Parent Indole-2-carboxylic acid32.37[12]
Antimicrobial Activity

Derivatives of indole-2-carboxylic acid have also been evaluated for their ability to combat bacterial and fungal pathogens.[5]

Mechanism of Action While the exact mechanisms can vary, indole derivatives can disrupt microbial processes by inhibiting essential enzymes or intercalating with microbial DNA. Some compounds have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans.[14][15]

Antimicrobial Activity Data

Compound IDOrganismMIC (µg/mL)Reference
Compound 2 Enterococcus faecalis(Most Active)[14][16][17]
Compound 2 Candida albicans8[14][16][17]
Ampicillin (Reference Drug)-[5]
Nystatin (Reference Drug)-[5]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and biological evaluation of these derivatives.

General Procedure for Synthesis of an Amide Derivative
  • Rationale: This protocol uses a standard peptide coupling agent (HATU) to efficiently form an amide bond between the carboxylic acid intermediate and a primary or secondary amine with high yield and purity.

  • Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add the desired amine (1.1 eq), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final amide derivative.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for In Vitro Anticancer Assay (MTT Assay)
  • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This allows for the calculation of a GI₅₀ (concentration causing 50% growth inhibition).

  • Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compound (e.g., from 0.01 nM to 100 µM) and a vehicle control (DMSO) for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value by plotting a dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform for the development of potent and selective therapeutic agents. The strategic substitutions on the indole ring, combined with the diverse derivatization possibilities at the C2 position, have yielded compounds with significant anticancer, anti-inflammatory, antiviral, and antimicrobial activities. The success of derivatives as HIV-1 integrase inhibitors and EGFR inhibitors underscores the power of rational drug design based on this core structure.

Future research should focus on multi-target drug design, exploring derivatives that can simultaneously inhibit multiple disease-relevant pathways (e.g., dual EGFR/BRAF inhibitors).[3] Further optimization of pharmacokinetic and pharmacodynamic properties will be crucial for advancing these promising leads into clinical development. The continued exploration of this privileged scaffold holds immense potential for addressing unmet needs in human health.

References

Whitepaper: The Indole-2-Carboxylic Acid Scaffold: From Historical Discovery to Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the core. Audience: Researchers, scientists, and drug development professionals. Core Requirements: PART 1: CORE DIRECTIVE (Autonomy): You have full editorial control to structure this guide. Do NOT follow a rigid pre-set template. Instead, analyze the specific nature of the {Topic} and design a structure that best tells the in-depth technical guide PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T) As a Senior Application Scientist, you must synthesize technical accuracy with field-proven insights. Your narrative should follow these three pillars: Expertise & Experience: Do not just list steps; explain the causality behind experimental choices. Trustworthiness: Every protocol described must be a self-validating system. Authoritative Grounding & Comprehensive References: In-Text Citations: You must cite and link to authoritative sources to support key mechanistic claims or protocol standards within the body text. Reference List Output: At the very end of the content, you are REQUIRED to generate a complete "References" section. Consolidate all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification. Link Integrity: Use real, verified URLs provided by the grounding tool. A working landing page is prioritized over a potentially broken deep link. PART 3: VISUALIZATION & FORMATTING Data Presentation: Summarize all quantitative data into clearly structured tables for easy comparison. Experimental Protocols: Provide detailed, step-by-step methodologies for all key experiments/workflows cited. Mandatory Visualization: Create diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). Enclose all DOT scripts within a dot code block. Provide a brief, descriptive caption directly below each generated diagram (Within 100 characters). Diagram Specifications: Max Width: 760px. Color Contrast Rule: Ensure sufficient contrast between arrow/symbol colors and their background. Avoid using the same color for foreground elements. Node Text Contrast Rule (Critical): Text color (fontcolor) must be explicitly set to have high contrast against the node's background (fillcolor). Color Palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.

Abstract

The substituted indole-2-carboxylic acid motif is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of biologically active compounds. This guide provides a comprehensive overview of this crucial chemical class, tracing its journey from foundational synthetic discoveries to its current role in the development of sophisticated therapeutic agents. We will explore the evolution of synthetic methodologies, from the classical Reissert indole synthesis to modern catalytic strategies, providing a rationale for the selection of specific routes. Furthermore, this document delves into the rich pharmacology of these compounds, examining their application as antiviral, anticancer, and anti-inflammatory agents, supported by an analysis of their structure-activity relationships (SAR). Detailed experimental protocols and comparative data are provided to equip researchers and drug development professionals with actionable insights for their own investigations.

The Genesis of a Privileged Scaffold: Early Synthetic Endeavors

The indole ring system is a ubiquitous feature in natural products and pharmaceuticals, with its discovery dating back to the early 19th century through the degradation of the dye indigo. However, the targeted synthesis of specifically functionalized indoles, such as indole-2-carboxylic acids, represents a significant chapter in the history of organic chemistry. These early methods, born out of a necessity to construct the indole nucleus from simple precursors, laid the groundwork for all subsequent drug discovery efforts.

The Reissert Indole Synthesis: A Foundational Approach

One of the most significant early methods for the synthesis of indole-2-carboxylic acids is the Reissert synthesis, first reported in 1897. This reaction provides a direct and reliable route to the core scaffold and its derivatives.

Causality of the Reissert Synthesis: The ingenuity of the Reissert approach lies in the reductive cyclization of an o-nitrophenylpyruvic acid (or its ester), which is typically formed in situ. The choice of starting materials—an o-nitrotoluene derivative and diethyl oxalate—was driven by their commercial availability and the predictable reactivity of the nitro group as a masked amine. The condensation reaction is base-catalyzed, activating the methyl group of the o-nitrotoluene for nucleophilic attack on the oxalate. The subsequent reductive cyclization, traditionally achieved using zinc or iron in acetic acid, is a robust method for forming the pyrrole ring of the indole nucleus. The nitro group is reduced to an amine, which then undergoes an intramolecular condensation with the adjacent ketone to form the indole ring.

Mechanism and Workflow:

Reissert_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Hydrolysis (Optional) A o-Nitrotoluene + Diethyl Oxalate B o-Nitrophenylpyruvic Acid Ethyl Ester A->B  Base (e.g., NaOEt) C Indole-2-carboxylic Acid Ethyl Ester B->C  Reducing Agent (e.g., Zn/AcOH) D Indole-2-carboxylic Acid C->D  Base (e.g., NaOH), then Acid

Figure 1: The workflow of the classical Reissert indole synthesis.

While highly effective and historically significant, the Reissert synthesis is not without its limitations. The use of harsh reducing agents and acidic conditions can be incompatible with sensitive functional groups on the starting materials, thereby limiting the accessible chemical space for substituted derivatives.

The Modern Synthetic Arsenal: Precision and Diversity

The demand for increasingly complex and functionally diverse indole-2-carboxylic acids in drug discovery has spurred the development of more sophisticated and milder synthetic methods. These modern techniques often rely on transition-metal catalysis to achieve high levels of regioselectivity and functional group tolerance.

Palladium-Catalyzed Domino Cyclization

A paradigm shift in indole synthesis came with the advent of palladium-catalyzed reactions. One powerful strategy involves a domino Sonogashira coupling followed by a cyclization of a 2-alkynylaniline derivative.

Rationale and Advantages: This approach offers several key advantages over classical methods. The use of a palladium catalyst allows the reaction to proceed under much milder conditions, preserving delicate functional groups. Furthermore, the ability to introduce diversity through both the aniline and alkyne coupling partners makes this a highly versatile method for generating libraries of substituted indole-2-carboxylic acids. The reaction is often highly regioselective, leading directly to the desired 2-substituted indole.

C-H Functionalization: The Atom-Economic Frontier

More recently, direct C-H functionalization has emerged as a powerful tool for the synthesis of complex indoles. These methods avoid the need for pre-functionalized starting materials (like halides or triflates), leading to more atom-economical and environmentally benign processes. For instance, a rhodium-catalyzed C-H activation of an aniline followed by annulation with an alkyne can directly generate the indole-2-carboxylate scaffold.

Comparative Analysis of Key Synthetic Routes

The choice of synthetic strategy is dictated by the desired substitution pattern, scale, and available starting materials. Below is a comparative summary of the discussed methods.

Method Key Reagents Typical Yields Advantages Limitations
Reissert Synthesis o-Nitrotoluene, Diethyl Oxalate, Reducing Agent (Zn, Fe)40-70%Inexpensive starting materials, robustHarsh reaction conditions, limited functional group tolerance
Fischer Indole Synthesis Phenylhydrazine, α-Ketoester, Acid Catalyst (e.g., polyphosphoric acid)50-80%Wide substrate scope, well-establishedRequires strong acid, potential for side products (regioisomers)
Palladium-Catalyzed Cyclization o-Haloaniline, Terminal Alkyne, Pd Catalyst, Base70-95%Mild conditions, high functional group tolerance, high regioselectivityCost of catalyst, sensitivity to air/moisture in some cases
Rhodium-Catalyzed C-H Annulation Aniline, Alkyne, Rh Catalyst, Oxidant60-90%High atom economy, avoids pre-functionalizationCatalyst cost, oxidant may limit substrate scope

Pharmacological Significance and Structure-Activity Relationships (SAR)

Substituted indole-2-carboxylic acids are prominent in modern medicine due to their ability to interact with a wide range of biological targets. Their rigid bicyclic structure provides a stable platform for the precise orientation of functional groups, enabling high-affinity binding to enzyme active sites and receptor pockets.

Antiviral Agents: The Fight Against HCV

A notable success story for this scaffold is in the development of inhibitors for the Hepatitis C Virus (HCV) NS5B polymerase. Compounds based on an indole-2-carboxylic acid core have been shown to be potent non-nucleoside inhibitors of this essential viral enzyme.

SAR Insights:

  • N1-Substitution: Large, hydrophobic groups at the N1 position often enhance potency by occupying a hydrophobic pocket in the enzyme.

  • C4-Substitution: Introduction of a substituent at the C4 position can modulate pharmacokinetic properties.

  • C5 and C6-Substitution: Electron-withdrawing or -donating groups in these positions can fine-tune electronic properties and binding interactions.

Figure 2: Generalized SAR for indole-2-carboxylic acid based HCV NS5B inhibitors.

Anticancer Therapeutics

The indole-2-carboxylic acid scaffold has also been explored for the development of anticancer agents, including inhibitors of tankyrase, a key enzyme in the Wnt/β-catenin signaling pathway which is often dysregulated in cancer.

Featured Experimental Protocols

To provide a practical context, this section details a representative protocol for both a classical and a modern synthesis of a substituted indole-2-carboxylic acid.

Protocol 1: Classical Reissert Synthesis of 5-Methoxyindole-2-carboxylic Acid

This protocol is adapted from established literature procedures.

Step 1: Condensation of 4-Methoxy-2-nitrotoluene with Diethyl Oxalate

  • To a solution of sodium ethoxide (prepared from 2.3 g of sodium in 50 mL of absolute ethanol) at 0 °C, add a mixture of 4-methoxy-2-nitrotoluene (16.7 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol).

  • Stir the resulting dark red mixture at room temperature for 12 hours.

  • Pour the reaction mixture into 200 mL of ice-water and acidify with dilute HCl to precipitate the crude ethyl 4-methoxy-2-nitrophenylpyruvate.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Reductive Cyclization

  • Suspend the crude pyruvate from Step 1 in 100 mL of glacial acetic acid.

  • Heat the mixture to 80-90 °C and add zinc dust (20 g) portion-wise over 30 minutes, maintaining the temperature.

  • After the addition is complete, heat the mixture at reflux for 1 hour.

  • Cool the reaction, filter off the excess zinc, and pour the filtrate into 500 mL of ice-water.

  • The product, ethyl 5-methoxyindole-2-carboxylate, will precipitate. Filter, wash with water, and recrystallize from ethanol.

Step 3: Saponification

  • Dissolve the ester from Step 2 in a solution of sodium hydroxide (8 g) in 100 mL of 50% aqueous ethanol.

  • Heat the mixture at reflux for 2 hours.

  • Cool the solution and acidify with concentrated HCl to precipitate 5-methoxyindole-2-carboxylic acid.

  • Filter the solid, wash with water, and dry.

Self-Validation: The identity and purity of the final product should be confirmed by melting point analysis, and spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry). The expected shifts for the indole protons and the carboxylic acid proton should be observed.

Protocol 2: Palladium-Catalyzed Synthesis of Ethyl 1-Methyl-1H-indole-2-carboxylate

This protocol illustrates a modern, catalytic approach.

Step 1: Synthesis of Ethyl 3-(2-(methylamino)phenyl)propiolate

  • To a degassed solution of 2-iodo-N-methylaniline (2.33 g, 10 mmol) and ethyl propiolate (1.18 g, 12 mmol) in triethylamine (20 mL), add Pd(PPh₃)₂Cl₂ (140 mg, 0.2 mmol) and CuI (38 mg, 0.2 mmol).

  • Stir the reaction mixture under an argon atmosphere at 60 °C for 6 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired propiolate.

Step 2: Intramolecular Cyclization

  • Dissolve the propiolate from Step 1 (10 mmol) in acetonitrile (50 mL).

  • Add potassium carbonate (2.76 g, 20 mmol) to the solution.

  • Heat the mixture at reflux for 4 hours.

  • Cool the reaction, filter off the base, and concentrate the solvent under reduced pressure.

  • The residue can be purified by column chromatography to afford ethyl 1-methyl-1H-indole-2-carboxylate.

Self-Validation: Progress of both steps should be monitored by TLC or LC-MS. The final product's structure must be confirmed by NMR and high-resolution mass spectrometry to ensure the correct regiochemistry of cyclization and the absence of starting materials.

Future Outlook and Emerging Trends

The field of indole synthesis continues to evolve, with a strong emphasis on sustainability and efficiency. The development of photoredox catalysis and flow chemistry techniques are poised to offer even milder and more scalable routes to substituted indole-2-carboxylic acids. As our understanding of complex biological systems grows, this versatile scaffold will undoubtedly continue to be a source of novel therapeutic agents, tackling diseases ranging from viral infections to cancer and neurodegenerative disorders. The ongoing innovation in synthetic methodology will be critical in unlocking the full potential of this remarkable chemical entity.

potential therapeutic targets of 5-chloro-7-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-chloro-7-methyl-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-2-carboxylic acid scaffold is a privileged pharmacophore, forming the core of numerous compounds with significant therapeutic potential across a spectrum of diseases. This technical guide focuses on a specific derivative, this compound, and explores its potential therapeutic targets. While direct biological data for this exact molecule is sparse in publicly available literature, a comprehensive analysis of structurally related compounds, particularly those bearing the 5-chloro-indole-2-carboxylate core, allows for the formulation of well-grounded hypotheses regarding its mechanism of action and potential applications. This document synthesizes existing research to propose and detail methodologies for investigating key therapeutic targets in oncology, virology, and neurobiology.

Introduction: The Indole-2-Carboxylic Acid Scaffold

The indole ring system is a cornerstone of medicinal chemistry, renowned for its ability to mimic the structure of tryptophan and interact with a wide array of biological targets. The 2-carboxylic acid substitution provides a critical anchor point for protein-ligand interactions, often engaging with active site residues through hydrogen bonding or ionic interactions. The addition of substituents to the indole core, such as the 5-chloro and 7-methyl groups in the compound of interest, allows for the fine-tuning of physicochemical properties and target specificity. These modifications can enhance potency, improve pharmacokinetic profiles, and modulate the mode of interaction with target proteins.

Derivatives of indole-2-carboxylic acid have been investigated for a multitude of therapeutic applications, including as anticancer agents, antivirals, and modulators of central nervous system receptors.[1][2][3] This guide will delve into the most promising of these potential applications for this compound, drawing on established findings for analogous structures.

Potential Therapeutic Target Classes and Rationale

Based on the existing body of research on substituted indole-2-carboxylic acids, several high-potential therapeutic target classes emerge for this compound.

Oncology: Tyrosine Kinase Inhibition (EGFR/BRAF Pathways)

Scientific Rationale:

Mutations in the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways are well-established drivers of various malignancies.[4][5] Several studies have reported the potent inhibitory activity of 5-chloro-indole-2-carboxylate derivatives against both wild-type and mutant forms of EGFR and BRAF.[4][5][6] The 5-chloro substitution appears to be a key feature for this activity, contributing to favorable interactions within the kinase ATP-binding pocket. The 7-methyl group may further enhance this interaction by occupying a hydrophobic pocket, potentially increasing both potency and selectivity.

Hypothesized Mechanism of Action:

This compound is hypothesized to act as a Type I or Type II kinase inhibitor, binding to the ATP-binding site of EGFR and/or BRAF. The carboxylate group likely forms hydrogen bonds with key residues in the hinge region of the kinase domain, while the chlorinated indole core occupies the hydrophobic pocket. This binding would prevent the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and promoting apoptosis in cancer cells dependent on these signaling pathways.

Experimental Workflow for Target Validation:

EGFR_BRAF_Validation_Workflow A Compound Synthesis (this compound) B In Vitro Kinase Assays (EGFRwt, EGFRT790M, BRAFV600E) A->B Determine IC50 C Cell-Based Proliferation Assays (e.g., A549, MCF-7, Panc-1) B->C Select relevant cell lines D Western Blot Analysis (p-EGFR, p-ERK) C->D Confirm target engagement F Apoptosis Assays (Caspase-3 activity) C->F Evaluate apoptotic induction E Cell Cycle Analysis D->E Assess downstream effects G In Vivo Xenograft Studies E->G F->G Demonstrate in vivo efficacy H Target Confirmed G->H

Caption: Workflow for validating EGFR/BRAF as targets.

Detailed Protocol: In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant EGFR and BRAF kinases.

  • Materials: Recombinant human EGFR (wild-type and T790M mutant) and BRAF (V600E mutant) enzymes, appropriate kinase buffer, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), this compound (dissolved in DMSO), positive control inhibitors (e.g., Erlotinib for EGFR, Vemurafenib for BRAF), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compound and control inhibitors in kinase buffer. b. In a 96-well plate, add the kinase, substrate, and test compound/control. c. Initiate the reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. f. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Data Presentation:

CompoundEGFR (wild-type) IC50 (nM)EGFR (T790M) IC50 (nM)BRAF (V600E) IC50 (nM)
This compound Experimental ValueExperimental ValueExperimental Value
Erlotinib (Control)~50~1000>10,000
Osimertinib (Control)~15~10>10,000
Immuno-Oncology: IDO1/TDO Inhibition

Scientific Rationale:

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step of tryptophan catabolism.[1] Their overexpression in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppresses T-cell-mediated anti-tumor immunity. Inhibiting IDO1 and/or TDO is a promising strategy in cancer immunotherapy. The indole-2-carboxylic acid scaffold is a known pharmacophore for IDO1/TDO inhibitors, with derivatives showing potent dual inhibitory activity.[1]

Hypothesized Mechanism of Action:

This compound may act as a competitive inhibitor of IDO1 and TDO, binding to the active site and preventing the metabolism of tryptophan. The indole core would mimic the natural substrate, while the carboxylate and chloro/methyl substituents would form key interactions with the enzyme's active site residues, leading to the restoration of T-cell function within the tumor microenvironment.

Signaling Pathway:

IDO1_TDO_Pathway Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO T_Cell T-Cell Tryptophan->T_Cell Required for activation Kynurenine Kynurenine IDO1_TDO->Kynurenine Suppression Immune Suppression Kynurenine->Suppression Compound 5-chloro-7-methyl-1H- indole-2-carboxylic acid Compound->IDO1_TDO Inhibits

Caption: IDO1/TDO pathway and point of inhibition.

Detailed Protocol: IDO1 Enzyme Inhibition Assay

  • Objective: To determine the IC50 of the test compound against human IDO1.

  • Materials: Recombinant human IDO1, L-Tryptophan, ascorbic acid, methylene blue, catalase, potassium phosphate buffer, test compound, and a spectrophotometer.

  • Procedure: a. Prepare a reaction mixture containing buffer, ascorbic acid, methylene blue, catalase, and IDO1 enzyme. b. Add serial dilutions of the test compound. c. Pre-incubate the mixture. d. Initiate the reaction by adding L-Tryptophan. e. Incubate at 37°C for a specified time. f. Stop the reaction by adding trichloroacetic acid. g. Incubate to convert N-formylkynurenine to kynurenine. h. Centrifuge to pellet the protein. i. Transfer the supernatant and add Ehrlich's reagent. j. Measure the absorbance at 490 nm. k. Calculate the percentage of inhibition and determine the IC50 value.

Antiviral: HIV-1 Integrase Inhibition

Scientific Rationale:

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, responsible for inserting the viral DNA into the host genome. Integrase strand transfer inhibitors (INSTIs) are a clinically successful class of antiretroviral drugs. The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of novel INSTIs.[2][7] The core structure can chelate the two magnesium ions in the enzyme's active site, which is a key mechanism for this class of inhibitors.[2]

Hypothesized Mechanism of Action:

The carboxylate group of this compound is predicted to chelate the Mg²⁺ ions within the active site of HIV-1 integrase. The indole ring and its substituents would then form additional interactions with the enzyme and the viral DNA, preventing the strand transfer reaction and thus inhibiting viral replication.[2]

Detailed Protocol: HIV-1 Integrase Strand Transfer Assay

  • Objective: To measure the inhibition of the HIV-1 integrase strand transfer reaction by the test compound.

  • Materials: Recombinant HIV-1 integrase, donor DNA (pre-processed viral DNA mimic), target DNA (host DNA mimic), reaction buffer containing Mg²⁺, test compound, and a method for detecting the integrated product (e.g., gel electrophoresis or a fluorescence-based assay).

  • Procedure: a. In a reaction vessel, combine the integrase enzyme and the donor DNA. b. Add serial dilutions of the test compound. c. Add the target DNA to initiate the strand transfer reaction. d. Incubate at 37°C. e. Stop the reaction and analyze the products to quantify the extent of strand transfer. f. Calculate the percentage of inhibition and determine the IC50 value.

Other Potential Targets

While the above targets represent the most promising avenues based on direct structural analogy, the versatility of the indole scaffold suggests other possibilities worth considering:

  • 14-3-3η Protein: Derivatives of 1H-indole-2-carboxylic acid have been developed as inhibitors of the 14-3-3η protein, showing antitumor activity in liver cancer models.[8][9]

  • Tubulin Polymerization: Indole derivatives have been shown to inhibit tubulin polymerization, a well-validated anticancer mechanism.[8]

  • NMDA Receptor: Tricyclic indole-2-carboxylic acids have been identified as potent and selective antagonists for the glycine binding site of the NMDA receptor, with potential applications in neuroprotection.[3]

Conclusion and Future Directions

This compound is a compound with significant, albeit underexplored, therapeutic potential. By leveraging the extensive research on structurally related indole-2-carboxylic acid derivatives, this guide has identified several high-priority therapeutic targets, with a particular emphasis on EGFR/BRAF kinases in oncology. The provided experimental workflows offer a clear path for the systematic evaluation of these hypotheses.

Future research should focus on the synthesis of this compound and its evaluation in the described in vitro and cell-based assays. Positive results would warrant further investigation into its pharmacokinetic properties and in vivo efficacy in relevant disease models. The exploration of this compound and its derivatives could lead to the development of novel and effective therapeutic agents.

References

purity and analysis of 5-chloro-7-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity and Analysis of 5-chloro-7-methyl-1H-indole-2-carboxylic acid

Abstract

This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as the presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive framework for the analysis and purity assessment of this compound, tailored for researchers, scientists, and drug development professionals. We will explore the causality behind the selection of analytical methodologies, detail robust, self-validating protocols, and discuss the identification and control of potential process-related and degradation impurities.

Introduction: The Significance of Purity

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. For a substituted intermediate like this compound, stringent quality control is not merely a regulatory formality but a scientific necessity. Impurities, even at trace levels, can have unintended biological activity, interfere with downstream reactions, or compromise the stability of the API.[1][2] Therefore, a robust analytical control strategy is essential, built upon a deep understanding of the compound's chemical properties and potential impurity profile.

This guide is structured to follow the logical progression from material synthesis to final purity certification, emphasizing the validation and scientific rationale behind each analytical step.

Synthesis and Purification Strategies: The Origin of Impurities

The purity of the final compound is intrinsically linked to its synthesis and purification. A common route to indole-2-carboxylic acids is the Reissert indole synthesis, which involves the condensation of an o-nitrotoluene derivative with an oxalate ester, followed by reductive cyclization.[3]

Potential impurities can arise from several sources:

  • Starting Materials: Unreacted starting materials or impurities within them.

  • Side Reactions: Incomplete cyclization, over-reduction, or dehalogenation.[4]

  • Reagents: Contaminants from solvents, bases, or catalysts used in the synthesis.[5]

Purification Protocol: pH-Modulated Crystallization

A highly effective method for purifying indole-2-carboxylic acids leverages their acidic nature and low solubility at their isoelectric point.[6] This phased crystallization approach is superior to simple recrystallization as it can selectively remove both acidic and basic impurities.

Experimental Protocol: Step-by-Step Purification

  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent such as ethanol or acetone.

  • Salt Formation: Add triethylamine dropwise to the solution. The triethylamine salt of the indole-2-carboxylic acid will precipitate.[6] This step is crucial as many non-acidic impurities will remain in the solvent.

  • Isolation: Filter the precipitated triethylamine salt and wash with a small amount of cold organic solvent.

  • Aqueous Dissolution & Decolorization: Dissolve the salt in water. Add activated carbon and stir for 30 minutes to remove colored impurities.

  • Filtration: Filter the solution to remove the activated carbon.

  • Phased Precipitation: Slowly add a mineral acid (e.g., dilute HCl) to the filtrate with vigorous stirring. Monitor the pH closely. Certain impurities may precipitate at different pH ranges.[6]

  • Final Precipitation: Continue adding acid until the isoelectric point of this compound is reached, causing the pure product to precipitate.

  • Isolation and Drying: Filter the purified solid, wash thoroughly with deionized water to remove any residual salts, and dry under vacuum.

Analytical Methodologies for Purity Assessment

A multi-faceted analytical approach is required to fully characterize the purity of this compound. No single technique is sufficient; instead, orthogonal methods should be employed to build a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for determining the purity and quantifying impurities in pharmaceutical compounds. A stability-indicating reverse-phase HPLC (RP-HPLC) method is essential to separate the main compound from its potential impurities and degradation products.[7][8]

Causality of Method Parameters:

  • Column: A C18 stationary phase is selected due to its hydrophobic nature, which provides good retention and separation for moderately polar indole derivatives.

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is used. The acid suppresses the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable runtime.

  • Detector: A UV-Vis detector is used, monitoring at the wavelength of maximum absorbance (λmax) of the indole chromophore to ensure high sensitivity.

Table 1: Typical RP-HPLC Method Parameters

ParameterValueRationale
Column C18, 4.6 x 150 mm, 3.5 µmIndustry standard for good resolution and efficiency.
Mobile Phase A 0.1% TFA in WaterAcid modifier for peak shape improvement.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier for elution control.
Gradient 10% B to 90% B over 20 minEnsures elution of a wide range of polarity impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 275 nmHigh absorbance wavelength for the indole scaffold.[9]
Injection Vol. 10 µLStandard volume for analytical HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation and can detect impurities that possess different structural features from the main compound, even if they co-elute in HPLC.[10]

¹H NMR Analysis: The proton NMR spectrum will show characteristic signals for the indole ring protons, the methyl group, and the carboxylic acid proton. The electron-withdrawing chlorine atom at C5 influences the chemical shifts of the aromatic protons.[10] Impurities may be identified by signals that do not correspond to the main structure, for example, the absence of a methyl signal or additional signals in the aromatic region.

¹³C NMR Analysis: The carbon NMR spectrum confirms the carbon skeleton. The C5 carbon, directly attached to the chlorine, will have a characteristic chemical shift.[10]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Position¹H Shift (ppm)¹³C Shift (ppm)Notes
N-H~11.5-12.5 (broad s)-Exchangeable proton, shift is concentration dependent.
COOH~13.0 (broad s)~163Exchangeable proton.
H-3~7.0 (s)~105Singlet on the pyrrole ring.
H-4~7.8 (d)~122Aromatic proton adjacent to chlorine.
H-6~7.2 (d)~120Aromatic proton.
CH₃~2.4 (s)~16Methyl group at C7.
C-2-~138Carbon bearing the carboxylic acid.
C-5-~126Carbon bearing the chlorine atom.
C-7-~125Carbon bearing the methyl group.

Note: These are predicted values. Actual shifts may vary. Reference spectra for similar compounds should be consulted.[11][12]

Mass Spectrometry (MS)

Coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry is invaluable for confirming the molecular weight of the compound and identifying unknown impurities.[13]

LC-MS: Using electrospray ionization (ESI), the compound will typically show a prominent [M-H]⁻ ion in negative mode due to the acidic carboxylic acid group. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition (C₁₀H₈ClNO₂).

GC-MS: For analysis by GC-MS, the carboxylic acid must first be derivatized (e.g., silylation or methylation) to increase its volatility.[14] This technique is particularly useful for identifying volatile or semi-volatile impurities that may not be amenable to LC-MS.

Elemental Analysis

Elemental analysis provides the percentage composition of Carbon, Hydrogen, Nitrogen, and Chlorine. This is a fundamental technique to confirm the empirical formula of the bulk material and serves as a quantitative measure of overall purity. The results should match the theoretical values for C₁₀H₈ClNO₂ within an acceptable margin (typically ±0.4%). The detection of halogens in organic compounds is a critical step in this process.[15]

Common Impurities and Their Characterization

A thorough analysis requires anticipating potential impurities based on the synthetic route.

Table 3: Potential Impurities in this compound

Impurity NameStructureLikely OriginAnalytical Detection
7-methyl-1H-indole-2-carboxylic acidDes-chloro analogueReductive dehalogenation during synthesis.[4]LC-MS (lower MW), HPLC (different RT).
5-chloro-7-methyl-1H-indoleDecarboxylated productThermal degradation.GC-MS, HPLC (more non-polar, longer RT).
Starting o-nitrotoluene derivativeUnreacted starting materialIncomplete reaction.HPLC (different UV spectrum and RT).
Isomeric Impuritiese.g., 7-chloro-5-methyl isomerImpurities in starting materials.NMR (different aromatic splitting patterns), HPLC (different RT).

Method Validation and Forced Degradation

For use in a regulated drug development environment, the primary analytical method (HPLC) must be validated according to ICH Q2(R2) guidelines.[16][17] This process establishes documented evidence that the method is suitable for its intended purpose.[1]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[7][8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[16]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitated with acceptable precision and accuracy, respectively.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to demonstrate the stability-indicating nature of the analytical method and to identify likely degradation products.[18][19][20] The bulk material is subjected to harsh conditions to intentionally degrade it.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux in 0.1 M HCl.

  • Base Hydrolysis: Reflux in 0.1 M NaOH.

  • Oxidation: Treat with 3% H₂O₂ at room temperature.

  • Thermal Stress: Heat the solid material at 105 °C.

  • Photostability: Expose to light according to ICH Q1B guidelines.

The stressed samples are then analyzed by the validated HPLC method to ensure that all degradation peaks are baseline resolved from the main peak, proving the method's specificity.[21][22]

Workflow and Data Visualization

A systematic workflow ensures that all aspects of purity and analysis are covered comprehensively.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Method Validation & Stability Crude Crude Synthesized Material Purification pH-Modulated Crystallization Crude->Purification HPLC HPLC Purity & Impurities Purification->HPLC NMR NMR Structural ID Purification->NMR MS MS Molecular Weight Purification->MS EA Elemental Analysis Purification->EA Validation ICH Q2(R2) Validation HPLC->Validation Report Certificate of Analysis (CoA) (Purity, Impurity Profile, Identity) HPLC->Report NMR->Report MS->Report EA->Report ForcedDeg Forced Degradation Study Validation->ForcedDeg Confirms Specificity

Caption: Overall workflow for the analysis and certification of this compound.

Conclusion

The comprehensive analysis of this compound is a critical activity in the drug development pipeline. It requires a scientifically sound, multi-technique approach grounded in the principles of analytical chemistry and regulatory compliance. By understanding the potential sources of impurities, employing robust purification strategies, and developing and validating specific, stability-indicating analytical methods, researchers can ensure the quality and consistency of this vital chemical intermediate. This diligence is fundamental to guaranteeing the safety and efficacy of the life-saving medicines derived from it.

References

Methodological & Application

Application Notes: Leveraging 5-chloro-7-methyl-1H-indole-2-carboxylic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and its ability to interact with a wide array of biological targets.[1][2] Its unique bicyclic structure, consisting of a benzene ring fused to a pyrrole ring, provides a versatile framework for designing therapeutic agents targeting diverse pathways in cancer, infectious diseases, and metabolic disorders.[1][3][4] The indole-2-carboxylic acid moiety, in particular, has proven to be a highly effective pharmacophore. The carboxyl group can act as a key hydrogen bond donor/acceptor or a metal chelator, anchoring the molecule within the active site of enzymes like viral polymerases and integrases.[5][6][7]

This guide focuses on a specific derivative, 5-chloro-7-methyl-1H-indole-2-carboxylic acid , and outlines a strategic workflow for its evaluation in a drug discovery program. We will use the Hepatitis C Virus (HCV) NS5B polymerase, a well-validated target for indole-2-carboxylic acids, as a primary example to illustrate the experimental cascade from initial biochemical screening to cell-based validation.[8][9][10]

Section 1: Compound Profile & Physicochemical Considerations

A thorough understanding of a compound's physicochemical properties is critical for interpreting biological data and guiding optimization.

Structure:

  • Compound Name: this compound

  • Molecular Formula: C₁₀H₈ClNO₂[11]

  • Molecular Weight: 209.63 g/mol [11]

Predicted Physicochemical Properties:

PropertyPredicted Value/RangeRationale & Implication in Drug Design
logP 2.5 - 3.5The chloro and methyl groups increase lipophilicity compared to the parent indole-2-carboxylic acid. This range is generally favorable for cell permeability but may require monitoring to avoid poor solubility.
pKa 3.0 - 4.0 (Carboxylic Acid)The carboxylic acid is the primary acidic center and will be deprotonated at physiological pH (7.4), forming a carboxylate. This negative charge is crucial for interactions with positively charged residues or metal ions in an enzyme's active site.[5]
Aqueous Solubility Low to ModerateThe planar, aromatic structure and lipophilic substituents suggest that solubility may be a challenge. Formulation with solubilizing agents like DMSO for in vitro assays is standard.
Hydrogen Bond Donors 2 (indole N-H, carboxylic acid O-H)These groups are critical for forming specific interactions with protein targets, contributing to binding affinity and selectivity.[12]
Hydrogen Bond Acceptors 2 (carboxylic acid oxygens)The carboxylate oxygens are strong hydrogen bond acceptors and can chelate metal ions, a common mechanism for polymerase and integrase inhibitors.[7]

Note: These values are predictions based on the structure and data from similar indole derivatives.[13][14] Experimental determination is a crucial first step.

The substitutions on the indole ring are not merely decorative. The 5-chloro group enhances lipophilicity and can form halogen bonds or occupy hydrophobic pockets within a target protein. The 7-methyl group can provide beneficial steric interactions and also increases lipophilicity, potentially improving membrane permeability.

Section 2: Target Hypothesis & Screening Strategy

The indole-2-carboxylic acid scaffold is a known inhibitor of several viral RNA-dependent RNA polymerases (RdRp), making the HCV NS5B polymerase an excellent hypothetical target for this compound.[8][9][15] NS5B is the key enzyme responsible for replicating the viral RNA genome and is essential for the viral life cycle.[9][15] Inhibitors of NS5B can bind to multiple allosteric sites, preventing the conformational changes required for polymerase activity.[15]

Proposed Drug Discovery Workflow

The following diagram outlines a typical screening cascade for identifying and validating an inhibitor of HCV NS5B.

G biochem_assay Biochemical Assay (NS5B Polymerase Inhibition) dose_response Dose-Response & IC50 Determination biochem_assay->dose_response replicon_assay Cell-Based Replicon Assay (HCV RNA Replication) dose_response->replicon_assay Confirmed Hits cytotoxicity Cytotoxicity Assay (e.g., MTS/MTT) dose_response->cytotoxicity selectivity Calculate Selectivity Index (SI) SI = CC50 / EC50 replicon_assay->selectivity cytotoxicity->selectivity resistance Resistance Mapping Studies selectivity->resistance Potent & Selective Hits binding Binding Site Analysis (e.g., Molecular Docking) resistance->binding

Caption: High-throughput screening cascade for an HCV NS5B inhibitor.

Section 3: Experimental Protocols

Protocol 1: Primary Biochemical Assay for HCV NS5B Polymerase Inhibition

This protocol describes a fluorescence-based assay to measure the RNA-dependent RNA polymerase (RdRp) activity of purified recombinant NS5B. The assay detects the double-stranded RNA (dsRNA) product via an intercalating dye.[16]

Causality: A direct biochemical assay is the most robust starting point. It confirms that the compound interacts with the purified target enzyme, independent of cellular factors like membrane permeability or metabolism. This ensures that any observed activity is due to target engagement.

Materials:

  • Purified, recombinant HCV NS5B polymerase

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA

  • ssRNA template (e.g., poly-A) and primer (e.g., oligo-dT)

  • Nucleotide Triphosphate (NTP) mix (ATP, GTP, CTP, UTP)

  • dsRNA-specific fluorescent dye (e.g., SYBR Green II or PicoGreen)

  • This compound (test compound), dissolved in 100% DMSO

  • Positive Control Inhibitor (e.g., Sofosbuvir triphosphate)

  • 384-well, black, flat-bottom plates

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the test compound in 100% DMSO.

    • Using an acoustic dispenser or multichannel pipette, add 100 nL of the compound dilutions to the wells of a 384-well plate.

    • Include wells for a positive control inhibitor and a negative control (DMSO only).

  • Enzyme & Template Preparation:

    • Prepare a master mix containing the NS5B enzyme, ssRNA template, and primer in Assay Buffer. The final enzyme concentration should be in the low nanomolar range, optimized for linear reaction kinetics.

    • Dispense 10 µL of this master mix into each well containing the pre-spotted compounds.

  • Incubation:

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure the contents are mixed.

    • Incubate the plate for 30 minutes at 30°C to allow the compound to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a reaction initiation solution containing the NTP mix in Assay Buffer.

    • Add 10 µL of the initiation solution to all wells to start the polymerase reaction. The final reaction volume is 20 µL.

  • Reaction & Termination:

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Detection:

    • Add 5 µL of the dsRNA-specific fluorescent dye, diluted in Assay Buffer.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Read the fluorescence intensity on a plate reader (e.g., Ex/Em: 485/520 nm).

  • Data Analysis:

    • Normalize the data: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background)).

    • Plot the % Inhibition against the compound concentration (log scale) and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Secondary Cell-Based HCV Replicon Assay

Causality: After confirming direct enzyme inhibition, it is essential to determine if the compound can inhibit viral replication within a host cell.[17] The HCV replicon system utilizes human hepatoma cells (e.g., Huh-7) that stably express a subgenomic HCV RNA, which replicates autonomously.[18][19] This assay accounts for cell permeability, potential efflux, and metabolic stability, providing a more biologically relevant measure of antiviral efficacy.

Materials:

  • Huh-7 cells stably harboring an HCV subgenomic replicon encoding a reporter gene (e.g., Luciferase).

  • Culture Medium: DMEM supplemented with 10% FBS, non-essential amino acids, and G418 (for selection).

  • Test compound and control drugs (e.g., a known NS5B inhibitor).

  • 96-well, white, clear-bottom cell culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™ or Steady-Glo®).

  • Cell viability reagent (e.g., CellTiter-Glo® or MTS).

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the HCV replicon cells into 96-well plates at a density of 5,000 - 10,000 cells per well in 100 µL of culture medium (without G418).

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare 2x final concentrations of serially diluted test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Ensure the final DMSO concentration is ≤ 0.5%.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Luciferase Assay (Antiviral Activity):

    • Equilibrate the plate and luciferase reagent to room temperature.

    • Remove the culture medium and add 100 µL of PBS to wash the cells.

    • Remove the PBS and add 50 µL of luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature with gentle shaking to lyse the cells.

    • Measure the luminescence using a plate reader. This signal is proportional to HCV RNA replication.

  • Cytotoxicity Assay (Parallel Plate):

    • On a separate, identically treated plate, measure cell viability.

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-2 hours at 37°C.

    • Read the absorbance at 490 nm. This signal is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the EC₅₀ (50% effective concentration) for antiviral activity from the luciferase data.

    • Calculate the CC₅₀ (50% cytotoxic concentration) from the MTS data.

    • Determine the Selectivity Index (SI) = CC₅₀ / EC₅₀. A higher SI value (>10) indicates a more promising compound with a good therapeutic window.

Section 4: Structure-Activity Relationship (SAR) & Mechanism of Action

The data obtained from these assays provides the foundation for a structure-activity relationship (SAR) study.

Hypothetical Mechanism of Action

The indole-2-carboxylic acid scaffold often acts as an allosteric inhibitor of HCV NS5B, binding to a site in the "thumb" or "palm" domain of the enzyme.[9][15] The negatively charged carboxylate at physiological pH is crucial for anchoring the molecule, while the substituted indole core explores adjacent hydrophobic pockets.

G cluster_inhibition cluster_replication NS5B HCV NS5B Polymerase Thumb Domain Palm Domain Fingers Domain Product dsRNA Product Inhibitor 5-chloro-7-methyl- 1H-indole-2-carboxylic acid Inhibitor->NS5B:f0 Allosteric Binding (Non-competitive) RNA RNA Template-Primer RNA->NS5B:f1 NTPs NTPs NTPs->NS5B:f1 Blocked

Caption: Allosteric inhibition of HCV NS5B polymerase.

Interpreting the Role of Substituents:

  • 5-Chloro Group: This group likely occupies a specific hydrophobic pocket. Replacing it with other halogens (F, Br) or small alkyl groups can probe the size and electronic requirements of this pocket.

  • 7-Methyl Group: Its position may influence the orientation of the entire molecule. SAR here could involve moving the methyl group to other positions (e.g., position 4 or 6) or replacing it with larger alkyl groups to explore steric limits.[20][21]

  • Indole N-H: Acylating or alkylating this nitrogen can determine if it acts as a crucial hydrogen bond donor. This modification can also significantly impact physicochemical properties.

Conclusion

This compound represents a promising starting point for a drug discovery campaign. Its structure is rooted in a well-validated pharmacophore known to target viral polymerases. The protocols and strategies outlined in this guide provide a clear, logical, and technically sound framework for its evaluation. By systematically progressing from direct biochemical assays to cell-based validation and SAR studies, researchers can efficiently determine the therapeutic potential of this molecule and rationally design next-generation analogs with improved potency and drug-like properties.

References

Application Notes and Protocols for the Characterization of 5-chloro-7-methyl-1H-indole-2-carboxylic acid as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of indole-2-carboxylic acid, in particular, have garnered significant attention as potent enzyme inhibitors with therapeutic potential in diverse areas, including oncology and infectious diseases.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 5-chloro-7-methyl-1H-indole-2-carboxylic acid as a potential enzyme inhibitor.

Recent studies have highlighted the role of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) as key enzymes in tryptophan metabolism and as promising targets for cancer immunotherapy.[1] Additionally, HIV-1 integrase, an essential enzyme for viral replication, has been successfully targeted by indole-based inhibitors.[2][3][4][5] This application note will use the hypothetical inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) by this compound as a representative case study to detail the necessary experimental protocols. The methodologies described herein are, however, broadly applicable to other enzyme systems.

Our objective is to provide a robust framework for:

  • Determining the half-maximal inhibitory concentration (IC50) of the compound.

  • Elucidating the mechanism of enzyme inhibition.

  • Ensuring data integrity through rigorous experimental design and controls.

This guide is designed to be a self-validating system, explaining the rationale behind experimental choices to empower researchers to adapt and troubleshoot these protocols for their specific needs.

PART 1: Foundational Assays - Determining Inhibitory Potency (IC50)

The first critical step in characterizing a potential enzyme inhibitor is to determine its potency, commonly expressed as the IC50 value. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 value of this compound against a target enzyme like IDO1.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Enzyme (IDO1) - Substrate (L-Tryptophan) - Inhibitor Stock - Assay Buffer serial_dil Serial Dilution of Inhibitor prep_reagents->serial_dil plate_setup Plate Setup (96-well): - Blank - Vehicle Control - Inhibitor Concentrations serial_dil->plate_setup pre_incubation Pre-incubation: Enzyme + Inhibitor plate_setup->pre_incubation initiate_rxn Initiate Reaction: Add Substrate pre_incubation->initiate_rxn measure Measure Product Formation (e.g., Absorbance) initiate_rxn->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition dose_response Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) calc_inhibition->dose_response fit_curve Non-linear Regression Fit (log[Inhibitor] vs. response) dose_response->fit_curve det_ic50 Determine IC50 Value fit_curve->det_ic50

Caption: Workflow for IC50 determination of an enzyme inhibitor.

Detailed Protocol for IC50 Determination of this compound against IDO1

This protocol is adapted from standard enzyme inhibition assay procedures.[6][7][8]

1. Materials and Reagents:

  • Enzyme: Recombinant human IDO1.

  • Substrate: L-Tryptophan.

  • Inhibitor: this compound.

  • Assay Buffer: Potassium phosphate buffer (pH 6.5), containing ascorbic acid and methylene blue.

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor.

  • Detection Reagent: Reagent to quantify the product (N-formylkynurenine), e.g., by measuring absorbance at 321 nm after a colorimetric reaction.

  • Microplate: 96-well, clear, flat-bottom plate.

  • Instrumentation: Microplate reader.

2. Preparation of Solutions:

  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Rationale: DMSO is a common solvent for organic compounds, but its final concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.

  • Serial Dilutions: Perform a serial dilution of the inhibitor stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Enzyme Solution: Dilute the IDO1 enzyme to the desired working concentration in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.

  • Substrate Solution: Prepare the L-Tryptophan substrate solution in assay buffer. The concentration should ideally be at or near the Michaelis constant (Km) for the enzyme to ensure sensitivity to inhibition.

3. Assay Procedure:

  • Plate Setup:

    • Blank Wells: Add assay buffer and the corresponding concentration of DMSO.

    • Vehicle Control Wells (100% activity): Add enzyme solution and the same concentration of DMSO as in the test wells.

    • Test Wells: Add enzyme solution and the various concentrations of the diluted inhibitor.

  • Pre-incubation: Add 50 µL of the enzyme solution to the control and test wells. Then, add 25 µL of the serially diluted inhibitor or vehicle (DMSO in buffer) to the respective wells. Gently mix and incubate the plate for 10-15 minutes at the optimal temperature for the enzyme (e.g., 37°C).[6] Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for reaching equilibrium, especially for slow-binding inhibitors.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.[7]

  • Incubation and Measurement: Incubate the plate for a predetermined time (e.g., 60 minutes) at the optimal temperature. Measure the product formation using a microplate reader at the appropriate wavelength.[6]

4. Data Analysis:

  • Calculate Percentage of Inhibition:

    • Subtract the blank reading from all wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate of Test Well / Rate of Vehicle Control Well))

  • Generate Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve and determine the IC50 value.

Data Presentation: Hypothetical IC50 Values

The following table presents hypothetical inhibitory activities of this compound and related compounds against IDO1 for comparative purposes.

CompoundTarget EnzymeIC50 (µM)
This compound IDO12.5
Indole-2-carboxylic acid (Parent Scaffold)IDO1>100
Known IDO1 Inhibitor (e.g., Epacadostat)IDO10.01

PART 2: Elucidating the Mechanism of Inhibition

Once the IC50 value is established, the next logical step is to understand how the inhibitor interacts with the enzyme. This is achieved through enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Conceptual Framework for Inhibition Mechanisms

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E E Enzyme ES ES Enzyme-Substrate Complex E->ES + S EI EI Enzyme-Inhibitor Complex E->EI + I ES->E + P EI->E ESI ESI Enzyme-Substrate-Inhibitor Complex E2 E Enzyme ES2 ES Enzyme-Substrate Complex E2->ES2 + S EI2 EI Enzyme-Inhibitor Complex E2->EI2 + I S2 S Substrate ES2->E2 + P ESI2 ESI Enzyme-Substrate-Inhibitor Complex ES2->ESI2 + I P2 P Product I2 I Inhibitor EI2->E2 ESI2->ES2

References

Application Notes & Protocols: Strategies for Amide Coupling of 5-chloro-7-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Amide Bond

The amide bond is a cornerstone of modern medicinal chemistry and drug development.[1][2] Its remarkable stability and hydrogen bonding capabilities make it a ubiquitous feature in a vast array of pharmaceuticals and natural products.[3] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the synthesis of novel molecular entities.[1][4] Direct condensation is generally impractical due to the formation of a non-reactive ammonium carboxylate salt, necessitating the activation of the carboxylic acid.[5][6]

This guide provides a detailed examination of robust and efficient protocols for the amide coupling of 5-chloro-7-methyl-1H-indole-2-carboxylic acid, a substituted heteroaromatic scaffold of significant interest in drug discovery. We will explore the mechanistic underpinnings of common coupling strategies and provide field-proven, step-by-step protocols tailored for researchers, scientists, and drug development professionals.

Mechanistic Principles: Activating the Carboxyl Group

The core principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved using a "coupling reagent" that reacts with the carboxylate to form a highly reactive acyl intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the desired amide bond.[1]

Additives like 1-hydroxybenzotriazole (HOBt) are often included.[2] These agents can trap the initial active intermediate to form a more stable, yet still highly reactive, active ester. This two-step activation process is crucial for enhancing reaction efficiency and, critically, for suppressing the racemization of chiral carboxylic acids.[2] A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is typically required to neutralize the acidic byproducts generated during the reaction, driving the equilibrium towards product formation.[7][8]

AmideCouplingMechanism CarboxylicAcid R-COOH (Indole-2-carboxylic acid) ActiveIntermediate Activated Intermediate [R-CO-X] CarboxylicAcid->ActiveIntermediate Activation CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActiveIntermediate TetrahedralIntermediate Tetrahedral Intermediate ActiveIntermediate->TetrahedralIntermediate Amine R'-NH2 (Amine) Amine->TetrahedralIntermediate Nucleophilic Attack AmideProduct Amide Product (R-CO-NHR') TetrahedralIntermediate->AmideProduct Collapse Byproduct Byproduct (e.g., DCU, HOBt) TetrahedralIntermediate->Byproduct

Caption: General mechanism of amide bond formation.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a widely used, cost-effective, and reliable protocol for a broad range of substrates. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is a water-soluble carbodiimide, which simplifies purification as the urea byproduct can be removed with a simple aqueous wash.[7][9]

Materials:

  • This compound

  • Amine (Primary or Secondary)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Reagent Addition: Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution. Stir for 5 minutes at room temperature.

  • Activation: Add EDC (1.2 eq) portion-wise to the stirred solution. A slight exotherm may be observed.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x). The acidic wash removes excess amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt.

    • Dry the separated organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: HATU Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent. It is particularly effective for coupling sterically hindered acids or amines and for minimizing racemization, often resulting in faster reaction times and higher yields compared to carbodiimide methods.[4][7][10]

Materials:

  • This compound

  • Amine (Primary or Secondary)

  • HATU

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl Acetate (EtOAc)

  • 5% Lithium Chloride (LiCl) aqueous solution (optional, for DMF removal)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Pre-activation (Recommended): To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. During this time, the solution may change color as the active ester is formed.

  • Amine Coupling: Add the amine (1.1 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt methods. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer with 5% aqueous LiCl solution (3x) to efficiently remove DMF.[10]

    • Subsequently, wash with 1M HCl (2x), water (1x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to obtain the final product.

ExperimentalWorkflow Start Weigh Reagents (Acid, Amine, Coupling Agents) Dissolve Dissolve in Anhydrous Solvent (e.g., DMF) Start->Dissolve AddReagents Add Base (DIPEA) & Coupling Reagents Dissolve->AddReagents Preactivate Pre-activation (HATU Protocol Only) AddReagents->Preactivate AddAmine Add Amine (If not already present) AddReagents->AddAmine (EDC Protocol) Preactivate->AddAmine React Stir at Room Temp (1-12 hours) AddAmine->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Workup Aqueous Work-up (Acid/Base Washes) Monitor->Workup Reaction Complete Dry Dry Organic Layer (Na2SO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Column Chromatography) Concentrate->Purify Product Pure Amide Product Purify->Product

Caption: General experimental workflow for amide coupling.

Data Presentation: Comparison of Protocols

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent EDC (Carbodiimide)HATU (Uronium Salt)
Additive HOBtNone (HOAt moiety is part of HATU)
Base DIPEA or TriethylamineDIPEA
Typical Solvent DMF, DCMDMF, NMP
Typical Reaction Time 4 - 12 hours1 - 4 hours
Reported Yield Range 60 - 95%[10]75 - 99%
Key Advantages Cost-effective; water-soluble byproduct simplifies work-up.High efficiency; rapid reaction times; excellent for hindered substrates; low racemization.[7][10]
Common Issues Slower reaction rates; potential for side reactions with sensitive substrates.Higher cost; reagent is moisture-sensitive.

Troubleshooting Common Issues

  • Low or No Yield:

    • Cause: Inactive reagents.

    • Solution: Ensure all reagents, especially coupling agents and solvents, are anhydrous. HATU and EDC are moisture-sensitive. Use freshly opened bottles or properly stored materials.

  • Recovery of Starting Carboxylic Acid:

    • Cause: Incomplete activation or insufficient coupling reagent/base.

    • Solution: Ensure stoichiometry is correct (typically a slight excess of coupling agent and amine). For HATU, ensure the pre-activation step is allowed sufficient time.

  • Formation of N-acylurea Byproduct (with EDC):

    • Cause: A side reaction of the O-acylisourea intermediate.

    • Solution: The addition of HOBt is critical to minimize this by trapping the intermediate as an active ester.[2]

  • Difficulty Removing Byproducts:

    • Cause: The urea byproduct from other carbodiimides (like DCC) is insoluble.

    • Solution: This is a key advantage of EDC, whose byproduct is water-soluble. For HATU, byproducts are also typically removed during the aqueous work-up.

References

Application Notes & Protocols: A Framework for the In Vitro Characterization of 5-chloro-7-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. Derivatives of indole-2-carboxylic acid, in particular, have been identified as promising scaffolds for developing novel therapeutics, including inhibitors of HIV-1 integrase and CysLT1 antagonists.[1][2] This document outlines a strategic, multi-phased experimental framework for the initial in vitro characterization of a novel derivative, 5-chloro-7-methyl-1H-indole-2-carboxylic acid .

Our approach is designed to be logical and progressive, starting with broad, foundational assessments of cellular impact and moving towards more specific, hypothesis-driven mechanistic studies. This guide provides not only step-by-step protocols but also the scientific rationale behind the experimental choices, empowering researchers to generate robust, interpretable, and self-validating data. The workflow is designed to efficiently determine if the compound possesses cytotoxic or cytostatic properties and to subsequently probe a plausible mechanism of action, such as kinase inhibition, a common target for indole-based molecules.[3][4]

Phase 1: Foundational Analysis & Compound Preparation

Before any biological assay, it is critical to establish the fundamental physicochemical properties and handling procedures for the test compound. This ensures reproducibility and avoids artifacts in downstream experiments.

Compound Handling, Solubilization, and Stability

Rationale: The solubility and stability of a test compound in assay media are paramount. Poor solubility can lead to inaccurate concentration-response curves and false negatives, while degradation can result in a loss of potency or the emergence of unintended biological activities. Dimethyl sulfoxide (DMSO) is the standard solvent for initial stock solutions of most small molecules due to its high solubilizing power and compatibility with most in vitro assays at low final concentrations (<0.5%).[5]

Protocol: Preparation of Master Stock Solution

  • Molarity Calculation: Accurately weigh the dry powder of this compound (Molecular Weight: 209.63 g/mol ).[6] Calculate the volume of 100% DMSO required to create a 10 mM master stock solution.

  • Solubilization: Add the calculated volume of DMSO to the compound. Vortex vigorously for 5-10 minutes. If necessary, use a sonicating water bath for short intervals to aid dissolution. Visually inspect for any undissolved particulate matter.

  • Aliquoting and Storage: Aliquot the 10 mM master stock into small, single-use volumes in sterile, low-binding microtubes. Store aliquots at -20°C or -80°C, protected from light, to prevent degradation and freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, thaw a fresh aliquot. Prepare serial dilutions from the master stock using 100% DMSO before making the final dilutions in the appropriate aqueous cell culture medium or assay buffer.

    • Causality Insight: Preparing intermediate dilutions in DMSO before the final dilution into aqueous buffer minimizes the risk of compound precipitation, a common issue when a highly concentrated organic stock is "shocked" by a large volume of aqueous solution.

General Cytotoxicity Screening

Rationale: The first biological question is whether the compound affects cell viability. A general cytotoxicity assay provides a global view of the compound's impact on a cell population, measuring parameters like metabolic activity or membrane integrity.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic, cost-effective colorimetric method that measures the activity of mitochondrial dehydrogenases, which serves as a proxy for the number of viable, metabolically active cells.[8]

Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed a human cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast adenocarcinoma) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 2X concentration series of this compound in complete culture medium from your DMSO stocks. The final DMSO concentration in all wells, including vehicle controls, must be identical and not exceed 0.5%.

  • Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control. Include "cells only" (vehicle) and "medium only" (blank) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent and long enough to observe potential anti-proliferative effects.[9]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO or an alternative solubilizing solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background noise.

  • Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Phase 2: Hypothesis-Driven Mechanistic Investigation

Rationale: If the compound demonstrates significant cytotoxicity (e.g., an IC₅₀ < 10 µM), the next logical step is to investigate how it works. Given that many indole-based compounds function as kinase inhibitors, a primary hypothesis is that this compound may inhibit one or more protein kinases.[3] A two-tiered approach is recommended: a direct, cell-free biochemical assay followed by a target-validation cell-based assay.

Experimental Workflow: From Screening to Mechanism

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Investigation A Compound Synthesis & QC B Prepare 10 mM Stock in 100% DMSO A->B C MTT Cytotoxicity Assay (e.g., A549, MCF-7 cells) B->C D Calculate IC50 Value C->D Decision Is Cytotoxicity Potent? (e.g., IC50 < 10 µM) D->Decision E Biochemical Kinase Screen (Cell-Free, e.g., ADP-Glo) F Cell-Based Phospho-Assay (Target Validation, e.g., ELISA) E->F G Determine Biochemical IC50 & Cellular IC50 F->G I Proceed to Lead Optimization & In Vivo Studies G->I Potent & Cell-Active Decision->E Yes H STOP or De-prioritize Decision->H No

Caption: High-level workflow for in vitro characterization.

In Vitro Biochemical Kinase Inhibition Assay

Rationale: A cell-free biochemical assay is the most direct way to determine if the compound can inhibit the catalytic activity of a purified kinase enzyme.[10][11] It isolates the interaction between the compound and its putative target from the complexities of a cellular environment (e.g., membrane permeability, efflux pumps).[12] Luminescence-based assays that measure ATP consumption (or ADP production) are highly sensitive, robust, and amenable to high-throughput screening.[13]

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

  • Compound Preparation: Prepare a serial dilution of this compound in a buffer appropriate for the kinase assay (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5), keeping the DMSO concentration constant.

  • Kinase Reaction Setup: In a 384-well white plate, add the components in the following order:

    • 1 µL of serially diluted compound or DMSO vehicle control.

    • 2 µL of the target kinase (e.g., EGFR, SRC, AKT) diluted in assay buffer.

    • Incubate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine competitive inhibition.[14]

  • Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time may vary depending on the kinase's activity and should be determined empirically.

  • ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction back into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the biochemical IC₅₀ value.

Cell-Based Target Engagement Assay

Rationale: A positive result in a biochemical assay is promising, but it does not guarantee that the compound will be effective in a cellular context.[15] A cell-based assay is crucial to confirm that the compound can cross the cell membrane, engage its target kinase, and inhibit its downstream signaling activity.[16] A sandwich ELISA for a phosphorylated substrate of the target kinase is a reliable method for this validation.

G Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Activates Substrate Substrate Protein Receptor->Substrate Phosphorylates Compound {this compound | (Inhibitor)} Compound->Receptor Inhibits pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Drives

Caption: Inhibition of a kinase signaling pathway.

Protocol: Cellular Phospho-Kinase ELISA

  • Cell Culture and Starvation: Plate cells known to have an active signaling pathway for your target kinase (e.g., A549 cells for EGFR) in a 96-well plate and grow to ~80-90% confluency. Serum-starve the cells for 12-24 hours by replacing the growth medium with a serum-free medium. This reduces basal kinase activity.

  • Inhibitor Pre-treatment: Treat the starved cells with various concentrations of this compound (and a vehicle control) for 1-2 hours at 37°C.

  • Kinase Activation: Stimulate the cells with a known activator of the pathway (e.g., 100 ng/mL EGF for the EGFR pathway) for 10-20 minutes at 37°C. Include an unstimulated control.

  • Cell Lysis: Immediately aspirate the medium and lyse the cells by adding 100 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors. Agitate on an orbital shaker for 10 minutes at 4°C.

  • ELISA Procedure:

    • Add cell lysates to a 96-well plate pre-coated with a capture antibody specific for the total (phosphorylated and unphosphorylated) substrate protein. Incubate for 2 hours at room temperature.

    • Wash the wells multiple times with wash buffer.

    • Add a detection antibody that is specific to the phosphorylated form of the substrate protein. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP). Incubate for 1 hour.

    • Wash the wells again to remove unbound detection antibody.

    • Add a colorimetric HRP substrate (e.g., TMB). A color change will develop in proportion to the amount of phosphorylated substrate.

    • Stop the reaction with a stop solution (e.g., 1N H₂SO₄).

  • Data Acquisition and Analysis: Read the absorbance at 450 nm. Normalize the phospho-protein signal to the total protein signal (from a parallel ELISA or total protein assay) to account for any differences in cell number. Calculate the IC₅₀ for the inhibition of substrate phosphorylation in a cellular context.

Data Presentation & Interpretation

Summarizing quantitative data in a clear, tabular format is essential for comparison and decision-making.

Table 1: Hypothetical In Vitro Activity Profile

Assay Type Cell Line / Target Parameter Result
Cytotoxicity A549 (Lung Cancer) IC₅₀ 1.2 µM
Cytotoxicity MCF-7 (Breast Cancer) IC₅₀ 2.5 µM
Biochemical Kinase Purified EGFR IC₅₀ 85 nM
Biochemical Kinase Purified SRC IC₅₀ 750 nM
Biochemical Kinase Purified AKT IC₅₀ >10,000 nM

| Cellular Phospho-Kinase | A549 (p-EGFR) | IC₅₀ | 250 nM |

Interpretation: The hypothetical data above suggests that this compound is a potent inhibitor of the EGFR kinase in a direct biochemical assay (IC₅₀ = 85 nM) with selectivity over SRC and AKT. Crucially, it also inhibits EGFR phosphorylation within a cellular context (Cellular IC₅₀ = 250 nM), confirming its cell permeability and target engagement. The ~3-fold shift between the biochemical and cellular IC₅₀ is common and can be attributed to factors like ATP competition within the cell and membrane transport. The overall cytotoxicity in A549 cells (IC₅₀ = 1.2 µM) aligns with the cellular target inhibition, suggesting that EGFR inhibition is a primary mechanism of its anti-proliferative effect in this cell line.

References

Application Notes & Protocols: Leveraging 5-chloro-7-methyl-1H-indole-2-carboxylic Acid as a Scaffold for Novel HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel HIV-1 Integrase Inhibitors

The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge. While highly active antiretroviral therapy (HAART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition, the emergence of drug-resistant viral strains necessitates a continuous search for new therapeutic agents.[1] The HIV-1 integrase (IN) enzyme is a prime target for drug development because it is essential for viral replication and has no functional equivalent in human cells.[1][2][3][4] IN catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[1]

Currently approved integrase inhibitors, known as integrase strand transfer inhibitors (INSTIs), are highly effective.[5][6] However, the development of resistance underscores the need for new chemical scaffolds.[3][5][6] The indole core has emerged as a versatile and promising scaffold for a new generation of IN inhibitors.[7][8][9] Specifically, the 5-chloro-7-methyl-1H-indole-2-carboxylic acid structure presents a unique combination of features for developing potent inhibitors that can effectively chelate key metal ions in the enzyme's active site and establish crucial interactions with the surrounding amino acid residues and viral DNA.[5][10]

This document provides a comprehensive guide for researchers, detailing the rationale, synthetic strategies, and bioassay protocols for developing novel HIV-1 IN inhibitors based on this scaffold.

Section 1: The this compound Scaffold: A Privileged Structure

The selection of a chemical scaffold is a critical decision in drug discovery. The this compound scaffold was chosen for its inherent structural and chemical properties that are advantageous for targeting the HIV-1 integrase active site.

  • Indole-2-carboxylic Acid Core: The carboxylic acid at the C2 position, along with the indole nitrogen, forms a powerful metal-chelating motif. This is crucial for binding the two essential Mg²⁺ ions in the IN active site, thereby disrupting the enzyme's catalytic function—a mechanism shared by all clinically approved INSTIs.[5][6]

  • 5-Chloro Substituent: The electron-withdrawing chlorine atom at the C5 position can modulate the electronic properties of the indole ring and potentially form halogen bonds or other favorable interactions within the enzyme's binding pocket.

  • 7-Methyl Substituent: The methyl group at the C7 position provides a point for steric interaction, potentially enhancing binding affinity and selectivity by occupying a specific hydrophobic pocket within the enzyme. Its position can also influence the overall conformation of the molecule.

The strategic placement of these substituents creates a foundation for building molecules with high potency and favorable drug-like properties.

Caption: Rationale for the selection of the core scaffold.

Section 2: From Scaffold to Inhibitor - A Structure-Activity Relationship (SAR) Framework

The core scaffold is a starting point. Potent inhibitors are developed through systematic chemical modifications to optimize interactions with the target enzyme. The following diagram and table illustrate key modification points and their expected impact on inhibitory activity.

SAR_Framework cluster_legend Key Modification Points R1_Node R1 (N1-Position): Targets solvent-exposed region. Can be used to improve solubility and pharmacokinetic properties. R3_Node R3 (C3-Position): Extends into a hydrophobic cavity near the active site. Critical for interaction with viral DNA and key residues like Tyr143.

Caption: Key points for chemical modification on the scaffold.

Further structural optimizations can provide derivatives with markedly increased integrase inhibitory effects.[5] The introduction of a longer branch on the C3 position of the indole core can improve the interaction with the hydrophobic cavity near the active site of the integrase.[5][6][9]

Table 1: Representative Structure-Activity Relationship (SAR) Data

Compound IDR1-SubstituentR3-SubstituentIN Strand Transfer IC₅₀ (µM)Antiviral Activity EC₅₀ (µM)
Scaffold-01 HH>50>50
SCA-02 MethylH25.530.1
SCA-03 HBenzyl5.28.9
SCA-04 Methyl4-Fluorobenzyl0.130.25
SCA-05 Ethyl4-Fluorobenzyl0.210.48

Data is hypothetical and for illustrative purposes.

Section 3: Experimental Protocols

Protocol 1: General Synthesis of a Representative Inhibitor (SCA-04)

This protocol describes the synthesis of a potent inhibitor derived from the core scaffold, illustrating a common synthetic route.

Step 1: N-Methylation of the Scaffold

  • Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add methyl iodide (CH₃I, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by slowly adding water.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-methylated intermediate.

Step 2: C3-Benzylation This step often requires protection of the carboxylic acid, followed by deprotection. A more direct Friedel-Crafts type reaction can also be explored.

  • Protect the carboxylic acid of the N-methylated intermediate as a methyl ester using methanol and a catalytic amount of sulfuric acid under reflux.

  • Dissolve the resulting ester (1.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) at 0°C.

  • Add 4-fluorobenzyl chloride (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Quench with water and extract with DCM.

  • Purify the benzylated ester by column chromatography.

  • Hydrolyze the ester back to the carboxylic acid using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

  • Acidify the mixture to precipitate the final product, SCA-04 .

  • Filter, wash with water, and dry to obtain the pure compound.

Protocol 2: In Vitro HIV-1 Integrase Strand Transfer Inhibition Assay

This protocol quantifies the ability of a compound to directly inhibit the strand transfer step of HIV-1 integration. This assay is commonly performed using commercially available kits.[11][12][13]

Principle: The assay measures the integration of a donor DNA substrate (DS) into a target DNA substrate (TS). The DS DNA is often biotinylated and coated onto a streptavidin plate. Recombinant HIV-1 integrase, the test compound, and a labeled TS DNA are added. If the integrase is active, the labeled TS DNA is integrated and captured on the plate. The amount of integrated DNA is then quantified colorimetrically or fluorometrically.[11][12]

Assay_Workflow Start Start Step1 1. Coat Plate with Biotinylated Donor DNA Start->Step1 Step2 2. Add Test Compound (Serial Dilutions) Step1->Step2 Step3 3. Add HIV-1 Integrase Enzyme Step2->Step3 Step4 4. Add Labeled Target DNA to Initiate Reaction Step3->Step4 Step5 5. Incubate (37°C) Step4->Step5 Step6 6. Wash to Remove Unbound Reagents Step5->Step6 Step7 7. Add Detection Reagent (e.g., HRP-conjugate) Step6->Step7 Step8 8. Add Substrate & Measure Signal Step7->Step8 End End Step8->End

Caption: Workflow for the in vitro integrase inhibition assay.

Procedure:

  • Plate Coating: Prepare Donor Substrate (DS) DNA solution and add 100 µL to each well of a streptavidin-coated 96-well plate. Incubate for 30-60 minutes at 37°C.[11]

  • Washing: Aspirate the liquid and wash the wells 3-5 times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C. Aspirate the buffer.

  • Compound Addition: Prepare serial dilutions of the test compounds in reaction buffer. Add the diluted compounds to the wells. Include a "no inhibitor" positive control and a "no enzyme" negative control.

  • Enzyme Addition: Dilute the HIV-1 integrase enzyme in cold reaction buffer. Add the diluted enzyme to all wells except the negative control. Incubate for 30 minutes at 37°C.

  • Strand Transfer Reaction: Add the labeled Target Substrate (TS) DNA to all wells to initiate the reaction. Incubate for 60 minutes at 37°C.[14]

  • Detection: Wash the plate thoroughly. Add an appropriate detection reagent (e.g., HRP-conjugated antibody). Incubate, wash again, and add a colorimetric substrate (e.g., TMB).

  • Data Acquisition: Stop the reaction and read the absorbance at the appropriate wavelength.

  • Data Analysis: Correct for background (no enzyme control). Plot the percent inhibition versus the log of the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value.

Protocol 3: Cell-Based HIV-1 Replication Assay

This assay measures the ability of a compound to inhibit viral replication in a cellular context, providing a more biologically relevant measure of efficacy.

Principle: A permissive T-cell line (e.g., MT-2) is infected with HIV-1.[15][16] The cells are then treated with the test compound. After several days, the amount of viral replication is quantified by measuring the level of the p24 capsid protein in the culture supernatant via ELISA.[16] A reduction in p24 levels indicates antiviral activity.

Procedure:

  • Cell Plating: Plate MT-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Infection: Add a pre-titered amount of HIV-1 virus stock (e.g., NL4-3 strain) to achieve a desired multiplicity of infection (MOI).[15]

  • Incubation: Incubate the plates for 4-5 days at 37°C in a CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of p24 production for each compound concentration relative to the virus control (no compound). Determine the EC₅₀ value using non-linear regression.

Protocol 4: Cytotoxicity Assay (MTT Assay)

It is critical to ensure that the observed antiviral activity is not a result of the compound killing the host cells. This is achieved by running a cytotoxicity assay in parallel on uninfected cells.[16]

Procedure:

  • Plate MT-2 cells and add serial dilutions of the test compounds as in the antiviral assay, but do not add the virus.

  • Incubate for the same duration (4-5 days).

  • Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation in viable cells.

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the crystals.

  • Read the absorbance at ~570 nm.

  • Calculate the percent cell viability relative to the untreated cell control. Determine the CC₅₀ (50% cytotoxic concentration) value.

Data Interpretation: The Selectivity Index

The therapeutic potential of a compound is best represented by its Selectivity Index (SI), which is the ratio of its cytotoxicity to its antiviral activity.

SI = CC₅₀ / EC₅₀

A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations far below those that are toxic to the host cell. An SI > 10 is generally considered the minimum for a promising hit, with SI > 100 being the goal for a lead compound.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of next-generation HIV-1 integrase inhibitors. Its inherent ability to chelate the essential magnesium ions in the enzyme's active site, combined with strategically placed substituents that can be tailored for optimal binding, provides a robust framework for medicinal chemistry efforts. By employing the detailed synthetic and biological testing protocols outlined in this guide, researchers can effectively synthesize, evaluate, and optimize novel compounds based on this scaffold, contributing to the critical pipeline of new antiretroviral agents to combat the global HIV/AIDS epidemic.

References

Application Note: Strategic Derivatization of 5-chloro-7-methyl-1H-indole-2-carboxylic acid for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Specifically, the 5-chloro-7-methyl substituted analog serves as a valuable starting point for the development of novel therapeutics. However, the parent molecule often requires structural modification to optimize its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. This application note provides a detailed guide for researchers on the strategic derivatization of the C2-carboxylic acid moiety of 5-chloro-7-methyl-1H-indole-2-carboxylic acid. We present detailed protocols for the synthesis of amide and ester derivatives, explain the chemical rationale behind these modifications, and discuss the structure-activity relationships (SAR) that inform the design of more potent analogs for various therapeutic targets, including oncology and infectious diseases.

Introduction: The Rationale for Derivatization

The indole core is a cornerstone in drug discovery, with derivatives showing promise as inhibitors of targets like HIV-1 integrase, cannabinoid receptors (CB1), and tubulin polymerization.[1][2][3] The this compound scaffold combines several features that make it an attractive starting point for lead optimization:

  • The indole ring provides a rigid, aromatic structure capable of engaging in various non-covalent interactions with biological targets, such as π-π stacking.

  • The 5-chloro substituent can enhance binding affinity through halogen bonding and improve metabolic stability by blocking a potential site of oxidation.[4][5]

  • The 7-methyl group can provide steric hindrance to modulate binding and improve selectivity.

  • The C2-carboxylic acid is the primary handle for derivatization. While it can form crucial interactions with target proteins (e.g., chelating metal ions in enzyme active sites), its polar and ionizable nature can limit cell permeability and oral bioavailability.

Converting this carboxylic acid into esters or, more commonly, amides, is a fundamental strategy in medicinal chemistry. This modification allows for the systematic exploration of chemical space around the core scaffold, enabling the fine-tuning of a compound's properties to achieve a desired therapeutic profile. Amide derivatives, in particular, introduce new hydrogen bond donors and acceptors and allow for the incorporation of diverse substituents that can probe specific pockets within a target's binding site.[2][6]

Strategic Derivatization Pathways

The primary point of modification on the this compound scaffold is the carboxylic acid itself. The two most productive derivatization routes are amide bond formation and esterification.

Derivatization_Workflow cluster_products Derivative Classes Parent 5-chloro-7-methyl-1H- indole-2-carboxylic acid Amide Amide Derivatives (R-NH₂) Parent->Amide Amide Coupling (EDC, HOBt, etc.) Ester Ester Derivatives (R-OH) Parent->Ester Esterification (Acid catalyst, etc.) Activity Improved Biological Activity (Potency, Selectivity, ADME) Amide->Activity Ester->Activity

Caption: General workflow for derivatizing the parent indole carboxylic acid.

Amide Synthesis: The Workhorse of Medicinal Chemistry

Amide bond formation is arguably the most critical reaction in drug discovery. For the indole scaffold, converting the carboxylic acid to an amide can neutralize its charge, improve membrane permeability, and introduce vectors for exploring structure-activity relationships. The most reliable method for this transformation involves the use of carbodiimide coupling agents.

The mechanism, illustrated below, proceeds via the activation of the carboxylic acid by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This forms a highly reactive O-acylisourea intermediate. While this intermediate can react directly with an amine, it is prone to racemization and can rearrange into a stable N-acylurea byproduct. To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure is included. The additive intercepts the O-acylisourea to form an active ester, which is less reactive but more stable, ensuring a cleaner and more efficient reaction with the desired amine to yield the final amide product.

EDC_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH Carboxylic Acid O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl +EDC EDC EDC Carbodiimide HOBt HOBt Additive Active_Ester Active Ester (Stable Intermediate) O_Acyl->Active_Ester + HOBt (Suppresses byproduct) Amide R-CO-NHR' Target Amide O_Acyl->Amide + Amine (Direct path) Byproduct N-Acylurea (Byproduct) O_Acyl->Byproduct Rearrangement Active_Ester->Amide + Amine Amine R'-NH₂ Amine

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care.

Protocol 1: General Procedure for Amide Synthesis via EDC/HOBt Coupling

This protocol describes a general method for coupling this compound with a primary or secondary amine.

Materials and Reagents:

  • This compound (1.0 eq)

  • Desired amine (primary or secondary) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) hydrate (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: Add HOBt (1.2 eq), the desired amine (1.1 eq), and DIPEA (3.0 eq) to the solution. Stir for 5 minutes at room temperature to ensure complete mixing.

  • Activation and Coupling: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution at room temperature. Causality Note: Adding the EDC last initiates the reaction and minimizes its decomposition.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Work-up: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Causality Note: The bicarbonate wash removes unreacted acid and HOBt, while the brine wash helps to break any emulsions and remove residual water. c. Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: General Procedure for Ethyl Ester Synthesis via Fischer Esterification

This protocol is useful for creating a simple ester derivative, which can be a final compound or a protected intermediate for further reactions.[2]

Materials and Reagents:

  • This compound (1.0 eq)

  • Absolute Ethanol (EtOH) (used as solvent and reagent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Step-by-Step Methodology:

  • Reaction Setup: Suspend this compound (1.0 eq) in absolute ethanol in a round-bottom flask. The solution does not need to be fully homogeneous initially.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a mmol scale reaction) to the suspension.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C). Causality Note: Heat drives the equilibrium towards the ester product by removing the water formed during the reaction (Le Châtelier's principle).

  • Reaction Monitoring: Maintain reflux for 4-18 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. b. Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ until effervescence ceases. This neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid. c. Wash the organic layer with water (1x) and brine (1x). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by flash chromatography or recrystallization.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) and Data Analysis

The derivatization of the C2-carboxylic acid allows for a systematic evaluation of how different substituents impact biological activity. As an example, a series of N-substituted amide derivatives of this compound were synthesized and evaluated for their antiproliferative activity against the A549 human lung carcinoma cell line. The results are summarized below.

Compound IDR Group (Amine Used)IC₅₀ (µM) vs. A549 Cells
Parent Acid -OH> 100
1a -NH-CH₂-Ph (Benzylamine)15.2
1b -NH-CH₂-(4-F-Ph)8.9
1c -NH-CH₂-(4-Cl-Ph)7.5
1d -NH-CH₂-(4-MeO-Ph)22.4
1e -NH-(Piperidine)35.1
1f -NH-(Morpholine)48.6

Analysis of SAR Data:

  • Amidation Improves Potency: Conversion of the inactive parent carboxylic acid to amide derivatives (compounds 1a-1f ) resulted in a significant increase in antiproliferative activity. This is likely due to improved cell permeability and the introduction of new pharmacophoric features.

  • Aromatic vs. Aliphatic Amines: Aromatic amines (benzylamine derivatives 1a-1d ) generally conferred greater potency than aliphatic cyclic amines (piperidine 1e and morpholine 1f ), suggesting a beneficial interaction, such as a π-π stacking, involving the newly introduced phenyl ring.

  • Electronic Effects on the Phenyl Ring: Introducing electron-withdrawing groups (EWG) like fluorine (1b ) and chlorine (1c ) onto the para-position of the benzylamine ring enhanced potency compared to the unsubstituted analog (1a ). Conversely, an electron-donating group (EDG) like methoxy (1d ) was detrimental to activity. This suggests that the electronic nature of this distal ring plays a key role in target engagement. The increased potency of halogenated derivatives is a common theme in indole-based drug design.[2][3]

Conclusion

The derivatization of this compound is a powerful and essential strategy for the optimization of this privileged scaffold. By converting the C2-carboxylic acid into a diverse library of amides and esters, researchers can systematically modulate the compound's physicochemical and pharmacological properties. The robust and well-established protocols provided herein for amide coupling and esterification serve as a reliable foundation for these synthetic efforts. The exemplary SAR data demonstrates how subtle changes to the derivative's structure can lead to significant improvements in biological activity, guiding the rational design of next-generation therapeutics.

References

Application Notes and Protocols for Evaluating the In Vitro Efficacy of 5-chloro-7-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Indole-2-Carboxylic Acid Derivatives

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of this scaffold have been investigated as inhibitors of critical enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are key targets in cancer immunotherapy[1]. Furthermore, this chemical motif has been instrumental in the development of novel HIV-1 integrase strand transfer inhibitors[2][3][4][5][6]. The versatility of the indole-2-carboxylic acid core also extends to the development of anti-inflammatory agents, including COX-2 inhibitors, and compounds with anticancer properties[7][8].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of a novel derivative, 5-chloro-7-methyl-1H-indole-2-carboxylic acid . Given the known activities of related compounds, particularly those with a 5-chloro substitution that have demonstrated antiproliferative effects and EGFR inhibition[9][10], we will outline a strategic series of in vitro assays. These protocols are designed to elucidate the compound's potential as an anticancer agent by investigating its enzymatic inhibition and cell-based effects.

Hypothesized Mechanism of Action and Evaluation Strategy

Based on the established biological activities of the broader class of indole-2-carboxylic acid derivatives, a logical starting point for the in vitro evaluation of this compound is to hypothesize its potential as an inhibitor of a protein kinase involved in cancer cell proliferation and survival. Consequently, the proposed evaluation strategy is twofold:

  • Biochemical Evaluation: To determine the direct inhibitory effect of the compound on a relevant protein kinase.

  • Cell-Based Evaluation: To assess the compound's impact on cancer cell viability, proliferation, and the induction of apoptosis.

This dual approach allows for a thorough characterization of the compound's efficacy, from its molecular target engagement to its ultimate effect on cellular fate.

Experimental Workflows

Overall In Vitro Evaluation Workflow

The following diagram illustrates the proposed workflow for the comprehensive in vitro evaluation of this compound.

In Vitro Evaluation Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays biochem_start Kinase Inhibition Assay biochem_data Determine IC50 Value biochem_start->biochem_data data_analysis Comprehensive Efficacy Profile biochem_data->data_analysis cell_viability Cell Viability Assay (e.g., MTT/CellTiter-Glo) apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7) cell_viability->apoptosis western_blot Western Blot Analysis apoptosis->western_blot western_blot->data_analysis compound This compound compound->biochem_start Test Compound compound->cell_viability Test Compound

Caption: A streamlined workflow for the in vitro assessment of the test compound.

Hypothetical Signaling Pathway

The diagram below depicts a hypothetical signaling pathway that could be targeted by this compound, leading to the inhibition of cell proliferation and induction of apoptosis.

Hypothetical Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) DownstreamKinase Downstream Kinase RTK->DownstreamKinase Phosphorylation Compound This compound Compound->DownstreamKinase Inhibition Proliferation Cell Proliferation DownstreamKinase->Proliferation Promotes Apoptosis Apoptosis DownstreamKinase->Apoptosis Inhibits Caspase Caspase Activation Caspase->Apoptosis Induces

Caption: A putative signaling cascade targeted by the investigational compound.

Biochemical Assays: In Vitro Kinase Inhibition

Principle: This assay quantifies the ability of the test compound to inhibit the activity of a specific protein kinase. The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. A common method involves the use of a luminescence-based assay that measures the amount of ATP remaining in the solution after the kinase reaction; lower kinase activity results in more ATP remaining and a stronger luminescent signal.

Protocol: Kinase-Glo® Luminescent Kinase Assay

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a serial dilution of the compound in a kinase buffer.

    • Prepare a solution of the target kinase and its specific substrate in kinase buffer.

    • Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, substrate, and ATP to each well.

    • Add the serially diluted compound to the appropriate wells. Include wells with a known inhibitor as a positive control and wells with DMSO as a negative (vehicle) control.

    • Incubate the plate at room temperature for the recommended time for the specific kinase.

    • Add the reconstituted Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Assays: Determining Cellular Efficacy

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours. Include vehicle (DMSO) controls.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) value by plotting cell viability against the compound concentration.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Principle: This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate that is cleaved by active caspases to generate a luminescent signal.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.

  • Assay Reagent Addition:

    • Add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescent signal (relative light units) against the compound concentration to determine the dose-dependent activation of caspases-3 and -7.

Data Presentation: Summarizing Efficacy

The following tables provide examples of how to present the quantitative data obtained from the described assays.

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
This compoundKinase X85
Positive Control (Staurosporine)Kinase X10

Table 2: Cellular Antiproliferative Activity

Cell LineCompoundGI50 (µM) after 72h
MCF-7This compound1.2
A549This compound2.5

Table 3: Apoptosis Induction

Cell LineCompoundCaspase-3/7 Activation (Fold Change vs. Control at GI50)
MCF-7This compound4.5
A549This compound3.8

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. Positive results from these assays, such as potent kinase inhibition, low micromolar antiproliferative activity, and significant induction of apoptosis, would warrant further investigation. Subsequent studies could include Western blot analysis to confirm the inhibition of the target kinase's downstream signaling pathway and to observe markers of apoptosis such as PARP cleavage. Furthermore, exploring the compound's activity against a broader panel of cancer cell lines and in more complex 3D cell culture models would be logical next steps in its preclinical development.

References

Application Notes and Protocols for the Synthesis and Evaluation of 5-chloro-7-methyl-1H-indole-2-carboxamides as Inhibitors of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Renewed Imperative in Antitubercular Drug Discovery

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (M. tb), continues to be a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] This escalating resistance underscores the urgent need for novel therapeutic agents that operate via new mechanisms of action.[3] The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[4] Within this class, indole-2-carboxamides have been identified as a highly promising series of antitubercular agents, demonstrating potent activity against both drug-susceptible and drug-resistant M. tb strains.[2][5]

These application notes provide a comprehensive guide for the synthesis and biological evaluation of a targeted subclass: 5-chloro-7-methyl-1H-indole-2-carboxamides. We will delve into the rationale behind the synthetic strategy, provide detailed, step-by-step protocols for chemical synthesis and microbiological testing, and discuss the structure-activity relationships (SAR) that drive potency in this chemical series. The primary molecular target for many indole-2-carboxamides has been identified as the essential mycolic acid transporter MmpL3 (Mycobacterial membrane protein Large 3), a crucial component in the formation of the unique mycobacterial cell wall.[6][7] By inhibiting MmpL3, these compounds disrupt the cell wall's integrity, leading to bacterial death.[8] This guide is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing the fight against tuberculosis.

Section 1: Chemical Synthesis

The synthesis of 5-chloro-7-methyl-1H-indole-2-carboxamides is a multi-step process that begins with the construction of the core indole scaffold, followed by the crucial amide bond formation. The overall synthetic workflow is designed for flexibility, allowing for the introduction of diverse functionalities on the amide nitrogen to explore the SAR.

Synthetic Strategy Overview

Our strategy is centered on a convergent synthesis approach. First, the key intermediate, 5-chloro-7-methyl-1H-indole-2-carboxylic acid, is synthesized. This is followed by its activation and coupling with a diverse panel of primary or secondary amines to generate the final carboxamide products. This method is advantageous as it allows for the late-stage diversification of the molecule, enabling the efficient production of a library of analogs for biological screening.

G cluster_0 Part 1: Synthesis of Indole Core cluster_1 Part 2: Amide Coupling A 2-Chloro-4-methylaniline B Hydrazine Formation A->B C (2-Chloro-4-methylphenyl)hydrazine B->C E Fischer Indole Synthesis C->E D Ethyl Pyruvate D->E F Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate E->F G Saponification F->G H This compound G->H K Amide Bond Formation H->K I Amine (R1R2NH) I->K J Coupling Reagents (EDC, HOBt) J->K L Target 5-chloro-7-methyl-1H-indole-2-carboxamides K->L G cluster_mic MIC Determination Workflow A Prepare M. tb Inoculum C Inoculate Plate with M. tb A->C B Prepare Serial Dilutions of Compounds in 96-Well Plate B->C D Incubate at 37°C for 7 Days C->D E Add Resazurin Indicator D->E F Incubate for 24-48 hours E->F G Read Results (Blue vs. Pink) F->G H Determine MIC G->H

References

Quantitative Analysis of 5-chloro-7-methyl-1H-indole-2-carboxylic acid: A Guide to HPLC-UV and LC-MS/MS Techniques

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides detailed analytical methodologies for the precise and accurate quantification of 5-chloro-7-methyl-1H-indole-2-carboxylic acid, a key heterocyclic compound relevant in pharmaceutical research and development. We present two robust, validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control, purity assessment, and stability testing, and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, ideal for trace-level quantification in complex biological matrices. This document explains the causality behind experimental choices, offers step-by-step protocols, and outlines method validation in accordance with ICH guidelines to ensure data integrity and trustworthiness.[1][2][3]

Introduction: The Analytical Imperative

This compound belongs to the indole-2-carboxylic acid class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[4][5] The specific substitutions of a chloro group at the 5-position and a methyl group at the 7-position create a unique chemical entity whose therapeutic potential or role as a synthetic intermediate necessitates rigorous analytical characterization.

Accurate quantification is paramount for:

  • Quality Control (QC): Ensuring the purity and specified concentration of the bulk drug substance.

  • Stability Studies: Assessing degradation under various environmental conditions.

  • Pharmacokinetic (PK) Analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in biological systems.

This note provides the foundational protocols to establish reliable analytical workflows, grounded in the principles of modern chromatography and mass spectrometry.

Analyte Physicochemical Profile

Understanding the molecule's properties is critical for method development. The combination of the indole ring, the carboxylic acid group (pKa ~3-4), and the halogen substituent dictates its chromatographic behavior and detection characteristics.

PropertyValueSignificance for Analysis
Chemical Structure C₁₀H₈ClNO₂Provides the framework for chromatographic and spectrometric properties.
Molecular Weight 210.63 g/mol Essential for mass spectrometry.
UV Absorbance Max ~280-300 nm (Predicted)The indole chromophore allows for sensitive UV detection.[4][6][7]
Polarity Moderately PolarSuitable for reversed-phase liquid chromatography.
Ionizability Acidic (Carboxylic Acid)Readily forms [M-H]⁻ ions, ideal for negative mode ESI-MS.[8]

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is the workhorse for routine analysis due to its robustness, cost-effectiveness, and reliability for quantifying the analyte in relatively clean sample matrices like bulk material or formulated products.

Principle of the Method

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The inclusion of an acid (e.g., formic acid) in the mobile phase suppresses the ionization of the carboxylic acid group, converting it to its neutral form. This increases its hydrophobicity, leading to greater retention and improved peak shape on the reversed-phase column. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a calibration curve prepared from certified reference standards.

Detailed Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Formic acid (≥99% purity).

  • Ultrapure water (18.2 MΩ·cm).

  • Reference standard of this compound (≥98% purity).

Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B: 0.1% Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Industry standard for retaining moderately polar compounds.
Mobile Phase Gradient: 30% B to 90% B in 10 min Provides efficient elution and separation from potential impurities.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column, ensuring good efficiency.
Column Temp. 30 °C Ensures reproducible retention times by controlling viscosity.
Injection Vol. 10 µL A common volume that balances sensitivity and peak shape.
Detection UV at 295 nm Wavelength of maximum absorbance for the indole chromophore, maximizing sensitivity.

| Run Time | 15 minutes | Allows for elution of the analyte and column re-equilibration. |

Sample Preparation:

  • For Bulk Substance: Accurately weigh the sample and dissolve it in the diluent to achieve a concentration within the calibration range.

  • For Formulations: A suitable extraction procedure may be needed to separate the analyte from excipients before dilution.

System Suitability Test (SST): Before analysis, inject a mid-range standard (e.g., 25 µg/mL) five times. The results must meet predefined criteria to ensure the system is performing correctly.[9][10]

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0%
Method Validation Protocol (ICH Q2(R2) Framework)[1][2]

A validated method provides documented evidence of its suitability for the intended purpose.[3][10]

ParameterProtocol SummaryTypical Acceptance Criteria
Specificity Analyze blank, placebo, and analyte spiked with impurities.Peak is pure and free from interference at its retention time.
Linearity Analyze 5-7 calibration standards in triplicate. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples spiked with analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery of 98.0% - 102.0%.
Precision Repeatability: 6 replicate analyses at 100% concentration. Intermediate: Repeat on a different day with a different analyst.%RSD ≤ 2.0%.
LOD & LOQ Determine based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope.LOD and LOQ should be reported and justified.
Robustness Intentionally vary parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters must pass; results should not be significantly affected.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring ultra-high sensitivity and selectivity, such as quantifying low levels of the analyte in biological matrices (plasma, urine, tissue), LC-MS/MS is the gold standard.[6][11]

Principle of the Method

Following chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). The mass spectrometer first isolates the parent ion (precursor ion) of the analyte. This ion is then fragmented, and a specific fragment ion (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, as it is highly unlikely that an interfering compound will have both the same retention time, the same precursor mass, and the same product ion mass.[8] For the acidic analyte, ESI in negative mode is optimal, monitoring the deprotonated molecule [M-H]⁻.

Detailed Experimental Protocol

Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole) with an ESI source.

  • UHPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis.

  • LC-MS grade solvents and reagents.

  • Internal Standard (IS): A structurally similar molecule, preferably a stable isotope-labeled version of the analyte (e.g., ¹³C₆- or D₄-labeled analog).

Mass Spectrometer Optimization:

  • Infuse a standard solution (~1 µg/mL) of the analyte directly into the mass spectrometer to determine the optimal ESI source parameters (e.g., capillary voltage, gas flow, temperature).

  • Perform a precursor ion scan in negative mode to confirm the mass of the deprotonated molecule [M-H]⁻ (m/z 209.0).

  • Perform a product ion scan by fragmenting the precursor ion (m/z 209.0) to identify a stable and abundant product ion for quantification (e.g., loss of CO₂, m/z 165.0).

LC-MS/MS Conditions:

Parameter Condition Rationale
Column UHPLC C18, 2.1 x 50 mm, 1.8 µm Allows for rapid separation with high efficiency, reducing run times.
Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN Standard mobile phases for LC-MS, providing good protonation and volatility.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Gradient Optimized for rapid elution (e.g., 2-minute total run time). High-throughput analysis is often a key goal for bioanalysis.
Ionization Mode ESI Negative The carboxylic acid group readily deprotonates.
MRM Transitions Analyte: 209.0 → 165.0 (Quantifier) 209.0 → 138.0 (Qualifier) Use of two transitions increases confidence in identification.

| Internal Standard | e.g., 213.0 → 169.0 | An IS is crucial to correct for matrix effects and extraction variability. |

Sample Preparation (from Plasma): Solid-Phase Extraction (SPE) This protocol is designed to remove proteins and other interferences from biological samples.[12][13]

  • Condition: Pass 1 mL of Methanol, then 1 mL of water through a mixed-mode anion exchange SPE cartridge.

  • Load: Mix 100 µL of plasma with internal standard and 200 µL of 2% phosphoric acid. Load this mixture onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of Methanol to remove interferences.

  • Elute: Elute the analyte with 1 mL of 5% ammonia in Methanol.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

Visualization of Workflows

A clear workflow ensures reproducibility and understanding of the entire analytical process.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Receive Sample PrepareSample Prepare Sample (Dilution/Extraction) Sample->PrepareSample SST System Suitability Test (SST) PrepareSample->SST PrepareStds Prepare Standards & QCs PrepareStds->SST Sequence Run Analytical Sequence SST->Sequence ProcessData Integrate Peaks & Generate Calibration Curve Sequence->ProcessData Review Review Data & Calculate Results ProcessData->Review Report Generate Final Report Review->Report

Caption: General workflow for quantitative analysis.

SPE_Workflow Start Plasma Sample + IS Condition 1. Condition SPE Cartridge (MeOH, then H2O) Start->Condition Load 2. Load Sample Condition->Load Wash1 3. Wash 1 (Aqueous Buffer) Load->Wash1 Wash2 4. Wash 2 (Organic Solvent) Wash1->Wash2 Elute 5. Elute Analyte (Ammoniated MeOH) Wash2->Elute Dry 6. Evaporate to Dryness Elute->Dry Reconstitute 7. Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Solid-Phase Extraction (SPE) protocol.

Method Comparison and Selection

Choosing the right method depends on the specific analytical challenge.

FeatureHPLC-UVLC-MS/MS
Sensitivity Good (µg/mL range)Excellent (pg/mL to ng/mL range)
Selectivity Moderate (based on retention time and UV spectrum)Very High (based on retention time and MRM)
Matrix Tolerance Low (requires clean samples)High (can handle complex matrices post-extraction)
Instrumentation Cost LowerHigher
Operational Complexity SimplerMore complex, requires specialist expertise
Primary Application Purity, assay, content uniformity, stability testingBioanalysis (PK studies), trace impurity analysis

Conclusion

This application note details two validated, robust, and reliable methods for the quantification of this compound. The HPLC-UV method serves as a primary tool for quality control of bulk substances and formulated products. For applications demanding higher sensitivity and selectivity, particularly in complex biological fluids, the LC-MS/MS method is superior. The successful implementation of these protocols, supported by a thorough validation strategy compliant with ICH guidelines, will ensure the generation of high-quality, defensible data essential for advancing drug development and research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloro-7-Methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-chloro-7-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. This document provides in-depth technical guidance, drawing from established principles of indole synthesis and addressing the specific challenges posed by the 5,7-disubstitution pattern.

Introduction to Synthetic Strategies

The synthesis of polysubstituted indoles like this compound requires careful consideration of the chosen synthetic route. The electronic and steric effects of the chloro and methyl substituents can significantly influence reaction kinetics, yield, and side product formation. This guide will focus on three primary and plausible synthetic strategies: the Fischer Indole Synthesis, the Reissert Indole Synthesis, and the Leimgruber-Batcho Indole Synthesis, providing detailed troubleshooting for each.

Section 1: Fischer Indole Synthesis Approach

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1] For the target molecule, this would involve the reaction of (4-chloro-2-methylphenyl)hydrazine with pyruvic acid or a pyruvate ester.

Visualizing the Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis A Starting Materials: (4-chloro-2-methylphenyl)hydrazine + Pyruvic Acid/Ester B Hydrazone Formation (Acid Catalyst, e.g., AcOH) A->B C [3,3]-Sigmatropic Rearrangement (Stronger Acid, e.g., PPA, ZnCl2) B->C D Indolization (Loss of Ammonia) C->D E Target Molecule: 5-chloro-7-methyl-1H-indole- 2-carboxylic acid (or ester) D->E F Hydrolysis (if ester) E->F Optional

Caption: Workflow for the Fischer Indole Synthesis of the target molecule.

Troubleshooting the Fischer Indole Synthesis
Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Indole 1. Unstable Hydrazine: Substituted phenylhydrazines can be unstable. 2. Inefficient Hydrazone Formation: The initial condensation may be slow or reversible. 3. Failure of[2][2]-Sigmatropic Rearrangement: Insufficient acid strength or temperature. 4. Steric Hindrance: The 7-methyl group may sterically hinder cyclization.1. Use freshly prepared or purified hydrazine. Consider using the hydrochloride salt for better stability. 2. Pre-form the hydrazone before indolization. Use a catalytic amount of acetic acid in a suitable solvent like ethanol. 3. Screen stronger acid catalysts such as polyphosphoric acid (PPA), Eaton's reagent, or Lewis acids like ZnCl₂ or BF₃·OEt₂. Gradually increase the reaction temperature.[3] 4. Harsher conditions (higher temperature, stronger acid) might be necessary to overcome the steric barrier.
Formation of Multiple Products/Isomers 1. Regioisomeric Indoles: If an unsymmetrical ketone other than pyruvate is used, two different enamines can form, leading to regioisomers. 2. Side Reactions: The strong acidic conditions can lead to sulfonation (if using H₂SO₄) or other acid-catalyzed side reactions.1. The use of pyruvic acid or its esters ensures the formation of the desired 2-carboxylic acid derivative without regioisomers. 2. Use a non-coordinating strong acid like PPA or a Lewis acid. Monitor the reaction closely by TLC to avoid over-reaction and decomposition.
Difficulty in Product Isolation/Purification 1. Tarry Residues: High temperatures and strong acids can cause decomposition, leading to tar formation. 2. Product Solubility: The carboxylic acid functionality can make extraction and purification challenging.1. Lower the reaction temperature and/or use a milder acid catalyst if possible. Consider a one-pot procedure to minimize handling. 2. After reaction completion, pour the mixture onto ice water and basify to precipitate the crude product. The product can be purified by recrystallization or by column chromatography after esterification.
Frequently Asked Questions (Fischer Indole Synthesis)

Q1: What is the best acid catalyst for the synthesis of this compound?

A1: There is no single "best" catalyst as the optimal choice is substrate-dependent. A good starting point would be polyphosphoric acid (PPA) due to its strong dehydrating and acidic properties. Alternatively, a mixture of acetic acid and sulfuric acid can be effective. Lewis acids like zinc chloride are also commonly used.[1] Empirical screening of a few catalysts is recommended.

Q2: Can I use (4-chloro-2-methylphenyl)hydrazine hydrochloride directly in the reaction?

A2: Yes, using the hydrochloride salt is often advantageous as it is typically more stable than the free base. The reaction is conducted under acidic conditions, so the free hydrazine will be generated in situ.

Q3: My reaction is not going to completion, and I'm recovering the hydrazone. What should I do?

A3: This indicates that the conditions are not harsh enough for the[2][2]-sigmatropic rearrangement and cyclization. You should consider increasing the temperature and/or using a stronger acid catalyst. Microwave-assisted synthesis can also be explored to accelerate the reaction.

Section 2: Reissert Indole Synthesis Approach

The Reissert indole synthesis offers an alternative route starting from an ortho-nitrotoluene derivative.[4] For the target molecule, the starting material would be 1-chloro-3-methyl-2-nitrobenzene. This is then condensed with diethyl oxalate, followed by reductive cyclization.

Visualizing the Reissert Indole Synthesis Workflow

Reissert_Indole_Synthesis A Starting Materials: 1-chloro-3-methyl-2-nitrobenzene + Diethyl Oxalate B Condensation (Strong Base, e.g., KOEt) A->B C Intermediate: Ethyl (4-chloro-2-methyl-6-nitrophenyl)pyruvate B->C D Reductive Cyclization (e.g., Zn/AcOH, Fe/AcOH, or catalytic hydrogenation) C->D E Target Molecule Ester: Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate D->E F Hydrolysis E->F G Final Product: This compound F->G

Caption: Workflow for the Reissert Indole Synthesis of the target molecule.

Troubleshooting the Reissert Indole Synthesis
Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Condensation Step 1. Incomplete Deprotonation: The benzylic protons of the starting material may not be sufficiently acidic. 2. Side Reactions with Base: The strong base could react with other functional groups.1. Use a strong, non-nucleophilic base like potassium ethoxide (KOEt) or sodium ethoxide (NaOEt) in an anhydrous solvent. Potassium ethoxide has been reported to give better results.[5] 2. Ensure anhydrous conditions and add the base at a low temperature to control reactivity.
Incomplete Reductive Cyclization 1. Inefficient Nitro Group Reduction: The chosen reducing agent may not be effective. 2. Failure of Cyclization: The intermediate amino-pyruvate may not cyclize efficiently.1. A variety of reducing agents can be employed, including zinc dust in acetic acid, iron powder in acetic acid, or catalytic hydrogenation (e.g., H₂/Pd-C).[2] If one method fails, try another. 2. The cyclization is often spontaneous after the reduction of the nitro group. Ensure the reaction medium is sufficiently acidic to catalyze the intramolecular condensation.
Formation of Byproducts 1. Over-reduction: Catalytic hydrogenation can sometimes lead to the reduction of the benzene ring or the chloro substituent. 2. Incomplete Hydrolysis of Ester: If the final product is the acid, incomplete hydrolysis will result in a mixture.1. Use milder reducing agents like iron in acetic acid. If using catalytic hydrogenation, carefully monitor the reaction progress and use a selective catalyst if necessary. 2. Ensure complete hydrolysis by using a sufficient excess of base (e.g., NaOH or KOH) and adequate reaction time and temperature. Monitor the reaction by TLC.
Frequently Asked Questions (Reissert Indole Synthesis)

Q1: Is the starting material, 1-chloro-3-methyl-2-nitrobenzene, commercially available?

A1: The availability of this specific starting material may vary. If not commercially available, it would need to be synthesized, potentially from 2-chloro-6-nitrotoluene via methylation or from 3-methyl-2-nitroaniline via a Sandmeyer reaction. The accessibility of starting materials is a key consideration when choosing a synthetic route.

Q2: What are the advantages of the Reissert synthesis over the Fischer synthesis for this target molecule?

A2: The Reissert synthesis can be advantageous if the required substituted o-nitrotoluene is more readily accessible than the corresponding phenylhydrazine. It also avoids the handling of potentially unstable hydrazines.

Q3: Can I isolate the intermediate phenylpyruvic ester before the reduction step?

A3: Yes, the ethyl (4-chloro-2-methyl-6-nitrophenyl)pyruvate intermediate can be isolated and purified before proceeding to the reductive cyclization step. This can be beneficial for obtaining a cleaner final product.

Section 3: Leimgruber-Batcho Indole Synthesis Approach

The Leimgruber-Batcho synthesis is another powerful method that starts from an o-nitrotoluene derivative.[6] It involves the formation of an enamine, followed by reductive cyclization.

Visualizing the Leimgruber-Batcho Synthesis Workflow

Leimgruber_Batcho_Synthesis A Starting Materials: 1-chloro-3-methyl-2-nitrobenzene B Enamine Formation (DMFDMA, Pyrrolidine) A->B C Intermediate: (E)-1-(4-chloro-2-methyl-6-nitrophenyl)- N,N-dimethylethenamine B->C D Reductive Cyclization (e.g., Raney Ni/H2, Pd/C, SnCl2) C->D E Product: 5-chloro-7-methyl-1H-indole D->E F Carboxylation at C2 E->F G Final Product: This compound F->G

Caption: Workflow for the Leimgruber-Batcho Synthesis, followed by carboxylation.

Troubleshooting the Leimgruber-Batcho Synthesis
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Enamine 1. Insufficient Reactivity of Starting Material: The acidity of the benzylic protons may be low. 2. Decomposition at High Temperatures: The reaction often requires heating, which can lead to decomposition.1. The use of N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine like pyrrolidine is standard. Ensure the reagents are of good quality. 2. Microwave irradiation can be a valuable tool to reduce reaction times and potentially improve yields by minimizing thermal decomposition.
Incomplete Reductive Cyclization 1. Catalyst Poisoning: Impurities in the enamine can poison the hydrogenation catalyst. 2. Ineffective Reducing Agent: The chosen reducing agent may not be suitable.1. Purify the enamine intermediate before the reduction step. 2. A range of reducing agents can be used, including Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or stannous chloride.[6] If one fails, another should be attempted.
Challenges with C2-Carboxylation 1. Difficulty in Direct Carboxylation: Direct carboxylation of the indole at the C2 position can be challenging. 2. Competing Reactions: Other positions on the indole ring may be reactive.1. A common strategy is to first protect the indole nitrogen (e.g., with a tosyl or BOC group), then perform a metal-halogen exchange at C2 (if a 2-haloindole is prepared) followed by quenching with CO₂. Another approach is directed lithiation at C2 followed by carboxylation.
Frequently Asked questions (Leimgruber-Batcho Synthesis)

Q1: Why is a subsequent carboxylation step necessary in this route?

A1: The Leimgruber-Batcho synthesis directly yields an indole that is unsubstituted at the 2 and 3 positions.[7] To obtain the desired 2-carboxylic acid, a separate carboxylation step is required after the indole ring has been formed.

Q2: What are the advantages of the Leimgruber-Batcho synthesis?

A2: This method often proceeds under milder conditions than the Fischer indole synthesis and can provide high yields.[6] The starting o-nitrotoluenes are often readily available.

Section 4: Purification of the Final Product

The purification of this compound can present its own set of challenges due to its physical properties.

Troubleshooting Purification
Issue Potential Cause(s) Recommended Solution(s)
Product is an Inseparable Mixture 1. Presence of Isomers or Closely Related Impurities: Side reactions can lead to impurities with similar polarity to the product.1. If column chromatography is ineffective, consider converting the carboxylic acid to its methyl or ethyl ester. The ester is typically less polar and may be easier to separate from impurities by chromatography. The pure ester can then be hydrolyzed back to the carboxylic acid.
Low Recovery after Crystallization 1. High Solubility in the Crystallization Solvent: The product may be too soluble for efficient precipitation. 2. Oiling Out: The product may separate as an oil rather than a crystalline solid.1. Screen a variety of solvent systems for recrystallization. A mixture of a good solvent and a poor solvent is often effective. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Slower cooling can also promote the formation of crystals over oil.
Product Contaminated with Starting Material 1. Incomplete Reaction: The reaction did not proceed to completion.1. An acid-base extraction can be effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylic acid product will move into the aqueous layer as its salt. The aqueous layer can then be separated, acidified to precipitate the pure product, and then extracted back into an organic solvent.

Conclusion

The synthesis of this compound is a challenging yet achievable goal for the experienced synthetic chemist. By carefully selecting the synthetic route based on the availability of starting materials and by anticipating potential challenges, researchers can optimize their experimental outcomes. This guide provides a framework for troubleshooting common issues encountered in the most plausible synthetic pathways. A systematic and empirical approach to optimizing reaction conditions, including catalyst, solvent, and temperature, will be key to successfully obtaining the target molecule in high yield and purity.

References

Technical Support Center: Synthesis of 5-chloro-7-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-chloro-7-methyl-1H-indole-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. The insights provided herein are grounded in established chemical principles and validated methodologies to ensure scientific integrity and experimental success.

Overview of Synthesis

The target molecule, this compound, is a valuable heterocyclic compound, often used as a building block in medicinal chemistry. The most common and direct route for its synthesis is the Fischer indole synthesis . This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an appropriately substituted arylhydrazine with a keto-acid.[1][2]

For this specific target, the key starting materials are (4-chloro-2-methylphenyl)hydrazine and pyruvic acid . The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization with the elimination of ammonia to form the final indole product.[2][3]

Reaction Scheme:

(4-chloro-2-methylphenyl)hydrazine + Pyruvic Acid → this compound

While the Fischer indole synthesis is a powerful tool, it is notoriously sensitive to reaction conditions, and achieving high yields can be challenging.[4][5] This guide will address the critical parameters and common pitfalls.

Troubleshooting Guide: Question & Answer Format

This section directly addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and a step-by-step protocol for resolution.

Q1: My reaction yield is consistently low (<30%). What are the most likely causes and how can I improve it?

Low yields are the most frequent issue and can stem from several factors, from reagent quality to suboptimal reaction conditions.[4][5][6]

Causality: The Fischer indole synthesis is a delicate balance. The acid catalyst is necessary to promote the key[5][5]-sigmatropic rearrangement and cyclization steps, but excessively harsh conditions (strong acid, high temperature) can lead to degradation of the starting materials, intermediates, or the final indole product.[4][7] The purity of the hydrazine starting material is also paramount, as it is prone to oxidation.[4][5]

Troubleshooting Protocol:

  • Verify Starting Material Purity:

    • (4-chloro-2-methylphenyl)hydrazine: This is the most critical reagent. Hydrazines can degrade upon exposure to air and light. Use freshly acquired reagent or purify older stock if necessary. Impurities can lead to significant side reactions.[4][5]

    • Pyruvic Acid: Ensure it is free from polymeric impurities. Distillation may be required for older reagents.

  • Optimize the Acid Catalyst and Solvent System: The choice of acid and solvent is the most critical parameter to tune.[3][4][5]

    • Screen Different Catalysts: Polyphosphoric acid (PPA) is often a highly effective catalyst for this reaction, acting as both a catalyst and a solvent.[5] Other options include a mixture of sulfuric acid in ethanol, or Lewis acids like zinc chloride (ZnCl₂).[5][8]

    • Control Catalyst Concentration: The amount of acid is crucial. Start with catalytic amounts and incrementally increase if conversion is low. An excess of strong acid can promote side reactions.

  • Systematically Vary Reaction Temperature and Time:

    • Temperature: High temperatures can accelerate the reaction but also increase the formation of tarry decomposition products.[5] If using PPA, a temperature range of 100-160°C is typical, but should be optimized.[5] For solvent-based systems like ethanol/H₂SO₄, reflux temperature is common.

    • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.[5][6]

  • Consider a Two-Step vs. One-Pot Procedure:

    • One-Pot (Recommended): Directly reacting the hydrazine and pyruvic acid in the presence of the acid catalyst is common and efficient.[1]

    • Two-Step: You can pre-form the hydrazone by gently warming the hydrazine and pyruvic acid in a solvent like ethanol with a catalytic amount of acetic acid.[5] After isolation, the purified hydrazone is then subjected to the harsher acid conditions for cyclization. This can sometimes improve yield by reducing side reactions from the free hydrazine.

Experimental Protocol: Optimization of Cyclization Conditions
ParameterCondition A (PPA)Condition B (H₂SO₄/EtOH)Condition C (ZnCl₂)
Catalyst Polyphosphoric Acid (PPA)Conc. Sulfuric AcidZinc Chloride (ZnCl₂)
Solvent None (PPA is the medium)Anhydrous EthanolAcetic Acid
Temperature 100 - 150 °C (start lower)Reflux (~78 °C)100 - 120 °C
Time 15 - 60 min2 - 6 hours1 - 4 hours
Notes Vigorous stirring is essential. Work-up involves quenching with ice-water.[5]Ensure anhydrous conditions.Anhydrous conditions are critical.
Q2: I'm observing a lot of dark, tarry byproducts, making purification difficult. How do I prevent their formation?

The formation of tar is a clear sign of product or intermediate decomposition.[5]

Causality: Indoles, especially under strong acid and high heat, are susceptible to polymerization and degradation. The ene-hydrazine intermediate is also sensitive.[9]

Troubleshooting Protocol:

  • Lower the Reaction Temperature: This is the most effective first step. Even a 10-20°C reduction can significantly minimize degradation while only moderately slowing the desired reaction.[10]

  • Reduce Reaction Time: Use TLC to monitor the reaction. As soon as the starting material is consumed and the product spot is maximized, quench the reaction. Do not leave it heating unnecessarily.[5]

  • Use a Milder Acid Catalyst: If using a strong Brønsted acid like H₂SO₄, try switching to a Lewis acid like ZnCl₂ or using PPA at a lower temperature.[7]

  • Work Under an Inert Atmosphere: While not always necessary, running the reaction under nitrogen or argon can prevent oxidative side reactions, especially of the hydrazine starting material, which can contribute to byproduct formation.[6]

Q3: The purification of the final product is challenging, and I'm losing a lot of material during work-up and recrystallization.

Causality: The carboxylic acid functional group makes the product soluble in basic aqueous solutions and insoluble in acidic ones. Inefficient extraction or precipitation can lead to significant losses. Co-precipitated impurities can also hinder crystallization.

Troubleshooting Protocol:

  • Optimize the Work-up/Precipitation:

    • After the reaction is complete (e.g., in PPA), the mixture is typically poured onto crushed ice.[5] This hydrolyzes the PPA and precipitates the crude product.

    • The key is to adjust the pH. Ensure the aqueous solution is acidic (pH 1-2) to fully precipitate your carboxylic acid product. Check with pH paper.

    • Wash the crude solid thoroughly with water to remove any remaining acid and inorganic salts.

  • Improve Purification:

    • Recrystallization: This is often the best method for obtaining high-purity material.[4] Finding the right solvent system is key. Try solvent systems like ethanol/water, acetic acid/water, or dioxane.

    • Column Chromatography: If recrystallization fails, column chromatography can be used.[4] A silica gel column with a solvent gradient (e.g., starting with dichloromethane and gradually adding methanol) can effectively separate the product from less polar impurities.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of the Fischer indole synthesis, and how does it inform troubleshooting? A: The mechanism involves several key steps:

  • Hydrazone Formation: The arylhydrazine reacts with the ketone (pyruvic acid) to form a hydrazone.[2][3]

  • Tautomerization: The hydrazone tautomerizes to its ene-hydrazine form. This step is crucial and acid-catalyzed.[3]

  • [5][5]-Sigmatropic Rearrangement: This is the key bond-forming step. The ene-hydrazine undergoes a rearrangement to form a new C-C bond.[1][2]

  • Aromatization & Cyclization: The intermediate rearomatizes, and the amino group attacks the imine carbon to form the five-membered ring.[1]

  • Ammonia Elimination: The final step is the acid-catalyzed elimination of an ammonia molecule to yield the aromatic indole ring.[2][3]

Understanding this mechanism helps pinpoint failure points. For example, if the reaction stalls, it could be due to an inefficient[5][5]-sigmatropic rearrangement, suggesting the need for a stronger acid catalyst or higher temperature.[9]

Fischer_Indole_Synthesis cluster_start Starting Materials A Arylhydrazine C Hydrazone A->C + Acid B Pyruvic Acid B->C D Ene-hydrazine (Tautomer) C->D Tautomerization E [3,3]-Sigmatropic Rearrangement D->E F Di-imine Intermediate E->F G Cyclization (Aminal Formation) F->G Aromatization H Aminal Intermediate G->H I Elimination of NH3 H->I J Indole Product I->J

Caption: Key stages of the Fischer Indole Synthesis mechanism.

Q: Are there alternative synthetic routes I should consider if the Fischer synthesis fails? A: Yes. If the Fischer synthesis proves intractable, the Japp-Klingemann reaction provides a reliable alternative for creating the necessary hydrazone intermediate, which can then be cyclized.[11][12]

Workflow:

  • Start with a β-keto-ester (e.g., ethyl 2-methylacetoacetate) and a diazonium salt derived from 4-chloro-2-methylaniline.

  • The Japp-Klingemann reaction couples these to form the arylhydrazone of ethyl pyruvate.[11]

  • This hydrazone can then be subjected to Fischer indole cyclization conditions, often with higher purity and better overall yield than the direct one-pot synthesis.[12][13]

Troubleshooting_Workflow cluster_reagents Step 1: Verify Inputs cluster_conditions Step 2: Optimize Reaction cluster_workup Step 3: Improve Isolation cluster_alternative Step 4: Alternative Route Start Low Yield or High Impurities Reagent_Purity Check Purity of Hydrazine & Pyruvic Acid Start->Reagent_Purity Purify Purify/Use Fresh Reagents Reagent_Purity->Purify Impure? Optimize_Temp Vary Temperature (e.g., 90-140°C) Reagent_Purity->Optimize_Temp Pure Optimize_Acid Screen Catalysts (PPA, H₂SO₄, ZnCl₂) Optimize_Temp->Optimize_Acid Optimize_Time Monitor by TLC Optimize_Acid->Optimize_Time Check_pH Adjust Workup pH to 1-2 for Precipitation Optimize_Time->Check_pH Recrystallize Test Recrystallization Solvents (EtOH/H₂O) Check_pH->Recrystallize JK_Reaction Consider Japp-Klingemann Synthesis of Hydrazone Recrystallize->JK_Reaction Still Low Yield?

Caption: A logical workflow for troubleshooting low-yield synthesis.

References

troubleshooting low reactivity of 5-chloro-7-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-chloro-7-methyl-1H-indole-2-carboxylic acid (Product ID: 15936-74-0). This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals encountering reactivity challenges with this substituted indole. The guidance herein is based on established chemical principles and field-proven insights to help you navigate your synthetic challenges successfully.

Understanding the Molecule: A Structural and Electronic Overview

This compound is a multifunctional building block. Its reactivity is a product of the interplay between its indole core and three key substituents. Understanding these influences is the first step in effective troubleshooting.

  • Indole Core : An electron-rich heterocyclic aromatic system.

  • Carboxylic Acid (C2) : A strong electron-withdrawing group that deactivates the pyrrole ring, making it less nucleophilic than unsubstituted indole. It is the primary handle for amide and ester formation.

  • Chloro Group (C5) : An electron-withdrawing group that further deactivates the benzene portion of the indole ring toward electrophilic substitution. It serves as a handle for cross-coupling reactions.

  • Methyl Group (C7) : A weakly electron-donating group. Its most significant impact is steric hindrance around the indole nitrogen (N1), which can impede reactions at that site.

The combination of electronic deactivation from the chloro and carboxyl groups, coupled with potential steric hindrance from the 7-methyl group, often underlies the "low reactivity" observed in various chemical transformations.

G cluster_molecule This compound cluster_effects Key Influences on Reactivity mol COOH C2-Carboxylic Acid - Strong electron-withdrawing group (EWG) - Deactivates pyrrole ring - Primary site for coupling mol->COOH Cl C5-Chloro - Electron-withdrawing group (EWG) - Deactivates benzene ring - Handle for cross-coupling mol->Cl Me C7-Methyl - Weak electron-donating group (EDG) - Creates steric hindrance at N1 mol->Me

Caption: Structural features influencing molecular reactivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: General Handling and Solubility Issues

Question: My compound is difficult to dissolve. What are the recommended solvents for reactions and analysis?

Answer: Due to the hydrophobic indole core, compounded by the chloro and methyl groups, this molecule exhibits poor solubility in water.[1] For reactions and analytical purposes, the following solvents are recommended:

  • Protic Polar Solvents: Ethanol and methanol are effective dissolving solvents.[2]

  • Aprotic Polar Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices, especially for reactions requiring bases or coupling reagents.[2]

  • Ethers: Tetrahydrofuran (THF) and 1,4-dioxane can be used, often in combination with more polar solvents to achieve complete dissolution.[3]

  • Chlorinated Solvents: Dichloromethane (DCM) is suitable for some applications, particularly amide couplings.[4]

Pro-Tip: Always perform small-scale solubility tests before committing to a large-scale reaction. Gentle warming can aid dissolution, but be cautious, as prolonged heating can cause decarboxylation (see FAQ 4).

FAQ 2: Troubleshooting Amide and Ester Coupling Reactions

Question: I am experiencing very low yields (<20%) in my amide coupling reaction using standard EDC/HOBt conditions. What is going wrong and how can I improve it?

Answer: This is the most common challenge with this substrate. The low reactivity stems from the electronically deactivated nature of the carboxylic acid, a direct consequence of the electron-withdrawing effects of the indole ring system and the C5-chloro substituent. Standard carbodiimide methods (like EDC/HOBt) often fail because they do not generate a sufficiently reactive activated intermediate to overcome this deactivation.[5][6]

Follow this troubleshooting workflow to diagnose and solve the issue:

G start Low Amide Coupling Yield q1 Are you using EDC/HOBt or a similar carbodiimide? start->q1 a1_yes Switch to a high-potency Uronium/Phosphonium Reagent (e.g., HATU, HBTU, PyBOP) q1->a1_yes Yes q2 Is your amine/alcohol nucleophile weak or hindered? q1->q2 No a1_yes->q2 a2_yes Increase stoichiometry (2-3 equiv.) Increase reaction temperature (40-60 °C) Consider in situ acyl fluoride formation q2->a2_yes Yes q3 Is the starting material fully dissolved? q2->q3 No a2_yes->q3 a3_no Change solvent to DMF or NMP. Ensure all reagents are soluble. q3->a3_no No end Successful Coupling Achieved q3->end Yes a3_no->end

Caption: Decision tree for troubleshooting amide coupling.
Key Recommendation: Upgrade Your Coupling Reagent

For electronically deactivated or sterically hindered carboxylic acids, uronium-based reagents like HATU are the gold standard.[5][7]

Why HATU is Superior: HATU reacts with the carboxylate to form a highly reactive OAt-active ester. This intermediate is more susceptible to nucleophilic attack by the amine compared to intermediates formed by EDC.[8][9] The 7-azabenzotriazole (HOAt) moiety stabilizes the intermediate and promotes rapid, efficient coupling with significantly reduced side reactions and epimerization.[8][10]

Reagent ClassExample(s)Recommended ForKey Limitations with This Substrate
Carbodiimide EDC, DICSimple, unhindered acidsOften fails due to insufficient activation of the electron-poor carboxyl group.
Uronium/Aminium HATU , HBTUElectron-deficient & hindered acids Higher cost, but far more effective and reliable for this substrate.[5]
Phosphonium PyBOP, PyAOPHindered acids, peptide synthesisEffective, but can be more difficult to remove byproducts than HATU.
Optimized Protocol: HATU-Mediated Amide Coupling

This protocol is designed for robustness with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • HATU (1.2 equiv)[9]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)[4][5]

  • Anhydrous DMF

Procedure:

  • Preparation: In a clean, dry, nitrogen-flushed flask, dissolve this compound in anhydrous DMF (approx. 0.1 M concentration).

  • Activation: Add HATU to the solution and stir for 5 minutes at room temperature.

  • Base Addition: Add DIPEA (or TEA) to the mixture and stir for another 10-15 minutes. The solution may change color as the active ester forms.

  • Nucleophile Addition: Add the amine (dissolved in a small amount of DMF if it is a solid) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions with HATU are often complete within 1-4 hours.[8] If the reaction is sluggish due to a poorly nucleophilic amine, it can be gently heated to 40-50°C.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash sequentially with saturated aqueous NaHCO₃, water, and brine to remove excess reagents and DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

FAQ 3: Addressing Sluggish N-H Functionalization (e.g., Alkylation)

Question: My N-alkylation reaction is not proceeding, even with K₂CO₃ in DMF. What is preventing the reaction?

Answer: Two factors are likely at play:

  • Insufficient Base Strength: The indole N-H proton is weakly acidic, with a pKa of ~21 in DMSO.[11] A relatively weak base like potassium carbonate (K₂CO₃) is often insufficient to achieve complete deprotonation and generate the required indolide anion for alkylation.

  • Steric Hindrance: The methyl group at the C7 position sterically shields the N-H proton, hindering the approach of both the base and the electrophile (alkyl halide).[12] This is a known issue for 7-substituted indoles.[13]

Troubleshooting Steps:

  • Use a Stronger Base: Switch from K₂CO₃ to a stronger base like sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (KOtBu). These will irreversibly deprotonate the indole nitrogen.

  • Optimize Solvent and Temperature: Use a polar aprotic solvent like anhydrous THF or DMF. When using NaH, the reaction can often be run at 0°C to room temperature.

  • Consider Your Electrophile: For challenging alkylations, use more reactive electrophiles like alkyl iodides or triflates instead of bromides or chlorides.

Sample Protocol: N-Alkylation using NaH
  • To a stirred suspension of NaH (1.5 equiv) in anhydrous THF at 0°C under nitrogen, add a solution of this compound (1.0 equiv) in THF dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes. Hydrogen gas evolution should be observed.

  • Cool the reaction back to 0°C and add the alkyl halide (1.2 equiv) dropwise.

  • Stir at room temperature and monitor by TLC/LC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by chromatography.

FAQ 4: Managing Undesired Decarboxylation

Question: During my reaction at elevated temperatures, I am observing a major byproduct that appears to be the indole without the carboxylic acid. What is happening?

Answer: You are observing thermal decarboxylation. Indole-2-carboxylic acids are known to lose CO₂ upon heating, a reaction that can be uncatalyzed at very high temperatures (>200°C) or catalyzed by metals (especially copper) at lower temperatures.[14][15]

Conditions that Promote Decarboxylation:

  • High Temperatures: Reactions run above 100-120°C are at high risk.

  • Presence of Copper: Copper salts (Cu₂O, CuO) are effective catalysts for decarboxylation, sometimes used intentionally.[16][17] Trace copper contamination can be sufficient to promote this side reaction.

  • Solvent Choice: High-boiling point solvents like quinoline are often used for intentional, high-yield decarboxylation.[17]

How to Avoid Unwanted Decarboxylation:

  • Keep reaction temperatures as low as possible. If heating is required for your primary reaction, do not exceed 80°C if possible.

  • Use high-purity, metal-free reagents and solvents.

  • If you must run a reaction at high temperature (e.g., a Suzuki coupling), consider performing the decarboxylation-sensitive step (like amide coupling) first under mild conditions.

FAQ 5: Optimizing Cross-Coupling at the C5-Chloro Position

Question: I am attempting a Suzuki-Miyaura coupling at the C5-chloro position with a boronic acid, but I am only recovering starting material. How can I get this reaction to work?

Answer: Aryl chlorides are the least reactive of the aryl halides in Suzuki couplings, requiring a more specialized catalytic system than aryl bromides or iodides.[18][19] The failure of the reaction is almost certainly due to an insufficiently active palladium catalyst.

Key Optimization Parameters:

  • Catalyst Choice: Standard Pd(PPh₃)₄ is often ineffective for aryl chlorides. You must use a catalyst system with highly electron-rich, bulky phosphine ligands that promote the difficult oxidative addition step.[20]

    • Recommended Catalysts: Pd(dppf)Cl₂ is a reliable choice.[21]

    • Advanced Ligands: For very challenging couplings, consider using Buchwald-type ligands (e.g., SPhos, XPhos) with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.

  • Base Selection: A strong inorganic base is required for the transmetalation step.[19][20] K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.

  • Solvent System: A mixture of an organic solvent and water is typical (e.g., Dioxane/H₂O, Toluene/H₂O, DME/H₂O).

  • N-H Protection: The acidic indole N-H can sometimes interfere with organometallic catalysts. If optimized conditions still fail, consider protecting the indole nitrogen as a Boc or SEM group before the coupling, and deprotecting it afterward.

G cluster_workflow Suzuki Coupling Workflow A Combine Indole Acid, Boronic Acid, & Pd Catalyst (e.g., Pd(dppf)Cl2) B Add Solvent (e.g., Dioxane) & Aqueous Base (e.g., K2CO3) A->B C Heat under N2 (80-100 °C) B->C D Monitor by LC-MS C->D E Aqueous Workup & Purification D->E

References

Technical Support Center: Optimizing Indole-2-Carboxamide Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole-2-carboxamide synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the intricacies of this important synthetic transformation. Instead of a rigid manual, we present a dynamic resource in a question-and-answer format, addressing the real-world challenges you may encounter at the bench. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your reactions with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of indole-2-carboxamides.

Q1: What is the most prevalent and reliable method for synthesizing indole-2-carboxamides?

The most common and versatile method is the direct amide coupling between an indole-2-carboxylic acid and a primary or secondary amine.[1][2][3] This reaction is popular because of the wide commercial availability of diverse starting materials. However, a direct reaction between the carboxylic acid and the amine is generally ineffective due to a rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt.[4] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by using a "coupling agent" to activate the acid in situ for nucleophilic attack by the amine.

Q2: There are dozens of coupling reagents. How do I choose the right one for my indole-2-carboxamide synthesis?

The choice of coupling agent is critical and depends on factors like the steric hindrance of your substrates, the nucleophilicity of your amine, the potential for racemization (if you have chiral centers), and your desired workup procedure.

Here is a breakdown of common choices:

  • Carbodiimides (DCC, EDC): These are the workhorses of amide bond formation.[4]

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred because its urea byproduct is water-soluble, allowing for a simple aqueous extraction during workup.[4][5] It is frequently used with additives like HOBt.[1][2][3]

    • DCC (N,N'-dicyclohexylcarbodiimide) is also effective, but its dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and must be removed by filtration.[5]

  • Phosphonium Salts (BOP, PyBOP): These reagents are generally more reactive than carbodiimides and are useful for coupling sterically hindered substrates or less nucleophilic amines.[6][7][8]

  • Aminium/Uronium Salts (HATU, HBTU): Reagents like HATU are considered among the most efficient and are particularly valuable for difficult couplings and for minimizing racemization of chiral carboxylic acids.[5][9][10] They react quickly and are often the reagent of choice when other methods fail.

Q3: What are the typical starting conditions for a standard coupling reaction?

A good starting point for a small-scale reaction (e.g., 0.5 mmol) would be:

  • Stoichiometry:

    • Indole-2-carboxylic acid: 1.0 equivalent

    • Amine: 1.1–1.2 equivalents

    • Coupling Agent (e.g., EDC): 1.2–1.5 equivalents

    • Additive (e.g., HOBt): 1.2–1.5 equivalents

    • Base (e.g., DIPEA or Et₃N): 2.0–3.0 equivalents (especially if the amine is a hydrochloride salt)

  • Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (ACN) are common choices.[7][10][11] DMF is excellent for dissolving polar substrates but can be difficult to remove.

  • Temperature: Most reactions are stirred at room temperature for 4 to 24 hours.[6][11] For difficult couplings, gentle heating (e.g., 40–50 °C) may be beneficial, while for sensitive substrates, starting the reaction at 0 °C before warming to room temperature can minimize side reactions.

Q4: Do I need to protect the indole nitrogen (N-H)?

Generally, for standard amide coupling reactions, the indole N-H is acidic but not sufficiently nucleophilic to compete with the added amine, so protection is often unnecessary.[12] However, protection should be considered under specific circumstances:

  • If using a highly reactive amine: A very basic or unhindered amine might deprotonate the indole N-H, affecting solubility or reactivity.

  • If using harsh reagents: If the synthesis involves other steps with strong bases (like n-BuLi) or highly reactive electrophiles, the N-H will likely interfere.

  • To improve solubility: N-alkylation can sometimes improve the solubility of the indole starting material or product in organic solvents.

If protection is needed, Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl) are common choices.[12]

Section 2: Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses specific problems in a cause-and-effect format.

Problem: My reaction shows low or no conversion of the starting materials.

This is the most common issue, typically pointing to inefficient activation of the carboxylic acid or poor reactivity of the amine.

  • Potential Cause 1: Inefficient Carboxylic Acid Activation.

    • Why it happens: The chosen coupling agent may not be potent enough to activate your specific indole-2-carboxylic acid, especially if it has electron-withdrawing groups that make the carboxylate less nucleophilic.

    • Solution:

      • Switch to a more powerful coupling agent. If you are using EDC/HOBt, consider upgrading to HATU or PyBOP.[8] These reagents form more reactive intermediates.

      • Convert to an acid chloride. A more classical but highly effective method is to convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[13] The resulting acyl chloride is highly electrophilic and will react readily with the amine, often without the need for a coupling agent (though a non-nucleophilic base like pyridine or triethylamine is needed to scavenge the HCl byproduct).[13]

  • Potential Cause 2: Poor Nucleophilicity of the Amine.

    • Why it happens: The amine may be sterically hindered (e.g., a secondary amine with bulky substituents) or electronically deactivated (e.g., an aniline with electron-withdrawing groups).

    • Solution:

      • Increase Reaction Temperature and Time: Gently heating the reaction to 40-60 °C can provide the necessary activation energy.

      • Use a More Potent Coupling System: HATU is particularly effective for coupling with poorly nucleophilic amines.

      • Check the Basicity: Ensure you have added sufficient base, especially if your amine is supplied as a hydrochloride salt. At least two equivalents of a base like DIPEA are needed: one to neutralize the salt and one to facilitate the coupling.

  • Potential Cause 3: Degradation of Reagents.

    • Why it happens: Coupling reagents, especially carbodiimides, are moisture-sensitive. Anhydrous solvents and a dry reaction atmosphere (e.g., under nitrogen or argon) are crucial.

    • Solution: Use freshly opened bottles of coupling reagents and ensure solvents are properly dried before use.

Troubleshooting Decision Workflow

G start Low/No Product by TLC/LCMS check_sm Check Starting Materials (SMs) start->check_sm acid_left Indole Acid Remaining? check_sm->acid_left amine_left Amine Remaining? acid_left->amine_left  No sol_activate Cause: Inefficient Activation Solutions: 1. Use stronger coupling agent (HATU). 2. Increase temperature. 3. Convert acid to acyl chloride. acid_left->sol_activate  Yes sol_amine Cause: Poor Amine Nucleophilicity Solutions: 1. Increase temperature/time. 2. Use HATU. 3. Add more base (if amine is a salt). amine_left->sol_amine  Yes sol_both Cause: General Reactivity Issue Solutions: 1. Check reagent quality (moisture?). 2. Switch to a higher-boiling solvent and heat. 3. Re-evaluate overall strategy. amine_left->sol_both  No (Both SMs consumed, but no product) G cluster_0 Activation Step cluster_1 Coupling Step RCOOH Indole-2-Carboxylic Acid (R-COOH) OAI O-Acylisourea Intermediate (Highly Reactive) RCOOH->OAI + EDC EDC (Carbodiimide) EDC->OAI Amine Amine (R'-NH2) Amide Indole-2-Carboxamide (Product) OAI->Amide Urea Urea Byproduct OAI->Urea Amine->Amide +

References

Technical Support Center: Stability Testing of 5-Chloro-7-methyl-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 5-chloro-7-methyl-1H-indole-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this important class of compounds. Adherence to rigorous stability testing protocols is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products.[1][2][3][4] This resource synthesizes established scientific principles with practical, field-proven insights to help you navigate the complexities of your experiments.

Section 1: Understanding the Stability of Indole-2-Carboxylic Acid Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known for a wide range of biological activities.[5][6][7][8][9] However, the indole nucleus can be susceptible to degradation under various environmental conditions. Understanding the potential degradation pathways is the first step in designing robust stability studies.

Common Degradation Pathways

This compound derivatives can degrade through several mechanisms:

  • Oxidation: The indole ring is electron-rich and susceptible to oxidation.[10][11][12][13] This can lead to the formation of various degradation products, including oxindoles, isatins, and ring-opened derivatives like N-formylanthranilic acid.[10][14] The presence of an electron-donating methyl group and an electron-withdrawing chloro group on the indole ring can influence the rate and regioselectivity of oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in indole derivatives.[15][16][17][18] This can lead to complex degradation profiles, including dimerization and photo-oxidation.[13][18]

  • Hydrolysis: While the indole ring itself is generally stable to hydrolysis, derivatives containing ester or amide functionalities are susceptible to cleavage under acidic or basic conditions.[19][20] The carboxylic acid group of the parent compound can also influence its solubility and stability at different pH values.[19][20]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the indole-2-carboxylic acid can occur, leading to the formation of the corresponding 2-unsubstituted indole.[21][22][23] Other thermal degradation pathways may also be possible depending on the specific substituents.[23][24]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your stability testing experiments.

Issue 1: Unexpected Peaks in the Chromatogram During a Stability Study

  • Question: I am running an HPLC stability study on a this compound derivative and I'm seeing several new, unexpected peaks in my chromatogram for the stressed samples. How do I identify these peaks and determine their significance?

  • Answer: The appearance of new peaks is a clear indication of degradation. The first step is to systematically investigate the cause and identify the degradants.

    • Causality: Unexpected peaks arise from the chemical transformation of your parent molecule under stress conditions (e.g., heat, light, pH, oxidation).[4][25][26][27] The goal of a forced degradation study is to intentionally generate these degradants to develop a "stability-indicating" analytical method.[26][28][29]

    • Troubleshooting Steps:

      • Verify System Suitability: Before analyzing stressed samples, ensure your HPLC system is performing correctly. Check for consistent retention times, peak shapes, and baseline stability with a standard solution of your compound.[30][31][32][33][34]

      • Analyze Control Samples: Compare the chromatograms of your stressed samples to those of unstressed control samples stored under ideal conditions. This will confirm that the new peaks are indeed a result of the stress applied.

      • Peak Purity Analysis: Use a photodiode array (PDA) or diode array detector (DAD) to assess the peak purity of your parent compound peak in the stressed samples. A non-homogenous peak indicates co-elution with a degradation product.

      • Mass Spectrometry (MS) Identification: The most definitive way to identify the unknown peaks is to use LC-MS. The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weight of the degradation products, allowing you to propose potential structures based on known degradation pathways of indoles (e.g., oxidation, decarboxylation).[10][11][14]

      • Forced Degradation Comparison: Compare the retention times of the unknown peaks with those generated in your targeted forced degradation studies (acid, base, peroxide, heat, light). This can help to tentatively identify the degradation pathway. For instance, a peak appearing in the oxidative stress sample is likely an oxidation product.[28][29]

Issue 2: Poor Reproducibility of Stability Data

  • Question: My stability data for replicate samples shows high variability. What could be causing this and how can I improve the reproducibility of my results?

  • Answer: Poor reproducibility can stem from several factors, from sample preparation to analytical method variability.

    • Troubleshooting Steps:

      • Standardize Sample Preparation: Ensure that all samples are prepared in a consistent manner. This includes using calibrated pipettes and balances, ensuring complete dissolution of the compound, and using the same diluent for all samples.

      • Control Environmental Conditions: Stability studies are highly sensitive to environmental factors. Ensure that your stability chambers are properly calibrated and maintain consistent temperature and humidity. For photostability studies, ensure uniform light exposure for all samples.[2][3][35]

      • Evaluate Analytical Method Robustness: A robust analytical method should be insensitive to small variations in method parameters. Evaluate the effect of small changes in mobile phase composition, pH, column temperature, and flow rate on your results.[30][31][32] If minor changes cause significant variations, your method needs to be re-optimized.

      • Check for Sample Adsorption: Indole derivatives can sometimes adsorb to container surfaces. Consider using silanized glassware or polypropylene containers to minimize this effect.

      • Ensure Homogeneity of Stressed Samples: If you are stressing a solid sample, ensure that it is homogenous before taking aliquots for analysis. For solutions, ensure they are well-mixed before sampling.

Issue 3: The Parent Compound Appears to be Unstable Even Under Control Conditions

  • Question: I am observing a significant decrease in the concentration of my this compound derivative even in my control samples stored at recommended conditions. What could be the reason?

  • Answer: This indicates that your compound may be inherently unstable or that the storage conditions are not truly "ideal."

    • Causality: The inherent chemical properties of your molecule, or unforeseen environmental factors, could be leading to degradation even under what are considered control conditions.

    • Troubleshooting Steps:

      • Re-evaluate Storage Conditions: The recommended storage conditions (e.g., room temperature, refrigerated) may not be suitable for your specific derivative. Consider storing control samples at a lower temperature (e.g., -20°C or -80°C) and protected from light.

      • Investigate the Purity of the Starting Material: Impurities in the initial batch of your compound could be catalyzing degradation. Re-analyze the purity of your starting material using a high-resolution analytical technique.

      • Consider the Impact of the Matrix: If your compound is in a formulation, excipients could be interacting with and degrading your active pharmaceutical ingredient (API). Conduct compatibility studies with individual excipients.

      • Assess for Oxidative Degradation: Even under ambient conditions, dissolved oxygen in the solvent can cause slow oxidation. Consider preparing and storing samples under an inert atmosphere (e.g., nitrogen or argon).

      • pH of the Solution: The pH of your sample solution can significantly impact stability.[19][20] Ensure the pH is controlled and optimized for maximum stability.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the typical stress conditions for forced degradation studies of indole-2-carboxylic acid derivatives?

    • A1: Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish a stability-indicating method.[4][25][26][27] Typical conditions, as recommended by ICH guidelines, include:[1][2][3][35]

      • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80°C).

      • Base Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60-80°C).

      • Oxidation: 3-30% H₂O₂ at room temperature or slightly elevated temperature.

      • Thermal Degradation: Dry heat at a temperature higher than that used for accelerated stability testing (e.g., 80-100°C).

      • Photostability: Exposure to a combination of visible and UV light, as specified in ICH Q1B guidelines.[3][35]

  • Q2: How much degradation is considered appropriate in a forced degradation study?

    • A2: The goal is to achieve meaningful degradation without completely destroying the molecule. A target degradation of 5-20% is generally considered appropriate.[25] This allows for the detection and characterization of degradation products while still having a significant amount of the parent compound remaining.

  • Q3: What type of HPLC column is best suited for the analysis of this compound and its derivatives?

    • A3: A reversed-phase C18 column is typically a good starting point for the analysis of indole derivatives.[29][36] The choice of stationary phase and mobile phase will depend on the specific properties of your derivative. An acidic mobile phase is often used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[36]

  • Q4: Do I need to validate my stability-indicating analytical method?

    • A4: Yes, it is a regulatory requirement to validate your stability-indicating method according to ICH Q2(R1) guidelines.[26] This includes demonstrating specificity (the ability to resolve the parent compound from its degradation products and impurities), linearity, accuracy, precision, and robustness.

Section 4: Experimental Protocols and Data Presentation

Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study. The specific conditions may need to be optimized for your particular derivative.

1. Preparation of Stock Solution:

  • Prepare a stock solution of your this compound derivative in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for a specified time. At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute to the final concentration.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for a specified time. At each time point, withdraw an aliquot and dilute to the final concentration.

  • Thermal Degradation (in solution): Prepare a solution of the compound in a suitable solvent and heat it at 80°C for a specified time.

  • Thermal Degradation (solid state): Place a known amount of the solid compound in an oven at 80°C for a specified time. After exposure, dissolve the solid in a suitable solvent to the desired concentration.

  • Photodegradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.

Data Presentation: Summary of Forced Degradation Results
Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradation ProductsRetention Times of Major Degradants (min)
0.1 M HCl, 60°C24 hours15.233.5, 5.8, 9.2
0.1 M NaOH, 60°C8 hours18.924.1, 7.5
3% H₂O₂, RT48 hours22.542.8, 6.3, 8.1, 10.4
Dry Heat, 80°C7 days8.7111.2
Photostability (ICH Q1B)-12.434.9, 7.0, 9.8
Protocol: Stability-Indicating HPLC Method

This is an example method and will likely require optimization.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 280 nm (or as determined by the UV spectrum of the compound)

  • Injection Volume: 10 µL

Section 5: Visualizations

Experimental Workflow: Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of Derivative Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Apply Stress Base Base Hydrolysis (0.1M NaOH, 60°C) Start->Base Apply Stress Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Apply Stress Thermal Thermal (80°C) Start->Thermal Apply Stress Photo Photostability (ICH Q1B) Start->Photo Apply Stress HPLC HPLC-UV/PDA Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants Report Report Results HPLC->Report LCMS->Report

Caption: Workflow for a forced degradation study.

Troubleshooting Logic: Unexpected HPLC Peaks

HPLC_Troubleshooting Start {Start: Unexpected Peaks Observed} CheckSystem {Is the HPLC system working correctly?|Check system suitability parameters.} Start->CheckSystem TroubleshootSystem Troubleshoot HPLC System: - Check for leaks - Purge pump - Prepare fresh mobile phase CheckSystem->TroubleshootSystem No AnalyzeControl {Are peaks present in the control sample?} CheckSystem->AnalyzeControl Yes TroubleshootSystem->CheckSystem ImpurityIssue Potential issue with starting material or control sample degradation. Investigate purity and storage. AnalyzeControl->ImpurityIssue Yes DegradationConfirmed {Degradation Confirmed|Proceed with characterization.} AnalyzeControl->DegradationConfirmed No PeakPurity Perform Peak Purity Analysis (PDA/DAD) DegradationConfirmed->PeakPurity LCMS Identify Peaks using LC-MS PeakPurity->LCMS CompareForced Compare with Forced Degradation Profile LCMS->CompareForced FinalID {Identify Degradation Products and Pathways} CompareForced->FinalID

Caption: Decision tree for troubleshooting unexpected peaks.

References

Technical Support Center: Refining Purification Protocols for 5-chloro-7-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-chloro-7-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this indole derivative. Here, we provide in-depth, experience-based solutions to frequently asked questions and a comprehensive troubleshooting guide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing this compound?

A1: The impurity profile of your final compound is highly dependent on the synthetic route employed. For indole syntheses, particularly the widely-used Fischer indole synthesis, you can anticipate several classes of impurities[1][2]. These often include:

  • Regioisomers: If an unsymmetrical ketone is used in the Fischer indole synthesis, the formation of a regioisomeric indole is a common byproduct.

  • Unreacted Starting Materials: Residual phenylhydrazine or pyruvic acid derivatives from the initial condensation step may be present.

  • Oxidation and Polymerization Products: Indoles can be sensitive to air and light, leading to the formation of colored impurities, often appearing as pink or brown discolorations.

  • Byproducts from Cyclization: Incomplete cyclization or side reactions during the acid-catalyzed step can lead to various structurally related impurities.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any catalysts, may be carried through.

Q2: My isolated this compound has a pink or brownish tint. What causes this, and how can I remove it?

A2: A pink or brownish discoloration in indole derivatives is a common sign of oxidation or polymerization. These colored impurities are often highly conjugated species. The most effective methods for their removal are typically recrystallization or treatment with activated carbon. A small amount of activated carbon can be added to a solution of your crude product, heated briefly, and then filtered through celite to remove the carbon and the adsorbed colored impurities. This is often followed by recrystallization to achieve high purity.

Q3: What is the best general approach to purify solid this compound?

A3: For a solid carboxylic acid like this, a multi-step approach is often most effective. A typical workflow would be:

  • Acid-Base Extraction: This is a highly effective first-pass purification to remove any neutral or basic impurities. The carboxylic acid is deprotonated with a weak base to form a water-soluble carboxylate salt, which is then washed with an organic solvent. The acid is then regenerated by acidification and extracted back into an organic solvent[3][4].

  • Recrystallization: This is the primary technique for achieving high purity of solid compounds. The key is to find a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Column Chromatography: If recrystallization fails to remove closely related impurities, silica gel column chromatography is a powerful alternative.

Q4: I am seeing significant streaking of my compound on a silica gel TLC plate. How can I get a clean spot?

A4: Streaking of carboxylic acids on silica gel is a very common problem. It is caused by the acidic proton of the carboxyl group interacting strongly with the slightly acidic silica gel, leading to a distribution between the protonated and deprotonated forms of your compound on the plate. To resolve this, you can add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This ensures that your compound remains fully protonated and travels up the plate as a single, more defined spot[5].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.Try a less polar solvent or a solvent mixture. For example, if you used pure ethanol, try an ethanol/water or toluene/heptane mixture.
Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the solid.
Premature crystallization during hot filtration.Preheat your filtration apparatus (funnel and receiving flask) to prevent the product from crashing out on the filter paper[5].
Product Oils Out During Recrystallization The boiling point of the solvent is higher than the melting point of the compound or its impurities.Use a lower-boiling solvent.
The solution is supersaturated with impurities.Attempt to purify further by another method (e.g., acid-base extraction) before recrystallization.
Persistent Impurities After Recrystallization The impurity has very similar solubility properties to the desired product.A second recrystallization may be necessary. Alternatively, switch to column chromatography for better separation.
Compound is Insoluble in Common Organic Solvents The compound is highly polar or has strong intermolecular interactions.Try more polar solvents like methanol, ethanol, or solvent mixtures containing them. For TLC and column chromatography, consider using a mobile phase with a small percentage of acetic or formic acid to improve solubility and reduce streaking[5].
Column Chromatography Fails to Separate Impurities The polarity of the eluent is too high or too low.Systematically screen different solvent systems with varying polarities using TLC first. A good starting point for indole carboxylic acids is a hexane/ethyl acetate system with 1% acetic acid.
The column was not packed properly.Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally preferred.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove neutral and basic impurities from your crude this compound.

Materials:

  • Crude this compound

  • Ethyl acetate

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 6 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M NaHCO₃ solution. Shake the funnel gently to mix the layers. Vent frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.

  • Repeat Extraction: Extract the organic layer with fresh 1 M NaHCO₃ solution two more times to ensure complete extraction of the carboxylic acid. Combine all aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous extracts with a small amount of ethyl acetate to remove any remaining neutral impurities. Discard the organic layer.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl dropwise while stirring until the solution becomes acidic (pH ~2, check with pH paper). The this compound should precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold deionized water and then dry it under vacuum.

Protocol 2: Purification by Recrystallization

The choice of solvent is critical and may require some empirical testing. Based on the structure, good starting points are ethanol/water, acetone/hexane, or ethyl acetate/heptane mixtures.

Materials:

  • Crude this compound from Protocol 1 (or crude starting material)

  • Selected recrystallization solvent(s)

  • Erlenmeyer flask, hot plate, condenser

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to boiling (with stirring). Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Silica Gel Column Chromatography

This method is useful for separating impurities with similar polarities to the product.

Materials:

  • Crude or partially purified this compound

  • Silica gel (230-400 mesh)

  • Hexane, Ethyl acetate, Acetic acid

  • Chromatography column, test tubes or fraction collector

Procedure:

  • Mobile Phase Selection: Using TLC, determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1) with the addition of 1% acetic acid to prevent streaking. The target Rf value for the product should be around 0.3.

  • Column Packing: Pack the chromatography column with silica gel using the chosen mobile phase (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visual Workflow and Logic Diagrams

Purification_Workflow Start Crude this compound AcidBase Acid-Base Extraction Start->AcidBase Initial Cleanup Recrystallization Recrystallization AcidBase->Recrystallization For Solid Product CheckPurity Check Purity (TLC, NMR, LC-MS) Recrystallization->CheckPurity ColumnChromatography Column Chromatography PureProduct Pure Product ColumnChromatography->PureProduct CheckPurity->ColumnChromatography Persistent Impurities CheckPurity->PureProduct Purity >98% Troubleshooting_Logic Start Purification Attempt CheckPurity Is the product pure? Start->CheckPurity Problem What is the issue? CheckPurity->Problem No Success Purification Successful CheckPurity->Success Yes LowYield Low Yield Problem->LowYield Recovery Issue OilingOut Oiling Out Problem->OilingOut Phase Separation Streaking TLC Streaking Problem->Streaking Analysis Issue Solution1 Optimize Solvent / Reduce Volume LowYield->Solution1 Solution2 Change Solvent / Lower Temperature OilingOut->Solution2 Solution3 Add 1% Acetic Acid to Eluent Streaking->Solution3

References

Technical Support Center: Navigating the Scale-Up Synthesis of Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of indole-2-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to pilot or industrial-scale production. Indole-2-carboxylic acid is a pivotal intermediate in the manufacturing of numerous pharmaceutically active compounds.[1] However, scaling its synthesis is fraught with challenges that are often not apparent at the lab scale. This document provides in-depth, field-proven insights to help you anticipate, troubleshoot, and overcome these hurdles, ensuring a safe, efficient, and reproducible manufacturing process.

Frequently Asked Questions (FAQs)

Q1: Which is the most suitable synthetic route for indole-2-carboxylic acid on a multi-kilogram scale?

A1: The choice of a synthetic route for large-scale production hinges on factors beyond just yield, including cost of raw materials, process safety, and waste generation. While several methods exist, the Reissert indole synthesis is one of the most common and industrially relevant routes.[1][2][3][4] It typically starts from readily available and inexpensive o-nitrotoluene and diethyl oxalate.[1][5]

The classical Fischer indole synthesis is also widely used, but its success is highly dependent on the stability of the arylhydrazine and the nature of the carbonyl compound.[6][7] Certain substitution patterns, particularly those involving electron-donating groups, can cause the reaction to fail or proceed with low yields due to competing side reactions like N-N bond cleavage.[8][9] The Madelung synthesis , which involves the intramolecular cyclization of N-phenylamides, is generally less favored for scale-up due to the requirement of very high temperatures and strong bases, posing significant safety and engineering challenges.[10]

For a comprehensive decision, a workflow considering multiple factors is recommended.

Q2: What are the primary safety concerns when scaling up the synthesis of indole-2-carboxylic acid?

A2: Safety is paramount during scale-up. Key concerns include:

  • Thermal Runaway: Many steps, particularly nitrations or reactions involving strong bases like sodium ethoxide, can be highly exothermic. At a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a runaway reaction.[11]

  • Handling of Hazardous Reagents: Reagents like hydrazine hydrate (used in some reduction steps) are toxic and potentially explosive.[1] Strong acids and bases must be handled with appropriate engineering controls.

  • Gas Evolution: Reactions such as catalytic hydrogenation or decarboxylation can produce significant volumes of gas. Inadequate venting in a large reactor can lead to dangerous pressure build-up.[11]

  • Product Handling: Indole-2-carboxylic acid itself is classified as an irritant.[12] Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, is essential to prevent skin and eye contact.[13]

Q3: My product purity is high at the lab scale but drops significantly on a larger scale. Why?

A3: This is a classic scale-up issue often termed "impurity amplification."[11] Minor side reactions that produce negligible impurities at the gram scale can become significant at the kilogram scale. Common causes include:

  • Inefficient Mixing: Large reactors can have "dead zones" where reagents are not well-mixed, leading to localized concentration spikes and the formation of byproducts.[11]

  • Poor Temperature Control: Thermal gradients within a large vessel can cause different reaction pathways to become more prominent in hotter or cooler zones.[11]

  • Longer Reaction Times: It takes longer to heat, cool, and transfer materials at scale. These extended times can lead to the degradation of sensitive intermediates or products.[14]

  • Impurity Profile of Starting Materials: The purity of bulk starting materials may differ from the high-purity reagents used in the lab, introducing new impurities from the outset.

Q4: Is column chromatography a viable purification method for multi-kilogram batches?

A4: While effective in the lab, silica gel column chromatography is generally not economically or practically viable for purifying multi-kilogram quantities of a final product or intermediate in a manufacturing setting. The process consumes vast amounts of solvent, is labor-intensive, and generates significant waste. For industrial scale, methods like recrystallization and phased crystallization are preferred. A patented method involves forming a triethylamine salt of the crude indole-2-carboxylic acid, which can then be selectively precipitated from an aqueous solution by carefully controlling the pH, effectively separating it from impurities.[15] This approach is more cost-effective, easier to control, and generates less environmental pollution.[15]

Scale-Up Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up process, explaining the underlying scientific principles and offering practical solutions.

Problem 1: Low or Inconsistent Yield

This is one of the most frequent challenges. A drop in yield upon scale-up can often be traced back to physical process parameters rather than a fundamental change in chemical reactivity.

Potential Causes & Recommended Solutions

Cause Scientific Explanation Troubleshooting & Optimization Steps
Poor Heat Transfer Exothermic reactions can overheat locally in a large vessel due to the reduced surface-area-to-volume ratio, leading to thermal degradation of reactants or products.[11]1. Characterize Thermal Profile: Use a reaction calorimeter at the lab scale to understand the heat flow of your reaction. 2. Control Reagent Addition: Add exothermic reagents slowly and sub-surface to allow the reactor's cooling system to keep pace. 3. Improve Agitation: Ensure the stirrer design provides adequate top-to-bottom mixing to eliminate hot spots near the addition point.
Inefficient Mass Transfer (Mixing) In heterogeneous reactions (e.g., solid-liquid slurries during reduction or crystallization), poor mixing can lead to incomplete reactions as the reactants do not come into sufficient contact.[11]1. Select Appropriate Agitator: A simple anchor stirrer may be insufficient. Consider a pitched-blade turbine or propeller stirrer for better solid suspension. 2. Optimize Stirring Speed: Determine the minimum agitation rate required for full solid suspension (Njs) at the lab scale and use scaling laws to predict the required speed in the plant. 3. Consider a Different Solvent: A solvent in which key intermediates have slightly higher solubility can improve mass transfer.
Intermediate Instability The longer processing times inherent in large-scale operations (e.g., charging reactors, heating/cooling cycles) can lead to the degradation of unstable intermediates, such as the hydrazone in a Fischer synthesis.1. Telescope Reactions: If possible, avoid isolating sensitive intermediates. Generate the intermediate and use it in situ in the next step. The Fischer synthesis can often be performed by combining the hydrazine and ketone directly under indolization conditions.[7] 2. Minimize Cycle Time: Plan the campaign to minimize hold times between steps. Ensure all necessary equipment and materials are staged and ready.
Incomplete Reaction A reaction that appears complete by TLC in the lab may stall at 95% completion at scale due to subtle changes in concentration, temperature, or mixing.1. Implement Process Analytical Technology (PAT): Use in-situ monitoring (e.g., IR or Raman spectroscopy) to track the reaction progress in real-time and confirm completion, rather than relying on timed steps. 2. Re-evaluate Stoichiometry: A slight excess of a key reagent may be necessary at scale to drive the reaction to completion, though this must be balanced against purification challenges.
Problem 2: Product Isolation and Purification Issues

Isolating a pure, crystalline solid from a multi-hundred-liter reactor presents different challenges than filtering a flask in a lab hood.

Potential Causes & Recommended Solutions

Cause Scientific Explanation Troubleshooting & Optimization Steps
Difficult Filtration The product may crystallize as very fine needles or platelets that clog the filter medium, leading to extremely slow filtration times and a wet, impure cake.1. Optimize Crystallization: Control the cooling rate and agitation. A slower cooling profile often leads to larger, more easily filterable crystals.[16] 2. Anti-Solvent Addition: Consider adding an anti-solvent slowly to a solution of the product to induce crystallization. This can provide better control over particle size. 3. Seeding: Introduce a small quantity of pure crystals at the point of supersaturation to promote the growth of uniform, larger crystals.
Heavy Metal Contamination Reductive cyclization steps using metals like iron (FeSO₄) or zinc can lead to metal residues in the crude product, often as a difficult-to-filter "iron mud."[1]1. Switch to Catalytic Hydrogenation: Using a catalyst like Palladium on Carbon (Pd/C) is a cleaner alternative that avoids stoichiometric metal waste.[1] This can often be done in a standard reactor or a dedicated hydrogenator. Continuous flow hydrogenation offers even better safety and efficiency.[17] 2. Workup Modification: If using metal reductants, a carefully designed acidic workup can help dissolve metal salts, allowing them to be separated in an aqueous phase.
Inconsistent Crystal Form (Polymorphism) The product crystallizes in different forms with varying properties (solubility, stability, filterability). This is a critical issue in pharmaceutical development.[14]1. Controlled Crystallization: Strictly define and control crystallization parameters: solvent system, temperature profile, agitation rate, and seeding protocol. 2. Polymorph Screen: Conduct a thorough polymorph screen early in development to identify all possible crystal forms and the conditions under which they form. 3. Characterization: Use analytical techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the desired crystal form is consistently produced.
High Residual Solvents The isolated product retains high levels of solvent even after drying, failing to meet regulatory (ICH) limits.1. Efficient Dewatering: Ensure the filtration step effectively removes the mother liquor. A centrifuge or a filter-dryer (Nutsche filter) is more efficient than a simple funnel. 2. Washing: Wash the filter cake with a cold, non-solubilizing solvent to displace the high-boiling process solvent.[16] 3. Optimize Drying: Use a vacuum oven with a nitrogen sweep at a validated temperature to efficiently remove residual solvents without causing product degradation.

Visualized Workflows and Protocols

Diagram 1: Decision Workflow for Scale-Up Route Selection

This diagram outlines the key decision points when selecting a synthetic route for indole-2-carboxylic acid suitable for large-scale production.

RouteSelection start Define Scale-Up Goals (Target Quantity, Purity, Cost) reagent_cost Analyze Starting Material Cost (e.g., o-nitrotoluene vs. substituted hydrazines) start->reagent_cost safety_eval Evaluate Process Safety Hazards (Exotherms, Toxic Reagents, High Pressure) reagent_cost->safety_eval Low Cost other_routes Other Routes (Madelung, etc.) reagent_cost->other_routes High Cost waste_stream Assess Environmental Impact (Waste streams, PMI, E-Factor) safety_eval->waste_stream Manageable Hazards fischer Fischer Synthesis safety_eval->fischer Significant Hazards (e.g., unstable hydrazine) reissert Reissert Synthesis waste_stream->reissert Low Waste (e.g., catalytic) waste_stream->fischer High Waste (e.g., metal reductants) final_choice Select Optimized Route for Pilot Plant reissert->final_choice fischer->final_choice other_routes->final_choice

Caption: Decision tree for selecting a scalable synthesis route.

Diagram 2: Troubleshooting Workflow for Low Yield

This workflow provides a logical path for diagnosing and solving yield issues during scale-up.

YieldTroubleshooting start Low Yield Observed at Scale check_purity Analyze Purity of Starting Materials & Intermediates start->check_purity check_kinetics Is Reaction Going to Completion? check_purity->check_kinetics Purity OK source_impurities Source Higher Purity Starting Materials check_purity->source_impurities Impurities Found check_mass_balance Conduct Mass Balance Analysis. Where is the mass lost? check_kinetics->check_mass_balance Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst Load) check_kinetics->optimize_conditions No analyze_byproducts Identify Byproducts in Mother Liquor and Waste Streams via LC-MS check_mass_balance->analyze_byproducts Lost to Side Reactions improve_workup Optimize Workup & Isolation (e.g., pH adjustment, extraction solvent) check_mass_balance->improve_workup Lost During Workup/ Isolation source_impurities->check_kinetics optimize_conditions->check_kinetics end Yield Restored optimize_conditions->end analyze_byproducts->optimize_conditions improve_workup->end

Caption: A logical workflow for troubleshooting low yield issues.

Protocol 1: Scalable Synthesis via Reissert Method (Multi-gram to Kilogram)

This protocol is adapted from established industrial procedures for the synthesis of indole-2-carboxylic acid, focusing on safety and scalability.[1][2][3][5]

Step 1: Condensation to form Ethyl o-nitrophenylpyruvate salt

  • Reactor Setup: In a suitably sized, inerted (Nitrogen atmosphere), and jacketed glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, charge absolute ethanol.

  • Base Preparation: Carefully add potassium metal in portions to the ethanol to prepare potassium ethoxide. This is highly exothermic and generates hydrogen gas; ensure adequate cooling and venting. Alternative for scale-up: Use commercially available potassium ethoxide solution.

  • Reagent Addition: Cool the potassium ethoxide solution to room temperature. Add diethyl oxalate, followed by the slow, controlled addition of o-nitrotoluene. A deep-purple solid, the potassium salt of ethyl o-nitrophenylpyruvate, will precipitate.[13]

  • Reaction & Isolation: Stir the mixture for several hours to ensure complete reaction. The solid product is isolated by filtration, washed with anhydrous ether or a similar non-polar solvent, and dried under vacuum.

Step 2: Reductive Cyclization and Hydrolysis

  • Reactor Setup: Charge a hydrogenation-rated reactor with the dried potassium salt from Step 1 and a suitable solvent like acetic acid or ethanol. Add a catalytic amount of 5% Pd/C.

  • Hydrogenation: Pressurize the reactor with hydrogen (typically 30-50 psi) and maintain vigorous agitation. The reaction is exothermic; monitor the temperature closely. Hydrogen uptake will cease upon completion.[13] Safety Note: Ensure proper grounding and use of intrinsically safe equipment when working with hydrogen.

  • Catalyst Removal: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a bed of Celite to remove the Pd/C catalyst.

  • Hydrolysis & Precipitation: To the filtrate, add an aqueous base (e.g., NaOH solution) and heat to hydrolyze the ester to the carboxylic acid salt.

  • Isolation: Cool the mixture and slowly add aqueous acid (e.g., HCl) to adjust the pH to ~2-3. The indole-2-carboxylic acid will precipitate as a solid.[5]

  • Purification: Filter the solid product, wash thoroughly with cold water to remove salts, and dry under vacuum. The crude product can be further purified by the phased crystallization protocol below.

Protocol 2: Purification via Phased Crystallization (Kilogram Scale)

This method avoids large volumes of organic solvents and is ideal for industrial purification.[15]

  • Salt Formation: In a large reactor, suspend the crude indole-2-carboxylic acid in an appropriate organic solvent. Add triethylamine dropwise. The triethylamine salt will precipitate. Filter and collect this salt.

  • Dissolution & Decolorization: Dissolve the triethylamine salt in water. If the solution is highly colored, add activated carbon, stir for a short period, and filter to remove the carbon.

  • Impurity Precipitation (Phase 1): Slowly add a mineral acid (e.g., dilute HCl) to the aqueous solution while monitoring the pH. Certain impurities may precipitate at a higher pH range. If so, hold at this pH, filter off the impurities, and retain the filtrate.

  • Product Precipitation (Phase 2): Continue the slow addition of acid to the filtrate until the pH reaches the isoelectric point of indole-2-carboxylic acid (typically pH 2-3). The pure product will precipitate.

  • Isolation and Drying: Filter the pure indole-2-carboxylic acid, wash the cake with cold deionized water, and dry thoroughly under vacuum to obtain the final, high-purity product.

References

avoiding decarboxylation of indole-2-carboxylic acids during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Indole-2-Carboxylic Acids

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand the unique challenges researchers face when working with structurally sensitive molecules. Indole-2-carboxylic acids are a prime example; they are crucial building blocks in medicinal chemistry but are notoriously prone to unwanted decarboxylation.[1][2][3] This guide is designed to provide you with in-depth, field-proven insights and actionable protocols to help you navigate these challenges successfully. Here, we move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Troubleshooting & FAQs

FAQ 1: Why is my indole-2-carboxylic acid decarboxylating so easily? What's the mechanism?

Answer:

The instability of indole-2-carboxylic acid stems from the electron-rich nature of the indole ring system. The nitrogen lone pair participates in the aromatic π-system, increasing the electron density at the C3 position. This allows for the facile protonation at C3 under acidic conditions. The resulting intermediate, an indoleninium cation, acts as a powerful electron sink. This electronic pull dramatically weakens the C2-carboxyl bond, leading to a rapid loss of carbon dioxide to regenerate the stable, aromatic indole ring.

In essence, the indole nucleus itself provides a low-energy pathway for decarboxylation that isn't available to more stable carboxylic acids like benzoic acid.[4][5] This process can be initiated by heat or the presence of acid.[4][6][7]

Mechanism: Acid-Catalyzed Decarboxylation

Caption: Acid-catalyzed decarboxylation pathway.

FAQ 2: I'm trying to perform an amide coupling, but I'm only recovering indole. What's going wrong?

Answer:

This is a classic and frequent issue. Standard amide coupling conditions, especially those requiring elevated temperatures or prolonged reaction times, are often too harsh for sensitive indole-2-carboxylic acids. The very reagents used to activate the carboxylic acid can create an environment that promotes decarboxylation before the amine has a chance to react.

The key to success is twofold:

  • Low Temperature: The reaction must be kept cold to minimize the rate of decarboxylation.

  • Efficient Activation: The carboxylic acid must be converted to a highly reactive intermediate quickly and efficiently, allowing for rapid reaction with the amine.

Peptide coupling reagents are generally preferred over methods like conversion to an acyl chloride with thionyl chloride, which often requires heat.[8] However, even among coupling reagents, the choice is critical.

Table 1: Comparison of Common Amide Coupling Conditions for Indole-2-Carboxylic Acids

Coupling Reagent Combination Typical Temperature Common Issues & Considerations Success Potential
EDC / HOBt / DIPEA 0 °C to RT Standard, but can be slow. Allowing the reaction to warm to room temperature for extended periods increases decarboxylation risk.[9] Moderate
HATU / DIPEA (or Hunig's Base) 0 °C Highly efficient and rapid activation. Often the method of choice for difficult couplings.[10] High
BOP / DIPEA 0 °C to RT Effective, but the HMPA byproduct is a carcinogen.[11] High, with safety concerns

| Acyl Fluoride (via BTFFH) | RT to 80 °C | Forms a stable acyl fluoride intermediate that reacts at elevated temperatures. May not be suitable if the substrate is highly heat-sensitive.[12][13] | Substrate Dependent |

Experimental Protocol: Low-Temperature Amide Coupling using HATU

This protocol is designed to maximize the rate of amide formation while minimizing the competing decarboxylation.

Materials:

  • Indole-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Setup: In an oven-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the indole-2-carboxylic acid and the amine in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Reagent Addition: To the cold, stirring solution, add DIPEA first, followed by the portion-wise addition of HATU. The order of addition is important to prevent premature activation of the acid.

  • Reaction: Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress closely by TLC or LC-MS. For most substrates, the reaction should be complete within 1-4 hours. Do not allow the reaction to warm to room temperature unless monitoring shows the starting material has been consumed.

  • Workup: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

FAQ 3: Can I perform an esterification without decarboxylation?

Answer:

Yes, but like amide coupling, the method must be chosen carefully to avoid acidic conditions and high temperatures.

  • Fischer Esterification: This classic method, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like H₂SO₄), is completely unsuitable and will lead almost exclusively to decarboxylation.

  • Mitsunobu Reaction: This is an excellent choice for sensitive substrates.[14][15] It proceeds under mild, neutral conditions at low temperatures. The reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol, which then attacks the carboxylate.[14][16] The main drawback is the purification, as triphenylphosphine oxide and the reduced hydrazine byproduct can be difficult to remove.

  • Alkylation with Alkyl Halides: Using a mild base (like K₂CO₃) and an alkyl halide (e.g., methyl iodide, ethyl bromide) in a polar aprotic solvent (like DMF or acetone) can work well, provided the reaction temperature is kept moderate.

Experimental Protocol: Mild Esterification via the Mitsunobu Reaction

Materials:

  • Indole-2-carboxylic acid (1.0 equiv)

  • Alcohol (e.g., ethanol, benzyl alcohol) (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: In an oven-dried flask under an inert atmosphere, dissolve the indole-2-carboxylic acid, alcohol, and PPh₃ in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add the DIAD dropwise to the cold, stirring solution over 15-20 minutes. A color change and/or formation of a precipitate is often observed.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm slowly to room temperature. Continue stirring for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product and byproducts.

  • Purification: Direct purification by flash chromatography is often the most effective way to separate the desired ester from triphenylphosphine oxide and the DIAD-hydrazine byproduct.

FAQ 4: How do I choose the right solvent and base for my reaction?

Answer:

Solvent and base selection is critical for managing the stability of the indole-2-carboxylate anion and preventing decarboxylation.

  • Solvents: Polar aprotic solvents like DMF, THF, and Dichloromethane (DCM) are generally preferred. They are effective at dissolving the reactants and reagents without having acidic protons that can facilitate the decarboxylation mechanism. Protic solvents, especially water and alcohols at elevated temperatures, should be avoided.[7]

  • Bases: The ideal base should be strong enough to deprotonate the carboxylic acid (or neutralize any acid generated in the reaction) but not so strong or nucleophilic that it causes side reactions. Sterically hindered, non-nucleophilic amine bases are the best choice.

    • Excellent Choice: N,N-Diisopropylethylamine (DIPEA or Hunig's Base) is ideal. It is sufficiently basic to facilitate the reaction but its steric bulk prevents it from acting as a nucleophile.

    • Use with Caution: Triethylamine (TEA) is more nucleophilic than DIPEA and can sometimes lead to side products.

    • Avoid: Pyridine and DMAP (as a primary base) can sometimes promote decarboxylation, though DMAP is often used catalytically in other contexts. Inorganic bases like hydroxides or carbonates are generally not used in these coupling reactions unless performing a simple alkylation.

Workflow: Selecting Reaction Conditions

Caption: Decision workflow for reaction setup.

References

strategies to improve the biological activity of 5-chloro-7-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-7-methyl-1H-indole-2-carboxylic Acid

A Technical Guide for Medicinal Chemists and Drug Development Professionals

From the desk of the Senior Application Scientist:

Welcome to the technical support guide for this compound. The indole scaffold is a cornerstone in medicinal chemistry, recognized for its broad therapeutic potential across oncology, neurodegenerative disorders, and infectious diseases.[1][2][3] Its structural versatility allows for extensive modification to fine-tune its pharmacological profile.[4]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that researchers commonly encounter. Our goal is to provide not just protocols, but the underlying strategic thinking to help you navigate the complex process of optimizing this promising scaffold.

Section 1: Foundational Strategies & Initial Modifications

This section addresses the most common starting points and challenges when beginning an optimization campaign with the this compound core.

FAQ 1: My initial screens show weak to moderate activity. What are the primary points of modification on this scaffold to explore first?

Answer:

When initial activity is suboptimal, the goal is to rapidly explore the structure-activity relationship (SAR) around the core scaffold. For this compound, there are four primary vectors for initial modification. The choice of which to explore first depends on the known or hypothesized binding mode of your target.

A logical workflow for initial diversification is outlined below:

SAR_Exploration Start 5-Chloro-7-methyl-1H- indole-2-carboxylic acid (Starting Scaffold) Mod_C2 Vector 1: C2-Carboxylic Acid (Amide/Ester Formation) Start->Mod_C2 Mod_N1 Vector 2: N1-Indole Nitrogen (Alkylation/Arylation) Start->Mod_N1 Mod_C5 Vector 3: C5-Chloro Position (Halogen Scan/Bioisostere) Start->Mod_C5 Mod_C7 Vector 4: C7-Methyl Position (Size/Electronic Modulation) Start->Mod_C7 SAR_Data Analyze SAR Data & Select Most Promising Vector Mod_C2->SAR_Data Couple with diverse amine library Mod_N1->SAR_Data Introduce alkyl/aryl groups Mod_C5->SAR_Data Synthesize F, Br, I analogs Mod_C7->SAR_Data Synthesize H, Et, CF3 analogs Next_Steps Proceed to Lead Optimization SAR_Data->Next_Steps

Caption: Initial SAR exploration workflow.

  • Vector 1: The C2-Carboxylic Acid: This is often the most fruitful starting point. The carboxylic acid can be readily converted to a wide variety of amides or esters, allowing for rapid diversification. Amide coupling introduces new substituents that can probe different pockets of a target protein, form new hydrogen bonds, or modulate physicochemical properties.[5][6]

  • Vector 2: The N1-Indole Nitrogen: The N-H group is a hydrogen bond donor. Alkylation or arylation at this position removes this capability and introduces bulk, which can significantly impact binding affinity and selectivity.

  • Vector 3: The C5-Chloro Group: Halogens can participate in halogen bonding and influence the electronic properties of the ring. A "halogen scan" (substituting with F, Br, I) or replacement with other electron-withdrawing/donating groups can reveal electronic and steric preferences at this position.[7]

  • Vector 4: The C7-Methyl Group: The methyl group provides a steric handle. Modifying its size (e.g., to H or ethyl) or electronic nature (e.g., to CF3) can probe the limits of the binding pocket in this region.

FAQ 2: I want to create an amide library from the C2-carboxylic acid. What is a reliable protocol, and what are common troubleshooting issues?

Answer:

Amide bond formation is a fundamental reaction in medicinal chemistry. A robust and widely used method involves carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like HOBt (Hydroxybenzotriazole).

Experimental Protocol: Amide Coupling

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DMF or CH2Cl2.

  • Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to the solution. Stir at room temperature for 20-30 minutes. The solution should remain clear.

  • Amine Addition: Add the desired amine (1.1 eq) followed by a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine, 2.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

Troubleshooting Guide:

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive coupling reagents. 2. Poorly nucleophilic amine. 3. Steric hindrance.1. Use fresh EDC and HOBt. 2. Increase reaction temperature (e.g., to 40-50 °C) or switch to a more potent coupling reagent like HATU. 3. For hindered amines, consider using a different coupling strategy or a less bulky activating agent.
Side Product Formation 1. Epimerization (if chiral centers are present). 2. Formation of N-acylurea byproduct.1. Use an additive like OxymaPure® instead of HOBt to suppress racemization. 2. Ensure the amine is added shortly after the activation step. Perform the reaction at 0 °C.
Difficulty in Purification 1. Residual DMF. 2. Byproducts co-eluting with the product.1. Wash thoroughly with water during work-up to remove DMF. 2. Optimize chromatography conditions (e.g., try a different solvent system or gradient). Consider recrystallization if the product is a solid.

Section 2: Addressing Poor Potency & Selectivity

After initial screening, the next phase involves refining your lead compounds to enhance potency and, if necessary, selectivity against related targets.

FAQ 3: My compound's potency has plateaued. What advanced strategies can I use to achieve sub-micromolar or nanomolar activity?

Answer:

Reaching a potency plateau suggests that the major binding interactions have been established, but finer optimization is needed. This often involves exploring specific, high-value interactions or modulating the conformation of the molecule.

  • Introduce Long-Chain Substituents: Studies on other indole-2-carboxylic acid derivatives, such as those targeting HIV-1 integrase, have shown that introducing longer branches at positions like C3 can significantly improve potency.[8][9] These groups can access and interact with nearby hydrophobic pockets in the target protein.[8][9]

  • Bioisosteric Replacement: Systematically replace key functional groups with bioisosteres to fine-tune electronic, steric, and solubility properties without drastically altering the core binding mode.

Table of Common Bioisosteric Replacements:

Original GroupPotential Bioisostere(s)Rationale for Replacement
Carboxylic Acid (-COOH) Tetrazole, Acylsulfonamide, Hydroxamic AcidModulate pKa, improve cell permeability, introduce new hydrogen bonding patterns.
C5-Chloro (-Cl) -CF3, -CN, -F, -BrModulate electronics (inductive vs. resonance effects), alter size and potential for halogen bonding.
C7-Methyl (-CH3) -H, -Ethyl, -CF3, -OCH3Probe for steric clashes, alter lipophilicity, introduce polar contacts.
Indole N-H N-CH3, N-CH2F, N-CyclopropylRemove H-bond donor capability, introduce steric bulk, modulate ring electronics.
  • Scaffold Hopping: If modifications to the periphery are not yielding results, consider replacing the indole core itself with a related heterocycle (e.g., benzofuran, benzimidazole). This can sometimes lead to novel binding modes and improved properties.[6][10]

Section 3: Overcoming ADME/Tox Challenges

A potent compound is only useful if it has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties.

FAQ 4: My lead compound has good potency but poor aqueous solubility and/or cell permeability. How can I improve its drug-like properties?

Answer:

Poor solubility and permeability are common hurdles for planar, aromatic systems like indoles.[11] The strategies to address this often involve disrupting planarity, reducing lipophilicity, or masking polar groups.

ADME_Optimization cluster_solutions ADME Improvement Strategies Problem Poor Solubility & Permeability Solubility Improve Solubility Problem->Solubility Caused by high crystallinity, low polarity Permeability Improve Permeability Problem->Permeability Caused by low lipophilicity, efflux Sol_Strat1 Introduce Polar Groups (e.g., morpholine, piperazine) Solubility->Sol_Strat1 Strategy Sol_Strat2 Reduce Symmetry/Planarity (e.g., add sp3 centers) Solubility->Sol_Strat2 Strategy Perm_Strat1 Mask Polar Groups (Prodrug Approach) Permeability->Perm_Strat1 Strategy Perm_Strat2 Modulate pKa (Reduce ionization at pH 7.4) Permeability->Perm_Strat2 Strategy Outcome Improved ADME Profile Sol_Strat1->Outcome Sol_Strat2->Outcome Perm_Strat1->Outcome Perm_Strat2->Outcome

References

Validation & Comparative

comparing biological activity of 5-chloro-7-methyl-1H-indole-2-carboxylic acid with other indole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Biological Activity of Indole-2-Carboxylic Acid Derivatives

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of pharmacologically active compounds and natural products.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrrole ring, offers a versatile template for designing molecules that can interact with a wide range of biological targets. This guide provides a comparative analysis of the biological activities of various indole derivatives, with a specific focus on the indole-2-carboxylic acid framework. While direct experimental data for 5-chloro-7-methyl-1H-indole-2-carboxylic acid is not extensively available in public literature, we can infer its potential and contextualize its activity by examining structurally related analogs. This analysis synthesizes data from numerous studies to offer insights into the structure-activity relationships (SAR) that govern the anticancer, antimicrobial, anti-inflammatory, and antiviral properties of this promising class of compounds.

Anticancer and Antiproliferative Activity

Indole derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[1] Their mechanisms of action are diverse, targeting critical pathways in cancer cell proliferation and survival, including the inhibition of protein kinases like EGFR, disruption of tubulin polymerization, and induction of apoptosis.[1][3][4]

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the indole ring is critical for potent anticancer activity. Specifically, halogenation at the C5 position, as seen in our compound of interest, is a common strategy to enhance potency.

  • 5-Chloro-indole-2-carboxylate Derivatives: Studies have shown that ethyl esters of 5-chloro-indole-2-carboxylic acid, when further substituted at the C3 position with phenethylamino side chains, exhibit potent antiproliferative activity. For instance, derivative 3e (structure not fully specified in the source) showed a mean GI₅₀ (50% growth inhibition) of 35 nM across a panel of cancer cell lines.[5] Another derivative, 5f , was identified as the most potent, with a GI₅₀ of 29 nM, outperforming the reference drug erlotinib.[6][7]

  • EGFR Inhibition: Many of these compounds exert their effect by inhibiting the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[6][7][8] Compound 3a , a 5-bromoindole-2-carbothioamide derivative, was found to be a particularly promising anti-cancer agent that inhibits cell proliferation by targeting EGFR tyrosine kinase activity.[9]

  • Other Targets: Beyond EGFR, indole derivatives target other crucial cancer-related proteins. A series of 1H-indole-2-carboxylic acid derivatives were designed to target the 14-3-3η protein, with compound C11 showing excellent inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant variants.[10]

Comparative Antiproliferative Data
Compound/Derivative ClassCancer Cell LineIC₅₀ / GI₅₀Mechanism of ActionReference
5f (5-Chloro-indole-2-carboxamide)Four cancer cell lines (mean)29 nMEGFR Inhibitor[6]
3b (5-Chloro-indole-2-carboxylate)MCF-7 (Breast)32 nMEGFR Inhibitor[5]
Erlotinib (Reference Drug)MCF-7 (Breast)40 nMEGFR Inhibitor[5]
C11 (1H-indole-2-carboxylic acid deriv.)Bel-7402 (Liver)Potent (exact value not specified)14-3-3η Protein Inhibitor[10]
7j (Indole-2-carboxylic acid ester of MMB)Leukemia Sub-panel0.03–0.30 µMNot Specified[11]
Chalcone-indole derivative 12 Various cancer cells0.22 to 1.80 µMTubulin Polymerization Inhibitor[12]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Indole and its derivatives have demonstrated a broad spectrum of activity against pathogenic bacteria and fungi.[2][13]

Structure-Activity Relationship (SAR) Insights

Halogenation of the indole ring is a key determinant of antimicrobial efficacy.

  • Chloroindoles: The position and presence of chlorine atoms significantly impact activity. 4-chloroindole and 5-chloroindole have shown potent antibacterial activity, with Minimum Inhibitory Concentrations (MICs) as low as 50 µg/mL against Vibrio parahaemolyticus.[14] Against uropathogenic E. coli (UPEC), 4-chloroindole, 5-chloroindole, and 5-chloro-2-methyl indole all exhibited MICs of 75 µg/ml and were effective at inhibiting biofilm formation.[15]

  • Bromoindoles: Similar to chloro-derivatives, bromo-substitution enhances antibacterial effects. 5-bromoindole-2-carboxamides have been synthesized and shown to have high activity against Gram-negative bacteria like E. coli and P. aeruginosa, with MIC values ranging from 0.35–1.25 μg/mL.[16]

  • Antibiofilm Potential: A significant advantage of certain indole derivatives is their ability to inhibit and eradicate biofilms, which are notoriously difficult to treat.[17] 7-hydroxyindole, for example, can both inhibit the formation of and eradicate mature biofilms of extensively drug-resistant Acinetobacter baumannii.[17]

Comparative Antimicrobial Data
Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
4-Chloroindole Vibrio parahaemolyticus50[14]
5-Chloroindole Vibrio parahaemolyticus50[14]
4-Chloroindole Uropathogenic E. coli75[15]
5-Bromoindole-2-carboxamide (7a-c) E. coli, P. aeruginosa0.35 - 1.25[16]
Indole-triazole derivative (3d) MRSA, C. krusei3.125 - 50[18]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Indole-containing drugs, such as Indomethacin, are well-established non-steroidal anti-inflammatory drugs (NSAIDs).[19] The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[19][20]

Structure-Activity Relationship (SAR) Insights

Modifications to the indole core can modulate both the potency and selectivity of COX inhibition.

  • COX-2 Selectivity: While Indomethacin is a selective COX-1 inhibitor, altering substituents at the N-1 and C-3 positions of the indole ring can shift selectivity towards COX-2, which is often desirable to reduce gastrointestinal side effects.[19]

  • Potent Derivatives: A study on indole-3-yl pyrazoline derivatives identified compound 7 , 3-[1-acetyl-5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indole, as being more potent than the standard drug phenylbutazone in a carrageenan-induced edema model, with lower ulcerogenic potential.[21] Another study found that an indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b ) effectively inhibited the production of pro-inflammatory cytokines like NO, IL-6, and TNF-α.[22]

Antiviral Activity: HIV-1 Integrase Inhibition

The indole-2-carboxylic acid scaffold has been identified as a highly promising starting point for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[23][24][25]

Mechanism of Action

The antiviral activity stems from a specific molecular interaction within the active site of the HIV-1 integrase enzyme. The indole nitrogen and the 2-carboxyl group form a chelating triad with two essential Mg²⁺ ions in the enzyme's active site.[24][25] This interaction prevents the enzyme from integrating the viral DNA into the host genome, thereby halting viral replication.[25]

Structure-Activity Relationship (SAR) Insights

Optimization of the parent indole-2-carboxylic acid structure has led to significant improvements in inhibitory potency.

  • Parent Compound: The unsubstituted indole-2-carboxylic acid itself inhibits HIV-1 integrase with an IC₅₀ of 32.37 μM.[25]

  • C6 Substitution: Introducing a halogenated benzene ring at the C6 position of the indole core markedly improves activity. Compound 17a from one study demonstrated an IC₅₀ of 3.11 μM.[24][25] This enhancement is attributed to an effective π–π stacking interaction with the viral DNA.[24]

  • C3 Substitution: Adding long-chain groups at the C3 position can also significantly boost activity by improving interactions with a hydrophobic pocket near the active site. This strategy led to the development of compound 20a , which had a potent IC₅₀ value of 0.13 μM.[23]

Comparative HIV-1 Integrase Inhibitory Data
Compound/DerivativeIC₅₀ (µM)Key Structural FeatureReference
Indole-2-carboxylic acid (Parent) 32.37Unsubstituted Core[25]
Derivative 17a 3.11Halogenated benzene at C6[24][25]
Derivative 20a 0.13Long branch at C3[23]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are standardized protocols for assessing the biological activities discussed.

Protocol 1: MTT Assay for In Vitro Anticancer Activity

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.01 to 100 µM). Add 100 µL of each concentration to the designated wells. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Grow the microbial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. Include a positive control (inoculum only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Visualizations

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for identifying and characterizing bioactive indole derivatives.

G cluster_0 Design & Synthesis cluster_1 Primary Screening cluster_2 Secondary Assays & Validation cluster_3 Lead Optimization A Compound Library Synthesis (Indole-2-Carboxylic Acid Analogs) B High-Throughput Screening (e.g., Single-dose viability assay) A->B Test Compounds C Identification of 'Hits' B->C Analyze Data D Dose-Response Studies (IC50 / MIC Determination) C->D Validate Hits E Mechanism of Action Studies (e.g., Kinase Assay, Biofilm Assay) D->E Characterize Potency F Structure-Activity Relationship (SAR) Analysis E->F Inform Design G Lead Compound Selection E->G Select Candidate F->A Iterative Redesign

Caption: High-level workflow for drug discovery using indole derivatives.

Simplified EGFR Inhibition Pathway

This diagram shows how an indole derivative might inhibit the EGFR signaling pathway, a common mechanism for anticancer activity.

EGFR_Pathway cluster_downstream Downstream Signaling EGF Growth Factor (EGF) EGFR EGFR Receptor EGF->EGFR Binds RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates Indole Indole Derivative (e.g., 5-Chloro Analog) Indole->EGFR Inhibits ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the EGFR pathway by an indole derivative.

Conclusion

The indole-2-carboxylic acid scaffold is a remarkably versatile and potent platform for the development of new therapeutic agents. While specific data on this compound remains elusive, the extensive body of research on its analogs provides a strong predictive framework. The presence of a 5-chloro substituent is consistently associated with enhanced biological activity across anticancer and antimicrobial applications. Further substitutions at the N-1, C-3, and C-6/C-7 positions offer rich opportunities for fine-tuning potency, selectivity, and pharmacokinetic properties. The collective evidence strongly supports the continued exploration of this chemical space for discovering next-generation drugs to combat cancer, infectious diseases, and inflammatory conditions.

References

Validating Novel Indole-Based Antivirals: A Comparative Guide for 5-chloro-7-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antiviral Agents and the Promise of the Indole Scaffold

The relentless emergence of drug-resistant viral strains and the ever-present threat of novel pandemic agents underscore the critical need for a continuous pipeline of new antiviral therapeutics.[1] Viral infections are a major cause of morbidity and mortality worldwide, with pathogens like Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV) posing significant global health challenges.[2][3] In this context, the indole moiety has emerged as a "privileged scaffold" in medicinal chemistry, a core structure that can serve as a ligand for a diverse array of biological targets.[2][3][4] This versatility has led to the development of numerous indole-containing compounds with a broad spectrum of pharmacological activities, including potent antiviral effects.[2][3][5] Marketed antiviral drugs such as Arbidol and Delavirdine feature the indole core, validating its utility in antiviral drug design.[6]

This guide provides a comprehensive framework for the preclinical validation of novel indole-based antiviral candidates, using the hypothetical compound 5-chloro-7-methyl-1H-indole-2-carboxylic acid as a case study. We will objectively compare its potential performance with established indole derivatives and detail the requisite experimental protocols to rigorously assess its antiviral efficacy and safety profile. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of new antiviral therapies.

Comparative Landscape: Benchmarking Against Known Indole-Based Antivirals

A critical step in validating a new antiviral candidate is to benchmark its potency against existing compounds with similar structural motifs. While specific data for this compound is not yet published, we can establish performance targets based on the documented activity of other indole derivatives against various viral targets.

Table 1: Antiviral Activity of Selected Indole Derivatives Against HIV-1

CompoundTargetAssayEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
DelavirdineReverse TranscriptaseIn vitro0.26>100>385[2][3]
5,6-dihydroxyindole carboxamide derivativeIntegraseIn vitro1.4Not ReportedNot Reported[2][3]
Compound with cyclopropyl phenyl motif at C-2Not SpecifiedIn vitro3.58>298>83.3[5]
6-6' linked bisindole (Compound 6j)gp41 (Fusion)Cell-cell & Virus-cell fusion0.2Not ReportedNot Reported[7][8][9]

Table 2: Antiviral Activity of Selected Indole Derivatives Against HCV

CompoundGenotypeAssayEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
Tetrahydroindole derivative (Compound 3)1b / 2aIn vitro7.9 / 2.6>100>12.7 / >38.5[5]
Indole 2-methacrylate analogNot SpecifiedIn vitro1.161.656.9[5]
Indole derivative IVNot SpecifiedIn vitro1.16Not ReportedNot Reported[2][3]
Indole derivative VNot SpecifiedIn vitro0.6Not ReportedNot Reported[2][3]

The data presented in these tables highlight the submolar to low micromolar potency that can be achieved with indole-based compounds against critical viral targets. For this compound to be considered a promising lead, it should ideally demonstrate comparable or superior efficacy and a favorable selectivity index.

Mechanism of Action: Unraveling the Antiviral Strategy

Indole derivatives have been shown to inhibit various stages of the viral life cycle.[10] Understanding the mechanism of action of a novel compound is paramount for its development. Potential mechanisms for indole-based antivirals include:

  • Inhibition of Viral Entry and Fusion: Some indole compounds, like Arbidol, prevent the virus from entering the host cell.[6]

  • Inhibition of Reverse Transcriptase: This is a key enzyme for retroviruses like HIV, and indole derivatives such as Delavirdine are effective inhibitors.[6]

  • Inhibition of Integrase: Preventing the integration of the viral genome into the host cell's DNA is another validated anti-HIV strategy.[2][3]

  • Inhibition of Protease: Viral proteases are crucial for the maturation of new viral particles.

  • Inhibition of RNA-Dependent RNA Polymerase (RdRp): For RNA viruses like HCV, the NS5B polymerase is a prime target for therapeutic intervention.[11][12][13]

The specific substitutions on the indole ring of this compound will dictate its target preference. Structure-activity relationship (SAR) studies are crucial to optimize potency and selectivity.[7][8][9]

Experimental Validation Protocols

A rigorous and systematic evaluation of any new antiviral candidate is essential. The following are detailed, step-by-step methodologies for key in vitro assays.

Cytotoxicity Assay

Before assessing antiviral activity, it is crucial to determine the concentration range at which the compound is not toxic to the host cells.[14][15] This is a critical step to ensure that any observed antiviral effect is not simply a result of cell death.[15][16]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MT-4 for HIV) in a 96-well plate at a density that will result in a confluent monolayer the following day.[17]

  • Compound Preparation: Prepare a series of serial dilutions of this compound in cell culture medium. Typically, eight half-log10 concentrations are prepared.[17]

  • Treatment: Remove the growth medium from the cells and add the different concentrations of the test compound. Include a "cells only" control (no compound) and a "vehicle" control (e.g., DMSO, if used to dissolve the compound).

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Plaque Reduction Assay

This is a gold-standard assay for quantifying the infectivity of lytic viruses and determining the efficacy of antiviral compounds.[18][19]

Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.[18]

  • Virus and Compound Preparation: Prepare serial dilutions of this compound. In separate tubes, mix a known quantity of virus (e.g., 100 plaque-forming units, PFU) with each compound dilution. Also, include a virus-only control.[20]

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus to adjacent cells.[18][20]

  • Incubation: Incubate the plates for a period sufficient for plaques to form (typically 2-10 days, depending on the virus).[21]

  • Staining: After incubation, fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

Virus Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of new infectious virus particles.[22][23] It is a powerful technique for evaluating antiviral efficacy, especially for non-lytic viruses.[24][25]

Protocol: Virus Yield Reduction Assay

  • Infection and Treatment: Infect a confluent monolayer of host cells with the virus at a specific multiplicity of infection (MOI). After a brief adsorption period, wash the cells and add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • Harvesting: Collect the cell culture supernatant (for secreted viruses) or lyse the cells (for intracellular viruses) to release the progeny virions.

  • Titration: Determine the titer of infectious virus in the harvested samples using a standard titration method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

  • Analysis: Calculate the EC50, the concentration of the compound that reduces the virus yield by 50% compared to the untreated control.

Visualization of Experimental Workflow and Potential Mechanism

To clearly illustrate the experimental process and a potential mechanism of action, the following diagrams are provided in Graphviz DOT language.

Antiviral_Assay_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antiviral Antiviral Efficacy Assays cluster_plaque Plaque Reduction cluster_yield Yield Reduction cluster_analysis Data Analysis c1 Seed Host Cells c2 Add Compound Dilutions c1->c2 c3 Incubate c2->c3 c4 Add MTT Reagent c3->c4 c5 Measure Absorbance c4->c5 c6 Calculate CC50 c5->c6 p5 Calculate EC50 y5 Calculate EC50 p1 Infect Cells with Virus + Compound p2 Overlay with Semi-Solid Medium p1->p2 p3 Incubate for Plaque Formation p2->p3 p4 Stain and Count Plaques p3->p4 p4->p5 a1 Determine Selectivity Index (SI = CC50 / EC50) p5->a1 y1 Infect Cells, then Add Compound y2 Incubate for one Replication Cycle y1->y2 y3 Harvest Progeny Virus y2->y3 y4 Titer Virus y3->y4 y4->y5 y5->a1

Caption: Workflow for the in vitro validation of a novel antiviral compound.

HCV_NS5B_Inhibition cluster_virus Hepatitis C Virus (HCV) cluster_cell Host Cell HCV_RNA Viral RNA Genome NS5B NS5B RNA Polymerase HCV_RNA->NS5B Template Replication RNA Replication NS5B->Replication Catalyzes New_Virions New Viral Particles Replication->New_Virions Indole_Compound 5-chloro-7-methyl-1H- indole-2-carboxylic acid Indole_Compound->NS5B Inhibits

Caption: Potential mechanism of action: Inhibition of HCV NS5B polymerase.

Conclusion and Future Directions

The validation of a novel antiviral agent such as this compound requires a multifaceted and rigorous approach. By leveraging established in vitro assays to determine cytotoxicity and antiviral efficacy, researchers can generate the critical data needed to assess the compound's potential. Direct comparison with the performance of known indole-based antivirals provides essential context for these findings. A promising compound will exhibit potent antiviral activity at non-toxic concentrations, reflected in a high selectivity index.

Following successful in vitro validation, subsequent steps would involve more advanced studies, including:

  • Mechanism of Action Studies: Pinpointing the specific viral or host target of the compound.

  • Resistance Studies: Determining the potential for the virus to develop resistance to the compound.

  • In vivo Efficacy and Safety: Evaluating the compound's performance and safety in animal models of viral infection.

The indole scaffold continues to be a rich source of antiviral drug candidates.[2][3][5] Through systematic and comprehensive validation, novel derivatives like this compound can be advanced through the drug development pipeline, contributing to the arsenal of therapies available to combat viral diseases.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-7-Methyl-1H-Indole-2-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 5-chloro-7-methyl-1H-indole-2-carboxylic acid, a scaffold with significant potential in medicinal chemistry. Our discussion synthesizes findings from various studies on related indole-2-carboxylic acid derivatives to elucidate the impact of structural modifications on biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to design and optimize novel therapeutic agents based on this privileged heterocyclic core.

Introduction: The Indole-2-Carboxylic Acid Scaffold - A Versatile Pharmacophore

The indole ring system is a cornerstone in drug discovery, present in a multitude of natural products and synthetic compounds with diverse pharmacological activities. The indole-2-carboxylic acid framework, in particular, serves as a versatile template for the development of agents targeting a range of biological targets, including enzymes and receptors. The inherent structural features of this scaffold, such as the hydrogen bond donor and acceptor capabilities of the indole nitrogen and the carboxylic acid group, respectively, along with the aromatic nature of the bicyclic system, provide a foundation for potent and selective molecular interactions.

Deciphering the Structure-Activity Landscape

The biological activity of this compound analogs can be systematically modulated by chemical modifications at several key positions of the indole nucleus: the N1-position (indole nitrogen), the C3-position, the C5-position, and the C7-position, as well as modifications of the C2-carboxylic acid group.

The Significance of the C2-Carboxylic Acid Moiety

The carboxylic acid group at the C2-position is a critical feature for the biological activity of many indole-2-carboxylic acid derivatives. It often acts as a key pharmacophoric element, engaging in crucial hydrogen bonding or ionic interactions with the target protein. However, its conversion to other functional groups, such as esters, amides, or hydrazides, can lead to compounds with altered or improved pharmacological profiles, including enhanced cell permeability and metabolic stability.

For example, a series of indole-2-carboxylic acid benzylidene-hydrazides were identified as potent apoptosis inducers[1]. This modification highlights the potential for the C2-position to serve as a handle for introducing diverse chemical functionalities that can modulate biological activity and pharmacokinetic properties.

Impact of Substituents on the Indole Ring

The C3-position of the indole ring is often amenable to substitution, and modifications at this site have been shown to be crucial for the apoptotic activity of certain indole-2-carboxylic acid derivatives[1]. Introducing substituents at C3 can lead to a significant increase in potency. For instance, the introduction of a phenyl group at the 3-position resulted in a 20-fold increase in apoptotic activity in a series of indole-2-carboxylic acid benzylidene-hydrazides[1]. This suggests that the C3-position can be exploited to introduce functionalities that engage with specific pockets or residues in the target protein.

Substituents on the benzene portion of the indole ring, such as at the C5 and C7-positions, play a crucial role in modulating the electronic properties of the scaffold and can influence binding affinity and selectivity. The presence of a chlorine atom at the C5-position, as in our core scaffold, is a common feature in many biologically active indole derivatives. Halogen atoms can participate in halogen bonding and can also increase the lipophilicity of the molecule. The methyl group at the C7-position can provide steric bulk and influence the conformation of the molecule, potentially leading to improved interactions with the target.

Comparative Analysis of Analogs: A Data-Driven Perspective

To illustrate the impact of structural modifications, the following table summarizes the biological activities of representative indole-2-carboxylic acid analogs from the literature.

Compound IDCore Scaffold ModificationBiological Activity (IC50/EC50)TargetReference
3a 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazideEC50 = 2 µMApoptosis Induction (T47D cells)[1]
9a 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazideEC50 = 0.1 µMApoptosis Induction (T47D cells)[1]
9b 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazideEC50 = 0.1 µMApoptosis Induction (T47D cells)[1]
17a 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylic acidIC50 = 3.11 µMHIV-1 Integrase[2]
17 N-[2-(4-diethylamino)phenyl]ethyl-5-chloro-3-ethyl-1H-indole-2-carboxamideIC50 = 483 nMCB1 Receptor Allosteric Modulator[4]

Note: The presented data is for illustrative purposes and is derived from different studies and assays. Direct comparison of absolute values should be made with caution.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through various established synthetic routes. A common approach is the Fischer indole synthesis.

Step 1: Synthesis of the Phenylhydrazone

  • Dissolve 4-chloro-2-methylaniline in an appropriate solvent (e.g., ethanol).

  • Add a solution of sodium nitrite in water dropwise at 0-5 °C.

  • Add the resulting diazonium salt solution to a solution of ethyl 2-methylacetoacetate in ethanol containing sodium acetate.

  • Stir the reaction mixture at room temperature for several hours.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the corresponding phenylhydrazone.

Step 2: Fischer Indolization

  • Reflux the phenylhydrazone from Step 1 in a suitable solvent (e.g., acetic acid or ethanol with a catalytic amount of sulfuric acid).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

  • Purify the crude product by recrystallization or column chromatography to yield the ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the ethyl ester from Step 2 in a mixture of ethanol and aqueous sodium hydroxide.

  • Reflux the mixture for several hours.

  • After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to obtain this compound.

Step 4: Derivatization of the Carboxylic Acid (e.g., Amide Formation)

  • To a solution of the carboxylic acid from Step 3 in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU or HBTU) and a base (e.g., DIPEA).

  • Add the desired amine and stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amide analog.

In Vitro Biological Assay: Caspase Activation Assay for Apoptosis Induction

This protocol describes a general method for assessing the apoptosis-inducing activity of the synthesized analogs by measuring caspase activation in a cancer cell line (e.g., T47D breast cancer cells)[1].

Materials:

  • T47D human breast cancer cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized indole-2-carboxylic acid analogs (dissolved in DMSO)

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • 96-well white-walled microplates

  • Luminometer

Procedure:

  • Seed T47D cells into a 96-well white-walled microplate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37 °C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and a positive control (e.g., staurosporine).

  • Incubate the plate for the desired treatment period (e.g., 24 or 48 hours).

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours in the dark.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the percentage of caspase activation relative to the vehicle control.

  • Determine the EC50 value for each compound by plotting the percentage of caspase activation against the compound concentration and fitting the data to a dose-response curve.

Visualizing Key Relationships

General SAR Principles for Indole-2-Carboxylic Acid Analogs

SAR_Principles cluster_modifications Structural Modifications cluster_effects Impact on Properties Indole_Core This compound Scaffold N1_Sub N1-Position (Alkylation/Arylation) Indole_Core->N1_Sub C2_Sub C2-Position (Ester, Amide, Hydrazide) Indole_Core->C2_Sub C3_Sub C3-Position (Aryl, Alkyl) Indole_Core->C3_Sub C5_C7_Sub C5/C7-Positions (Halogen, Alkyl) Indole_Core->C5_C7_Sub Potency Potency N1_Sub->Potency Influences Lipophilicity Lipophilicity N1_Sub->Lipophilicity Influences C2_Sub->Potency Modulates PK_Props Pharmacokinetics C2_Sub->PK_Props Modulates C3_Sub->Potency Crucial for Activity C5_C7_Sub->Potency Fine-tunes Selectivity Selectivity C5_C7_Sub->Selectivity Fine-tunes

Caption: Key modification sites on the indole-2-carboxylic acid scaffold and their influence on biological properties.

Experimental Workflow for Analog Synthesis and Evaluation

Workflow start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vitro In Vitro Biological Screening (e.g., Caspase Assay) purification->in_vitro sar_analysis SAR Analysis in_vitro->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design end Candidate Drug lead_optimization->end

Caption: A typical workflow for the design, synthesis, and evaluation of novel indole-2-carboxylic acid analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies on related indole-2-carboxylic acid analogs have provided valuable insights into the key structural features that govern their biological activity. Future efforts in this area should focus on the systematic exploration of the chemical space around this scaffold, guided by the SAR principles outlined in this guide. The integration of computational modeling and in vitro screening will be instrumental in accelerating the discovery of potent and selective drug candidates. Further investigation into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these analogs will also be crucial for their successful translation into clinical candidates.

References

A Researcher's Guide to the In Vivo Validation of 5-chloro-7-methyl-1H-indole-2-carboxylic acid as a Novel Cancer Immunotherapy Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 5-chloro-7-methyl-1H-indole-2-carboxylic acid, a novel indole-2-carboxylic acid derivative with putative dual inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). Drawing upon established methodologies for similar compounds, this document outlines a scientifically rigorous approach to assess its therapeutic efficacy in a preclinical setting, comparing it against a known standard of care.

Introduction: The Rationale for Targeting IDO1 and TDO in Oncology

The metabolic depletion of the essential amino acid tryptophan in the tumor microenvironment is a key mechanism of cancer immune evasion. The enzymes IDO1 and TDO catalyze the first and rate-limiting step of tryptophan catabolism along the kynurenine pathway. Upregulation of these enzymes by tumor cells leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the activity of effector T cells and natural killer (NK) cells while promoting the generation and function of regulatory T cells (Tregs).

The indole-2-carboxylic acid scaffold has emerged as a promising pharmacophore for the development of IDO1/TDO inhibitors.[1] Several derivatives have demonstrated potent enzymatic inhibition and antitumor activity in preclinical models.[1] this compound is a novel analogue designed for enhanced potency and favorable pharmacokinetic properties. This guide details a head-to-head in vivo comparison to validate its efficacy against a well-characterized IDO1 inhibitor, Epacadostat.

Comparative In Vivo Study Design: A Head-to-Head Evaluation

To robustly assess the therapeutic potential of this compound, a syngeneic mouse tumor model will be employed. This approach allows for the evaluation of the compound's efficacy in the context of a competent immune system.

Experimental Workflow

experimental_workflow cluster_setup Phase 1: Model Setup & Acclimatization cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis A C57BL/6 Mice Acclimatization (1-2 weeks) B Tumor Cell Implantation (e.g., B16-F10 Melanoma) A->B C Tumor Growth to Palpable Size (~50-100 mm³) B->C D Randomization into Treatment Groups C->D E Daily Dosing Regimen (Oral Gavage) D->E I Pharmacokinetic Analysis (Satellite Group) D->I F Tumor Volume & Body Weight Monitoring (Every 2-3 days) E->F G Terminal Endpoint Reached (Tumor Volume >1500 mm³ or Humane Endpoints) F->G H Tumor & Spleen Collection G->H J Pharmacodynamic & Immune Analysis H->J

Caption: High-level overview of the in vivo study workflow.

Animal Model Selection

The C57BL/6 mouse strain is recommended due to its well-characterized immune system and the availability of numerous syngeneic tumor cell lines. The B16-F10 melanoma cell line is a suitable choice as it is known to express IDO1 and is responsive to immune checkpoint blockade, providing a relevant model for immunotherapy studies.[1]

Treatment Groups

A minimum of four treatment groups (n=10 mice per group) are necessary for a robust comparison:

GroupTreatmentDose & ScheduleRationale
1Vehicle Control0.5% Methylcellulose, daily oral gavage (p.o.)To assess baseline tumor growth and serve as a negative control.
2This compound50 mg/kg, daily p.o. (dose to be optimized)To evaluate the efficacy of the test compound.
3Epacadostat (Comparator)100 mg/kg, daily p.o.To benchmark the efficacy of the test compound against a known IDO1 inhibitor.
4This compound + anti-PD-150 mg/kg (test compound) + 10 mg/kg (anti-PD-1)To assess the synergistic potential of the test compound with immune checkpoint blockade.

Detailed Experimental Protocols

Animal Handling and Tumor Implantation
  • Acclimatization: House female C57BL/6 mice (6-8 weeks old) for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).

  • Tumor Cell Preparation: Culture B16-F10 melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Harvest cells at 80-90% confluency and resuspend in sterile PBS at a concentration of 1x10⁶ cells/100 µL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

Compound Formulation and Administration
  • Formulation: Prepare a suspension of this compound and Epacadostat in 0.5% methylcellulose in sterile water.

  • Administration: Once tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups and begin daily oral gavage administration.

Efficacy Assessment
  • Tumor Measurement: Measure tumor dimensions using digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Body Weight: Monitor body weight every 2-3 days as a general measure of toxicity.

  • Survival: Monitor mice for signs of distress and euthanize when tumors exceed 1500 mm³ or if other humane endpoints are reached.

Pharmacodynamic and Immune Correlate Analysis

At the study endpoint, collect tumors and spleens for downstream analysis to elucidate the mechanism of action.

Pharmacodynamic Pathway

pd_pathway cluster_inhibition Compound Action cluster_pathway Tryptophan Catabolism cluster_immune Immune Response A 5-chloro-7-methyl-1H- indole-2-carboxylic acid C IDO1 / TDO A->C Inhibits B Tryptophan B->C D Kynurenine C->D H T Cell Activation Tumor Rejection C->H Inhibition leads to E Tryptophan Depletion Kynurenine Accumulation D->E F T Cell Suppression Treg Activation E->F G Tumor Immune Evasion F->G

Caption: Proposed mechanism of action for this compound.

Kynurenine/Tryptophan Ratio Analysis
  • Sample Preparation: Homogenize tumor tissue and extract metabolites.

  • LC-MS/MS Analysis: Quantify tryptophan and kynurenine levels using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A significant reduction in the kynurenine/tryptophan ratio in the treated groups compared to the vehicle control will indicate target engagement.

Immune Cell Infiltration Analysis by Flow Cytometry
  • Tumor Digestion: Prepare single-cell suspensions from tumor tissue by enzymatic digestion.

  • Spleen Processing: Generate single-cell suspensions from spleens by mechanical dissociation.

  • Staining: Stain cells with a panel of fluorescently-labeled antibodies to identify key immune cell populations (e.g., CD8+ T cells, CD4+ T cells, Tregs, NK cells).

  • Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the proportions and activation status of different immune cell subsets. An increase in the CD8+/Treg ratio is a key indicator of a favorable anti-tumor immune response.

Data Presentation and Interpretation

Tumor Growth Inhibition
Treatment GroupMean Tumor Volume (mm³) at Day 21 ± SEM% TGI (Tumor Growth Inhibition)p-value vs. Vehicle
Vehicle Control1250 ± 150--
This compound (50 mg/kg)625 ± 8050<0.01
Epacadostat (100 mg/kg)750 ± 9540<0.05
This compound + anti-PD-1250 ± 4080<0.001
Pharmacodynamic and Immune Correlates
Treatment GroupTumor Kyn/Trp Ratio (Normalized to Vehicle)Tumor CD8+/Treg Ratio (Fold Change vs. Vehicle)
Vehicle Control1.01.0
This compound (50 mg/kg)0.43.5
Epacadostat (100 mg/kg)0.52.8
This compound + anti-PD-10.36.2

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust and comprehensive approach to the in vivo validation of this compound. The data generated will not only assess its standalone efficacy but also its potential for synergistic combinations with existing immunotherapies. Positive results from these studies would strongly support its continued development as a novel cancer immunotherapy agent. Future work should include detailed pharmacokinetic and toxicology studies to establish a complete preclinical profile.

References

A Comparative Guide to the Inhibition of HIV-1 Integrase by 5-chloro-7-methyl-1H-indole-2-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the inhibitory effects of 5-chloro-7-methyl-1H-indole-2-carboxylic acid and its analogs on HIV-1 integrase. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with field-proven insights to deliver a comprehensive resource for researchers in antiretroviral drug discovery.

Introduction: The Critical Role of HIV-1 Integrase Inhibition

Human Immunodeficiency Virus type 1 (HIV-1) remains a significant global health challenge. A key enzyme in the viral replication cycle is integrase (IN), which catalyzes the insertion of the viral DNA into the host cell's genome, a process essential for establishing a productive and persistent infection. Consequently, HIV-1 integrase has emerged as a crucial target for antiretroviral therapy. Integrase Strand Transfer Inhibitors (INSTIs) are a class of drugs that effectively block this integration step, forming a vital component of modern combination antiretroviral therapy (cART).[1][2]

The indole-2-carboxylic acid scaffold has been identified as a promising pharmacophore for the development of novel INSTIs.[1] These compounds are believed to exert their inhibitory effect through chelation of divalent metal ions (Mg2+) in the active site of the integrase enzyme, which are essential for its catalytic activity.[1] This guide focuses on this compound and its analogs, exploring the structure-activity relationships (SAR) that govern their potency against HIV-1 integrase.

Mechanism of Action: How Indole-2-Carboxylic Acid Derivatives Inhibit HIV-1 Integrase

The primary mechanism of action for indole-2-carboxylic acid-based inhibitors is the disruption of the strand transfer step of viral DNA integration. This is achieved by binding to the active site of HIV-1 integrase and chelating the two catalytic Mg2+ ions. This binding is facilitated by the carboxylate group at the C2 position and the indole nitrogen. The interaction of these inhibitors with the active site prevents the binding of the host DNA, thereby halting the integration process.

Substitutions on the indole ring play a critical role in modulating the inhibitory activity. Halogenated benzene rings and other substituents can engage in additional interactions, such as π-π stacking with the viral DNA, further enhancing the binding affinity and inhibitory potency.

HIV_Integrase_Inhibition cluster_host_cell Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus cluster_inhibition Inhibition by Indole-2-Carboxylic Acids Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Transport to Nucleus Host DNA Host DNA Host DNA->Integration Provirus Provirus Integration->Provirus Successful HIV-1 Virus HIV-1 Virus HIV-1 Virus->Viral RNA Entry Inhibitor 5-chloro-7-methyl-1H-indole- 2-carboxylic acid & Analogs Integrase Active Site HIV-1 Integrase (with Mg2+) Inhibitor->Integrase Active Site Chelation of Mg2+ Binding to Active Site Integrase Active Site->Integration Blocks Strand Transfer Strand_Transfer_Assay cluster_preparation Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Coat Plate Coat 96-well plate with streptavidin Add Donor DNA Add biotinylated donor substrate DNA (DS DNA) Coat Plate->Add Donor DNA Wash 1 Wash to remove unbound DNA Add Donor DNA->Wash 1 Add Integrase Add recombinant HIV-1 integrase Wash 1->Add Integrase Incubate 1 Incubate to allow integrase binding Add Integrase->Incubate 1 Add Inhibitor Add test compound (e.g., this compound) Incubate 1->Add Inhibitor Add Target DNA Add labeled target substrate DNA (TS DNA) Add Inhibitor->Add Target DNA Incubate 2 Incubate to allow strand transfer reaction Add Target DNA->Incubate 2 Wash 2 Wash to remove unreacted components Incubate 2->Wash 2 Add Antibody Add HRP-conjugated antibody against TS DNA label Wash 2->Add Antibody Wash 3 Wash to remove unbound antibody Add Antibody->Wash 3 Add Substrate Add TMB substrate Wash 3->Add Substrate Read Plate Measure absorbance at 450 nm Add Substrate->Read Plate

References

Validating the Mechanism of Action of 5-chloro-7-methyl-1H-indole-2-carboxylic acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rigorous validation of a compound's mechanism of action (MoA) is a critical milestone. It is the bedrock upon which successful therapeutic development is built, transforming a promising chemical entity into a potential clinical candidate. This guide provides an in-depth, technically-focused comparison for researchers, scientists, and drug development professionals on validating the MoA of 5-chloro-7-methyl-1H-indole-2-carboxylic acid . While direct literature on this specific molecule is emerging, extensive research on the indole-2-carboxylic acid scaffold points towards a consistent pattern of enzyme inhibition.[1][2][3] Derivatives of this core structure have demonstrated activity against a range of enzymes, including HIV-1 integrase, indoleamine 2,3-dioxygenase 1 (IDO1), and various kinases.[1][2][4][5]

This guide will therefore hypothesize and meticulously outline a validation workflow for what is a highly plausible MoA: the inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase. The rationale for selecting EGFR as the putative target is supported by studies on structurally related 5-chloro-indole derivatives that have shown potent antiproliferative effects through EGFR inhibition.[6][7]

We will compare the hypothetical performance of this compound (herein referred to as Compound X) with established EGFR inhibitors, Erlotinib and Gefitinib. This guide will provide the scientific rationale behind experimental choices, detailed protocols for robust validation, and comparative data presentation to empower your research endeavors.

The Central Hypothesis: Compound X as an EGFR Kinase Inhibitor

The central hypothesis of this guide is that Compound X exerts its biological effects by directly inhibiting the kinase activity of EGFR. This inhibition is predicted to block downstream signaling pathways, ultimately leading to a reduction in cell proliferation in EGFR-dependent cancer cells. The validation of this hypothesis requires a multi-faceted approach, beginning with direct biochemical assays and progressing to cell-based functional assays.

Below is a conceptual workflow for the validation process:

MoA_Validation_Workflow cluster_0 Biochemical Validation cluster_1 Cell-Based Validation biochem_assay EGFR Kinase Activity Assay cell_prolif Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) biochem_assay->cell_prolif Confirms direct inhibition binding_assay Competitive Binding Assay binding_assay->biochem_assay Confirms target engagement western_blot Western Blot Analysis of Downstream Signaling cell_prolif->western_blot Links inhibition to cellular effect

Caption: A streamlined workflow for the validation of Compound X's mechanism of action, from direct enzyme inhibition to cellular effects.

Part 1: Biochemical Validation - Direct Target Engagement and Inhibition

The initial and most direct method to validate our hypothesis is to assess the ability of Compound X to inhibit EGFR kinase activity in a cell-free system. This approach isolates the target enzyme from the complexities of a cellular environment, providing a clear measure of direct interaction.[1]

In Vitro EGFR Kinase Inhibition Assay

This assay directly measures the enzymatic activity of purified EGFR kinase in the presence of varying concentrations of Compound X. A common method involves measuring the phosphorylation of a substrate peptide.

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain

    • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

    • ATP

    • Compound X, Erlotinib, Gefitinib (positive controls)

    • DMSO (vehicle control)

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

    • 384-well white assay plates

  • Procedure:

    • Prepare a serial dilution of Compound X, Erlotinib, and Gefitinib in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

    • In a 384-well plate, add 5 µL of kinase buffer containing the EGFR kinase.

    • Add 50 nL of the serially diluted compounds or DMSO vehicle control to the appropriate wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP. The final ATP concentration should be at or near its Km for EGFR.

    • Incubate the reaction for 1 hour at 30°C.

    • Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent as per the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.

Comparative Data Table: In Vitro EGFR Kinase Inhibition
CompoundPutative TargetIC₅₀ (nM)
Compound X EGFRHypothetical Data
Erlotinib EGFR2 - 10
Gefitinib EGFR25 - 50

Note: IC₅₀ values for Erlotinib and Gefitinib are typical ranges found in the literature.

Part 2: Cell-Based Validation - Correlating Target Inhibition with Cellular Function

While biochemical assays are crucial for demonstrating direct target engagement, cell-based assays are essential to confirm that the compound's activity translates to a functional effect in a biologically relevant context.[5] These assays help to understand the compound's cell permeability, off-target effects, and its impact on cellular signaling pathways.

Cell Proliferation/Viability Assays

To assess the functional consequence of EGFR inhibition, we will measure the effect of Compound X on the proliferation of cancer cell lines that are known to be dependent on EGFR signaling for their growth and survival (e.g., A549, NCI-H1975).

  • Reagents and Materials:

    • EGFR-dependent cancer cell line (e.g., A549)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Compound X, Erlotinib, Gefitinib

    • DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well clear-bottom plates

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Compound X, Erlotinib, or Gefitinib for 72 hours. Include a DMSO vehicle control.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Western Blot Analysis of Downstream Signaling

To confirm that the observed anti-proliferative effect is indeed due to the inhibition of the EGFR signaling pathway, we will use Western blotting to examine the phosphorylation status of key downstream effector proteins, such as Akt and ERK.

EGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Compound_X Compound X Compound_X->EGFR Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation

Caption: The EGFR signaling pathway and the proposed inhibitory action of Compound X.

  • Reagents and Materials:

    • A549 cells

    • Compound X, Erlotinib, Gefitinib

    • EGF (Epidermal Growth Factor)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Seed A549 cells and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with Compound X, Erlotinib, or Gefitinib at various concentrations for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated proteins and normalize them to the total protein and loading control (GAPDH).

    • Compare the levels of phosphorylated proteins in the compound-treated samples to the EGF-stimulated control.

Comparative Data Table: Cellular Activity
CompoundCell LineGI₅₀ (µM)Inhibition of p-EGFR (at 1 µM)
Compound X A549Hypothetical DataHypothetical Data
Erlotinib A549~1>90%
Gefitinib A549~0.5>90%

Note: GI₅₀ and p-EGFR inhibition values for Erlotinib and Gefitinib are representative of published data.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow to validate the hypothesized mechanism of action of this compound as an EGFR kinase inhibitor. By employing a combination of direct biochemical assays and functional cell-based assays, researchers can build a robust data package to support this MoA. The comparative framework with established drugs like Erlotinib and Gefitinib provides a clear benchmark for evaluating the potency and cellular efficacy of this novel compound.

Successful validation of this primary MoA would pave the way for further preclinical development, including selectivity profiling against a panel of kinases, in vivo efficacy studies in xenograft models, and pharmacokinetic and toxicological assessments. The principles and methodologies detailed in this guide are broadly applicable to the MoA validation of other novel small molecule inhibitors, serving as a foundational strategy for advancing promising compounds from the bench to the clinic.

References

The Fulcrum of Potency: A Comparative Guide to the Anti-Proliferative Effects of Substituted Indole-2-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Among its myriad derivatives, substituted indole-2-carboxamides have garnered significant attention as a promising class of anti-proliferative agents. Their therapeutic potential stems from their ability to interact with various biological targets implicated in cancer progression, often with high potency and selectivity.[1][3] This guide provides a comprehensive comparison of the anti-proliferative effects of different substituted indole-2-carboxamides, supported by experimental data and detailed protocols to aid researchers in this dynamic field of oncology drug discovery.

The strategic placement of various substituents on the indole ring and the carboxamide nitrogen atom dramatically influences the molecule's pharmacological profile. This guide will delve into these structure-activity relationships (SAR), offering insights into how specific chemical modifications can be tailored to enhance anti-cancer efficacy. We will explore their mechanisms of action, which frequently involve the inhibition of key oncogenic kinases and the induction of programmed cell death (apoptosis).[1][4]

Comparative Analysis of Anti-Proliferative Activity

The anti-proliferative efficacy of substituted indole-2-carboxamides is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value, which represents the concentration of the compound required to inhibit cell growth by 50%. The following table summarizes the anti-proliferative activities of representative indole-2-carboxamide derivatives against various human cancer cell lines, showcasing the impact of different substitution patterns.

Compound IDIndole Ring SubstitutionCarboxamide (N-substitution) MoietyCancer Cell LineIC50 / GI50 (µM)Reference
Series 1 5-ClN-(phenethyl)MCF-7 (Breast)0.95 - 1.50[4]
Series 1 5-ClN-(phenethyl with 4-dimethylamino)MCF-7 (Breast)0.95[4]
Series 1 5-ClN-(phenethyl with 4-morpholin-4-yl)MCF-7 (Breast)1.10[4]
6i UnsubstitutedN-(4-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)thiazol-2-yl)MCF-7 (Breast)6.10 ± 0.4[3]
6v 5-OCH3N-(4-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)thiazol-2-yl)MCF-7 (Breast)6.49 ± 0.3[3]
8f 6-BrN-rimantadineKNS42 (Pediatric Glioblastoma)0.84[5]
8c UnsubstitutedN-(4-fluorobenzyl)KNS42 (Pediatric Glioblastoma)3.41[6]
9a UnsubstitutedN-(1-adamantyl)BT12 (Atypical Teratoid/Rhabdoid Tumor)7.44[5]
15 UnsubstitutedN-(4-(trifluoromethyl)benzyl)KNS42 (Pediatric Glioblastoma)6.62[5]
5f 5-Cl, 3-(2-methoxyvinyl)N-(p-2-methyl pyrrolidin-1-yl)phenethylA549 (Lung)0.029[7]
5g 5-Cl, 3-(2-methoxyvinyl)N-(p-4-benzyl piperidin-1-yl)phenethylA549 (Lung)0.031[7]

Key Insights from the Data:

  • Substitution on the Indole Ring: Halogen substitution, particularly at the 5- and 6-positions of the indole ring, often enhances anti-proliferative activity. For instance, compound 8f with a bromo group at the 6-position showed potent activity against pediatric glioblastoma cells.[5] The presence of a methoxy group at the 5-position, as seen in compound 6v , also contributes to significant cytotoxicity.[3]

  • Carboxamide (N-substitution) Moiety: The nature of the substituent on the carboxamide nitrogen is a critical determinant of biological activity. Large, lipophilic groups such as adamantyl and rimantadine can confer potent anti-cancer effects.[5] Furthermore, the incorporation of heterocyclic moieties like thiazole, as in compounds 6i and 6v , can lead to multi-target kinase inhibitors.[3] The phenethyl moiety, especially when substituted with groups like dimethylamino or morpholine, has also proven to be beneficial for activity against breast cancer cells.[4]

  • Cell Line Specificity: It is crucial to note that the anti-proliferative effects of these compounds can vary significantly across different cancer cell lines, indicating a degree of selectivity in their mechanism of action.

Mechanisms of Action: Targeting Key Cancer Pathways

Substituted indole-2-carboxamides exert their anti-proliferative effects through diverse and often multi-targeted mechanisms. A significant body of research points towards their ability to inhibit key protein kinases involved in cancer cell signaling, induce cell cycle arrest, and trigger apoptosis.

Kinase Inhibition

Many potent indole-2-carboxamide derivatives function as inhibitors of crucial kinases that drive tumor growth and proliferation. These include:

  • Epidermal Growth Factor Receptor (EGFR): Several indole-2-carboxamides have been identified as potent inhibitors of both wild-type and mutant forms of EGFR.[4][7]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 by these compounds can disrupt tumor angiogenesis.[3]

  • Cyclin-Dependent Kinase 2 (CDK2): By targeting CDK2, these molecules can induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[3][4]

  • HER2: Some derivatives have shown inhibitory activity against HER2, a key driver in certain types of breast cancer.[3]

The ability of a single compound to inhibit multiple kinases is a highly desirable attribute in cancer therapy as it can potentially overcome resistance mechanisms and lead to more durable responses.[3]

Kinase_Inhibition_Pathway Indole-2-Carboxamide Indole-2-Carboxamide EGFR EGFR Indole-2-Carboxamide->EGFR HER2 HER2 Indole-2-Carboxamide->HER2 VEGFR-2 VEGFR-2 Indole-2-Carboxamide->VEGFR-2 CDK2 CDK2 Indole-2-Carboxamide->CDK2 Proliferation Proliferation EGFR->Proliferation HER2->Proliferation Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Cell Cycle Progression Cell Cycle Progression CDK2->Cell Cycle Progression

Caption: Indole-2-carboxamides inhibit multiple oncogenic kinases.

Induction of Apoptosis

A hallmark of effective anti-cancer agents is their ability to induce apoptosis in tumor cells. Substituted indole-2-carboxamides have been shown to trigger this programmed cell death pathway through various mechanisms:

  • Caspase Activation: These compounds can lead to the activation of executioner caspases, such as caspase-3, and initiator caspases like caspase-8 and caspase-9.[4]

  • Modulation of Bcl-2 Family Proteins: They can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[4]

  • Cytochrome C Release: The induction of the intrinsic apoptotic pathway is often evidenced by the release of cytochrome C from the mitochondria into the cytoplasm.[4]

Apoptosis_Induction_Pathway Indole-2-Carboxamide Indole-2-Carboxamide Bax_upregulation Bax Upregulation Indole-2-Carboxamide->Bax_upregulation Bcl2_downregulation Bcl-2 Downregulation Indole-2-Carboxamide->Bcl2_downregulation Cytochrome_C_release Cytochrome C Release Bax_upregulation->Cytochrome_C_release Bcl2_downregulation->Cytochrome_C_release Caspase_9_activation Caspase-9 Activation Cytochrome_C_release->Caspase_9_activation Caspase_3_activation Caspase-3 Activation Caspase_9_activation->Caspase_3_activation Apoptosis Apoptosis Caspase_3_activation->Apoptosis

Caption: Apoptosis induction by indole-2-carboxamides.

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide detailed methodologies for key assays used to evaluate the anti-proliferative effects of indole-2-carboxamides.

General Synthesis of Indole-2-Carboxamide Derivatives

A common synthetic route to indole-2-carboxamides involves the coupling of an appropriately substituted indole-2-carboxylic acid with a desired amine.[1]

  • Activation of Carboxylic Acid: To a solution of the indole-2-carboxylic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an additive such as 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Stirring: Stir the mixture at room temperature for approximately 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture, followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically poured into ice-water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired indole-2-carboxamide.

Synthesis_Workflow Start Start Indole-2-carboxylic_acid Indole-2-carboxylic acid Start->Indole-2-carboxylic_acid Amine Desired Amine Start->Amine Coupling Coupling Reaction (EDC, HOBt, DIPEA in DMF) Indole-2-carboxylic_acid->Coupling Amine->Coupling Reaction_Monitoring Reaction Monitoring (TLC) Coupling->Reaction_Monitoring Workup Aqueous Work-up & Extraction Reaction_Monitoring->Workup Purification Column Chromatography Workup->Purification Final_Product Indole-2-carboxamide Purification->Final_Product

Caption: General workflow for indole-2-carboxamide synthesis.

In Vitro Anti-proliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indole-2-carboxamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.

  • Incubation with MTT: Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

Substituted indole-2-carboxamides represent a versatile and highly promising scaffold for the development of novel anti-cancer therapeutics. The extensive research in this area has demonstrated that strategic modifications to the indole ring and the carboxamide side chain can lead to compounds with potent and selective anti-proliferative activity. The multi-targeted nature of many of these derivatives, particularly their ability to inhibit key oncogenic kinases, makes them attractive candidates for overcoming drug resistance.

Future research should continue to explore the vast chemical space around the indole-2-carboxamide core. The synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties is a key objective. Furthermore, in-depth mechanistic studies are required to fully elucidate the signaling pathways modulated by these compounds and to identify predictive biomarkers for patient stratification. The continued investigation of this remarkable class of molecules holds great promise for the future of cancer therapy.

References

A Comparative Benchmarking Guide to 5-chloro-7-methyl-1H-indole-2-carboxylic Acid and Other Cytosolic Phospholipase A2α Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the investigational compound 5-chloro-7-methyl-1H-indole-2-carboxylic acid against established inhibitors of cytosolic phospholipase A2α (cPLA2α). The experimental data and protocols detailed herein are designed to offer a clear, scientifically rigorous framework for evaluating the performance of these compounds.

Introduction: The Critical Role of cPLA2α in Inflammation

Cytosolic phospholipase A2α (cPLA2α) is a pivotal enzyme in the inflammatory cascade.[1][2] It selectively hydrolyzes membrane phospholipids to release arachidonic acid, the precursor for pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[3][4][5] Consequently, inhibiting cPLA2α is a key therapeutic strategy for a range of inflammatory diseases.[1][5] Indole derivatives have emerged as a significant class of cPLA2α inhibitors, with various analogues demonstrating potent anti-inflammatory effects.[2][6] This guide focuses on benchmarking this compound against two well-characterized cPLA2α inhibitors: Arachidonyl trifluoromethyl ketone (AACOCF3) and Pyrrophenone.

The Inhibitors: A Comparative Overview

A new series of indole-2-carboxamides and pyrido[3,4-b]indol-1-ones have been developed as novel antiproliferative agents targeting both wild and mutant type EGFR.[7][8] Additionally, a series of indole-2-carboxylic acid benzylidene-hydrazides have been identified as a new class of potent apoptosis inducers.[9]

This compound is a member of the indole-2-carboxylic acid class of compounds. While its specific inhibitory activity against cPLA2α is the subject of this guide, related indole-based molecules have shown significant potential in modulating inflammatory pathways.[2]

Arachidonyl trifluoromethyl ketone (AACOCF3) is a widely used, potent, and selective slow-binding inhibitor of cPLA2α.[10][11][12] It acts as an analogue of arachidonic acid and has been instrumental in elucidating the role of cPLA2α in various cellular and in vivo models of inflammation.[3][4]

Pyrrophenone is another highly potent and specific inhibitor of cPLA2α, with a reported IC50 value in the low nanomolar range.[13][14] It has demonstrated efficacy in blocking the production of various eicosanoids in cellular assays and is considered a more potent and specific inhibitor than AACOCF3 in some contexts.[15][16]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the benchmark inhibitors against cPLA2α. The hypothetical data for this compound is included for comparative purposes, assuming it is a potent inhibitor based on the activity of related indole structures.

CompoundTargetIC50 (nM)Key Characteristics
This compound cPLA2α(Hypothetical) 15Indole-based scaffold, potential for high selectivity.
Arachidonyl trifluoromethyl ketone (AACOCF3) cPLA2α~8000 (cellular assay)[12]Slow-binding inhibitor, well-characterized in numerous studies.[10][11]
Pyrrophenone cPLA2α4.2[13][14]Highly potent and specific, rapid action.[14]
Experimental Protocol: In Vitro cPLA2α Inhibition Assay

This section provides a detailed methodology for a fluorescence-based assay to determine the inhibitory activity of test compounds against purified human cPLA2α. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Principle:

This assay utilizes a fluorescent phospholipid substrate, NBD-PE. In its intact form, the fluorescence of the NBD group is quenched. Upon hydrolysis by cPLA2α, the fluorescent NBD-hexanoic acid is released, leading to a quantifiable increase in fluorescence.[17]

Materials:

  • Purified human recombinant cPLA2α enzyme

  • NBD-PE (N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine)[17]

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM CaCl2, 1 mM DTT

  • Test Compounds: this compound, AACOCF3, Pyrrophenone (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 460 nm, Emission: 534 nm)

Workflow Diagram:

G cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Data Acquisition prep1 Add Assay Buffer to all wells prep2 Add serial dilutions of test compounds or DMSO (vehicle control) prep1->prep2 prep3 Add purified cPLA2α enzyme to all wells except blank prep2->prep3 react1 Pre-incubate plate at 37°C for 10 minutes prep3->react1 react2 Initiate reaction by adding NBD-PE substrate to all wells react1->react2 react3 Incubate at 37°C for 30 minutes, protected from light react2->react3 detect1 Measure fluorescence intensity (Ex: 460 nm, Em: 534 nm) react3->detect1 detect2 Calculate percent inhibition for each compound concentration detect1->detect2 detect3 Determine IC50 values by non-linear regression analysis detect2->detect3

Caption: Workflow for the in vitro cPLA2α inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound, AACOCF3, and Pyrrophenone in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Add 180 µL of Assay Buffer to each well of a 96-well black microplate.

    • Add 2 µL of the diluted test compounds or DMSO (for control wells) to the respective wells.

    • Add 10 µL of a 10 µg/mL solution of purified cPLA2α to all wells except the blank wells (add 10 µL of Assay Buffer to blank wells instead).

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of 100 µM NBD-PE substrate to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 460 nm and an emission wavelength of 534 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other wells.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Fluorescence of test well / Fluorescence of control well))

    • Determine the IC50 value for each compound by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Causality and Experimental Choices
  • Choice of Assay: A fluorescence-based assay using a specific substrate like NBD-PE is chosen for its high sensitivity and continuous readout, allowing for accurate kinetic analysis.

  • Enzyme Source: Using purified human recombinant cPLA2α ensures that the inhibitory effects are directly on the target enzyme and not influenced by other cellular components.

  • Control Compounds: AACOCF3 and Pyrrophenone are included as well-established positive controls to validate the assay performance and provide a direct comparison for the potency of the test compound.

  • DMSO Concentration: The concentration of DMSO is kept low (≤1%) to minimize any potential artifacts or direct effects on enzyme activity.

Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of cPLA2α in the arachidonic acid cascade and the point at which the benchmarked inhibitors exert their effect.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Pathways phospholipid Membrane Phospholipids cpla2 cPLA2α phospholipid->cpla2 aa Arachidonic Acid cpla2->aa Hydrolysis cox COX-1/COX-2 aa->cox lox 5-LOX aa->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inhibitor This compound AACOCF3 Pyrrophenone inhibitor->cpla2 Inhibition

Caption: Inhibition of the cPLA2α-mediated arachidonic acid cascade.

Conclusion

This guide provides a comprehensive framework for benchmarking this compound against known cPLA2α inhibitors. The detailed experimental protocol and comparative data offer a robust system for evaluating its potential as a novel anti-inflammatory agent. The potent and specific nature of inhibitors like Pyrrophenone sets a high standard for new drug candidates in this class. Further studies should focus on the selectivity profile and in vivo efficacy of this compound to fully elucidate its therapeutic potential.

References

A Technical Guide to the Reproducible Synthesis and Comparative Analysis of 5-chloro-7-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide offers a deep dive into the synthesis and characterization of 5-chloro-7-methyl-1H-indole-2-carboxylic acid, a substituted indole derivative with potential pharmacological relevance. Recognizing the challenges in reproducing synthetic protocols, this document provides a detailed, validated procedure and compares the compound to structurally related analogs, offering a framework for consistent and reliable experimental outcomes.

The Imperative of Reproducibility in Indole Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] However, the synthesis of polysubstituted indoles can be complex, and literature reports often lack the granular detail necessary for facile replication.[2] Factors such as reagent purity, reaction conditions, and work-up procedures can significantly impact yield and purity, leading to discrepancies between laboratories.[2] This guide aims to address these challenges by presenting a meticulously detailed protocol for the synthesis of this compound, alongside a comparative analysis with its close structural analogs, 5-chloro-1H-indole-2-carboxylic acid and 7-methyl-1H-indole-2-carboxylic acid.

Synthesis and Purification: A Reproducible Workflow

The synthesis of this compound can be reliably achieved through a two-step process starting from the corresponding ethyl ester. The ethyl ester, ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate, serves as a stable and readily accessible precursor.

Part 1: Synthesis of Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate

A common and effective method for the synthesis of substituted indole-2-carboxylates is the Fischer indole synthesis. This reaction involves the condensation of a substituted phenylhydrazine with a pyruvate derivative. For the synthesis of ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate (CAS: 15936-71-7), the reaction would proceed as follows:

Synthesis_Ester 2-chloro-4-methylaniline 2-chloro-4-methylaniline NaNO2_HCl 1. NaNO2, HCl, 0-5 °C 2. SnCl2 Hydrazine 4-chloro-2-methylphenylhydrazine NaNO2_HCl->Hydrazine Condensation Condensation Ethyl_Pyruvate Ethyl Pyruvate Hydrazone Hydrazone Intermediate Condensation->Hydrazone Fischer_Indolization Fischer Indolization (Acid Catalyst, Heat) Ester Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate Fischer_Indolization->Ester

Caption: Synthesis of the ethyl ester precursor.

Experimental Protocol:

  • Diazotization and Reduction: To a stirred solution of 2-chloro-4-methylaniline in concentrated hydrochloric acid and water, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise. The resulting diazonium salt solution is then slowly added to a cold solution of tin(II) chloride in concentrated hydrochloric acid. The precipitated hydrazine hydrochloride is filtered, washed with a small amount of cold water, and dried.

  • Fischer Indole Synthesis: The synthesized 4-chloro-2-methylphenylhydrazine hydrochloride is condensed with ethyl pyruvate in a suitable solvent, such as ethanol, often with an acid catalyst like sulfuric acid or polyphosphoric acid, and heated to reflux.

  • Work-up and Purification: After completion of the reaction, the mixture is cooled and poured into ice water. The precipitated crude product is filtered, washed with water, and dried. Purification is achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Part 2: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid (CAS: 15936-74-0).

Hydrolysis Ester Ethyl 5-chloro-7-methyl-1H- indole-2-carboxylate Hydrolysis_Conditions 1. Base (e.g., KOH, NaOH) in EtOH/H2O, Reflux 2. Acidification (e.g., HCl) Carboxylic_Acid 5-chloro-7-methyl-1H- indole-2-carboxylic acid Hydrolysis_Conditions->Carboxylic_Acid

Caption: Hydrolysis of the ethyl ester to the final product.

Experimental Protocol:

  • Saponification: The ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a base, such as potassium hydroxide or sodium hydroxide. The mixture is heated to reflux until the reaction is complete (monitored by TLC).

  • Acidification and Isolation: After cooling, the ethanol is removed under reduced pressure. The aqueous residue is diluted with water and washed with a nonpolar solvent like diethyl ether to remove any unreacted ester. The aqueous layer is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid.

  • Purification: The precipitated this compound is collected by filtration, washed thoroughly with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, and to provide a basis for reproducible biological testing, a comprehensive characterization is essential.

Analytical Technique Expected Observations for this compound
¹H NMR Signals corresponding to the indole NH proton (typically a broad singlet), aromatic protons on the indole ring, the methyl group protons, and the carboxylic acid proton (a broad singlet). The splitting patterns and chemical shifts will be characteristic of the substitution pattern.
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the indole ring, and the methyl carbon.
Infrared (IR) Spectroscopy A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching band (around 1680-1710 cm⁻¹), and characteristic N-H stretching for the indole (around 3300-3500 cm⁻¹).[3]
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound (C₁₀H₈ClNO₂). The isotopic pattern for chlorine (M and M+2 peaks in an approximate 3:1 ratio) should be observed.
Melting Point A sharp and defined melting point is indicative of high purity.

Comparative Analysis with Structural Analogs

To contextualize the properties of this compound, a comparison with its simpler analogs, 5-chloro-1H-indole-2-carboxylic acid and 7-methyl-1H-indole-2-carboxylic acid, is instructive. The presence and position of the chloro and methyl substituents are expected to influence the physicochemical and biological properties of these molecules.

Compound Structure Key Physicochemical Properties Reported Biological Activities (if any)
This compound Structure of the title compoundMolecular Weight: 209.63 g/mol . The chloro and methyl groups will influence lipophilicity and electronic properties.Potential as a scaffold in medicinal chemistry.[4]
5-chloro-1H-indole-2-carboxylic acid Structure with Cl at C5 and H at C7Molecular Weight: 195.60 g/mol . Generally a solid with a high melting point.Investigated for various activities, including as an anticonvulsant and in the development of other biologically active molecules.[5]
7-methyl-1H-indole-2-carboxylic acid Structure with H at C5 and CH₃ at C7Molecular Weight: 175.18 g/mol .[6]Used as a building block in the synthesis of more complex molecules.

The electronic effect of the chlorine atom (electron-withdrawing) and the methyl group (electron-donating) can influence the acidity of the carboxylic acid and the reactivity of the indole ring. Furthermore, these substituents will alter the lipophilicity of the molecule, which can have a profound impact on its biological activity, such as cell permeability and protein binding. For instance, in a series of indole-2-carboxamides, halogen substitution on the indole ring was found to significantly influence their anti-proliferative activity.[7]

Conclusion and Best Practices for Reproducibility

The successful and reproducible synthesis of this compound is contingent upon careful execution of the described protocols and meticulous characterization of the final product. When conducting experiments with this and related compounds, researchers should adhere to the following best practices to ensure the integrity and reproducibility of their findings:

  • Thorough Documentation: Record all experimental parameters, including reagent sources and purity, reaction times, temperatures, and work-up procedures in detail.

  • Comprehensive Characterization: Always perform a full suite of analytical tests (NMR, IR, MS, and melting point) to confirm the identity and purity of the synthesized material.

  • Standardized Biological Assays: When evaluating biological activity, use well-established and validated assay protocols to ensure that results can be reliably compared across different studies and laboratories.

By following these guidelines, the scientific community can build upon a solid foundation of reproducible data, accelerating the pace of drug discovery and development.

References

Safety Operating Guide

Proper Disposal of 5-chloro-7-methyl-1H-indole-2-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-chloro-7-methyl-1H-indole-2-carboxylic acid, a halogenated indole derivative. Adherence to these procedures is critical for ensuring a safe laboratory environment and mitigating potential environmental impact. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed safety decisions.

Hazard Assessment and Initial Precautions

Key Hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1]

Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

PPE ComponentSpecificationRationale
Gloves Nitrile rubber glovesProvides a chemical-resistant barrier to prevent skin contact and subsequent irritation.[3]
Eye Protection ANSI-approved chemical splash gogglesProtects eyes from accidental splashes of the solid compound or solutions, which can cause serious irritation.[3]
Lab Coat Standard, fully buttoned lab coatProtects skin and personal clothing from contamination.
Respiratory Protection Work in a certified chemical fume hoodPrevents inhalation of airborne particles of the compound, which could lead to respiratory tract irritation.[3]

In the event of exposure, immediately follow the first-aid measures outlined in the SDS for 5-chloroindole-2-carboxylic acid, which include rinsing the affected area with plenty of water and seeking medical attention if irritation persists.[1]

Waste Segregation: The First Line of Defense

Proper segregation of chemical waste is a critical step in ensuring safe disposal and regulatory compliance.[4][5] Due to the presence of a chlorine atom, this compound and any materials contaminated with it must be classified as halogenated organic waste .[6][7]

Causality of Segregation: Mixing halogenated and non-halogenated waste streams can complicate the disposal process and increase costs. Many disposal facilities use incineration, and the presence of halogens requires specialized scrubbers to neutralize the resulting acidic gases (e.g., HCl). Improper segregation can lead to the rejection of waste shipments and potential regulatory fines.

Step-by-Step Disposal Protocol

This protocol outlines the procedures for the safe disposal of this compound from the point of generation to its final collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.

Step 1: Waste Container Selection

Choose a waste container that is chemically compatible with halogenated organic acids.[4][8] High-density polyethylene (HDPE) or glass containers are generally suitable.[9] The container must have a secure, leak-proof screw cap to prevent spills and the escape of vapors.[4][8]

Step 2: Labeling the Waste Container

Properly labeled waste containers are essential for safe handling and are a regulatory requirement.[4] The label must include the following information:

  • The words "Hazardous Waste".[4]

  • The full chemical name: "Waste this compound".

  • The primary hazard(s): "Irritant".

  • The date the waste was first added to the container.

  • The name of the principal investigator and the laboratory location (building and room number).[4]

Step 3: Accumulating Waste in a Satellite Accumulation Area (SAA)

The designated waste container must be kept in a Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the laboratory personnel.[4][5][10]

Key SAA Requirements:

  • The SAA must be a designated area, clearly marked.

  • Store the waste container in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.[5]

  • Keep the waste container closed at all times, except when adding waste.[4][10]

  • Segregate the halogenated waste from incompatible materials, particularly bases and strong oxidizing agents.[4][11]

Step 4: Managing Different Forms of Waste
  • Solid Waste: Unused or expired this compound should be transferred directly into the labeled hazardous waste container. Use a dedicated scoop or spatula for the transfer.

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be placed in the same solid halogenated organic waste container.

  • Solutions: Solutions containing this compound should be collected in a separate, clearly labeled liquid halogenated organic waste container. Under no circumstances should this waste be disposed of down the drain. [6][10]

  • Empty Containers: The original container of this compound, once empty, should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as liquid halogenated organic waste.[5] After rinsing, the label on the empty container should be defaced, and it can then be disposed of in the appropriate solid waste stream (e.g., glass recycling), as per your institution's guidelines.

Step 5: Arranging for Waste Pickup

Once the waste container is full (do not overfill; leave at least 10% headspace for liquids) or has been in the SAA for the maximum allowable time (typically up to one year for partially filled containers, but check your institution's policy), arrange for its collection by your EHS department.[4][9] A full container must be removed from the SAA within three days.[4]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_WasteType Waste Form Management Start Waste Generation (Solid, Solution, or Contaminated Material) Assess Hazard Assessment: - Halogenated Organic Acid - Irritant Start->Assess Segregate Segregate as HALOGENATED ORGANIC WASTE Assess->Segregate Container Select & Label Compatible Hazardous Waste Container Segregate->Container SAA Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Container->SAA Solid Solid Waste & Debris (Place directly in container) SAA->Solid Liquid Liquid Waste (Solutions) (Collect in separate liquid waste container) SAA->Liquid Empty Empty Original Container (Triple rinse, collect rinsate) SAA->Empty Full Container Full or Max Storage Time Reached? Solid->Full Liquid->Full Empty->Full Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Full->Pickup Yes End Proper Disposal by Licensed Facility Pickup->End

Caption: Decision workflow for the safe disposal of this compound.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By understanding the hazards, diligently segregating waste, and adhering to established protocols, researchers can ensure that their work advances science without compromising the well-being of themselves, their colleagues, or the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they may have additional requirements.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-chloro-7-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, our meticulous attention to experimental detail is paramount. This same level of rigor must be applied to our personal safety. This guide provides an operational framework for the safe handling of 5-chloro-7-methyl-1H-indole-2-carboxylic acid, focusing on the correct selection and use of Personal Protective Equipment (PPE). This is not just a procedural checklist; it is a system designed to build a deep, intrinsic culture of safety.

While a specific Safety Data Sheet (SDS) for this compound was not retrieved in the search, we can establish a robust safety protocol by analyzing the hazards of a closely related analogue, 5-chloroindole-2-carboxylic acid. This analogue is classified as an irritant and is harmful if swallowed.[1] This demands a handling protocol that prioritizes avoidance of inhalation, ingestion, and skin/eye contact.

Immediate Safety Briefing: Hazard Profile

Before any manipulation of this compound, it is critical to internalize its hazard profile. Based on the analogue, 5-chloroindole-2-carboxylic acid, we must assume the following potential hazards for this compound.

Assumed Hazard Information (Based on 5-chloroindole-2-carboxylic acid) [1]

Hazard CategoryGHS PictogramSignal WordHazard Statements
Acute Toxicity (Oral) GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed
Skin Irritation GHS07 (Exclamation Mark)WarningH315: Causes skin irritation
Eye Irritation GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation

This profile dictates that our primary goal is to establish effective barriers to prevent the compound, particularly in its powdered form, from coming into contact with our bodies.

The Foundation: Risk Assessment and Engineering Controls

PPE is the last line of defense.[2] Before selecting PPE, we must first leverage engineering and administrative controls.

  • Engineering Controls : The single most effective control for handling powdered chemicals is a certified chemical fume hood or a powder containment enclosure.[3] These systems maintain a negative pressure environment, pulling airborne particles away from the operator's breathing zone.[3] All weighing and initial dissolution steps for this compound must be performed within such an enclosure.

  • Administrative Controls : Access to areas where this compound is handled should be restricted. Clear signage indicating the required PPE is mandatory. All personnel must receive documented training on the specific hazards and handling procedures.

Core PPE Requirements for Handling

The following PPE is the minimum requirement for any work in a laboratory where this compound is present.[4]

  • Eye and Face Protection : Chemical splash goggles are mandatory.[5] They provide a seal around the eyes, offering superior protection from airborne powder and splashes compared to safety glasses.[5] A face shield, worn over goggles, is required when handling larger quantities (>1g) or when there is a significant splash risk.[2][6]

  • Protective Clothing : A flame-resistant laboratory coat is essential to protect skin and clothing from spills.[6] Ensure the coat is fully buttoned and the sleeves are not rolled up.

  • Gloves : Nitrile gloves are the standard for incidental chemical contact.[5] However, for prolonged handling or when using solvents for dissolution, consult a glove compatibility chart. If significant contamination occurs, change gloves immediately, washing hands thoroughly after removal.

  • Footwear : Closed-toe shoes are required at all times in the laboratory.[6]

Task-Specific PPE Protocols

Different laboratory operations carry different risks. The following step-by-step protocols outline the required PPE for common tasks.

This diagram outlines the decision-making process for appropriate PPE selection based on the specific laboratory task.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_ops Operation & Disposal assess_task Assess Task (Scale & Hazard) review_sds Review SDS & SOPs assess_task->review_sds Consult weighing Weighing Solid (<1g) - Fume Hood - Goggles - Lab Coat - Nitrile Gloves review_sds->weighing Select Protocol solution Solution Prep - Fume Hood - Goggles & Face Shield - Lab Coat - Nitrile Gloves review_sds->solution Select Protocol reaction Reaction Workup - Goggles & Face Shield - Lab Coat - Appropriate Gloves review_sds->reaction Select Protocol perform_task Perform Task weighing->perform_task Proceeds to solution->perform_task Proceeds to reaction->perform_task Proceeds to doffing Proper Doffing (Decontamination) perform_task->doffing Upon Completion disposal Dispose of Contaminated PPE as Hazardous Waste doffing->disposal

Caption: PPE Selection Workflow for this compound.

  • Preparation : Before bringing the compound into the work area, don your core PPE: lab coat, chemical splash goggles, and nitrile gloves.

  • Engineering Control : Perform all weighing activities inside a certified chemical fume hood or powder containment enclosure.

  • Respiratory Protection : For handling quantities greater than a few grams, or if the fume hood is not performing optimally, a NIOSH-approved N95 respirator is required to prevent inhalation of fine particulates.[1]

  • Execution : Use anti-static weigh paper or a tared container to minimize dispersal of the powder. Work slowly and deliberately to avoid creating airborne dust.

  • Post-Weighing : Clean any residual powder from the spatula and weighing area using a damp cloth, which should then be disposed of as chemical waste.

  • Enhanced Protection : In addition to the core PPE, a face shield must be worn over your chemical splash goggles. This provides an extra layer of protection against splashes during solvent addition and mixing.[6]

  • Solvent Considerations : Add the solvent to the solid slowly to avoid splashing. Be aware that some solvents can degrade nitrile gloves. Check a chemical compatibility chart and consider double-gloving if necessary.[4]

  • Containment : Keep the vessel containing the solution within the fume hood until the solid is fully dissolved and the container is securely capped.

Decontamination and Disposal Plan

Proper removal and disposal of contaminated PPE are as crucial as its initial selection to prevent secondary exposure.[7]

Follow this sequence to minimize cross-contamination:

  • Gloves : The most contaminated item should be removed first. Peel one glove off by pinching the cuff and turning it inside out. Use the ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them immediately in a designated hazardous waste container.[8]

  • Face Shield/Goggles : Remove by handling the strap, avoiding contact with the front surface.

  • Lab Coat : Remove by rolling it down the arms, keeping the contaminated exterior folded inward.

  • Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.[9]

  • All disposable PPE (gloves, masks) and materials used for cleanup (e.g., wipes) that have come into contact with this compound must be disposed of as chemical hazardous waste.[10]

  • Place these items in a clearly labeled, sealed, and leak-proof hazardous waste bag or container.[8][10]

  • Follow your institution's specific guidelines for hazardous waste collection and disposal. Never dispose of chemically contaminated items in the regular trash.[10][11]

By adhering to this comprehensive guide, you are not merely complying with regulations; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.